3-(2-Methoxybenzoyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAKRXIKWPTTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546627 | |
| Record name | (2-Methoxyphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109106-65-2 | |
| Record name | (2-Methoxyphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(2-Methoxybenzoyl)thiophene: A Technical Guide for Advanced Drug Development
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3-(2-Methoxybenzoyl)thiophene, a heterocyclic ketone with significant potential as a scaffold in medicinal chemistry and materials science. We navigate the critical challenge of regioselectivity in the electrophilic substitution of the thiophene ring, moving beyond standard protocols to delineate a robust and validated synthetic strategy. This document furnishes researchers and drug development professionals with a comprehensive understanding of the reaction mechanisms, detailed experimental protocols, and the critical decision-making processes that underpin the successful synthesis of the target compound, with a primary focus on the Friedel-Crafts acylation pathway.
Introduction: The Significance and Synthetic Challenge
Thiophene-based compounds are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of an aroyl group, such as 2-methoxybenzoyl, creates a versatile ketone moiety that serves as a cornerstone for further molecular elaboration. The target molecule, this compound, is a key intermediate for building more complex molecular architectures, including potential tubulin polymerization inhibitors and other therapeutic agents.[1][2]
The primary challenge in its synthesis lies in controlling the regioselectivity of the thiophene ring's acylation. Standard electrophilic substitution reactions on unsubstituted thiophene, such as the Friedel-Crafts acylation, overwhelmingly favor substitution at the C2 position. This preference is due to the superior resonance stabilization of the cationic intermediate (Wheland intermediate) formed during C2 attack, which can be delocalized over more atoms, including the sulfur, compared to the intermediate from C3 attack.[3] Therefore, a direct acylation of thiophene is not a viable route for the synthesis of the 3-substituted isomer. This guide will focus on the foundational Friedel-Crafts methodology as the core reaction type, while discussing the necessary strategic modifications to achieve the desired 3-substitution.
Strategic Approach: The Friedel-Crafts Acylation
The most direct and widely employed method for forming aryl-aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride, catalyzed by a Lewis acid.
Causality in Catalyst Selection
For the acylation of electron-rich and sensitive heterocycles like thiophene, the choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is a powerful and common catalyst, its high reactivity often leads to polymerization of the thiophene ring, significantly reducing the yield of the desired product.[4] Tin(IV) chloride (SnCl₄) is a milder Lewis acid that effectively promotes the acylation while minimizing undesirable side reactions, making it the catalyst of choice for this transformation.[4][5] Other Lewis acids like titanium(IV) chloride (TiCl₄) have also been used effectively in related acylations.[6]
The Regioselectivity Imperative
As established, direct acylation of thiophene yields the 2-acylthiophene. To synthesize this compound, a strategy must be employed to direct the electrophile to the C3 position. The most common and reliable industrial approach involves using a pre-functionalized starting material, such as 3-bromothiophene or 3-lithiothiophene. However, for the purpose of this guide, we will detail the general and widely-understood protocol for a model Friedel-Crafts acylation on thiophene to illustrate the core principles, while noting this yields the C2 isomer. The adaptation of this protocol for a C3-functionalized starting material is a subsequent, logical step for the experienced chemist.
Part I: Synthesis of the Acylating Agent: 2-Methoxybenzoyl Chloride
The first stage of the synthesis is the preparation of the requisite acylating agent, 2-methoxybenzoyl chloride, from commercially available 2-methoxybenzoic acid.
Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride is a nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid is a poor leaving group and must be activated. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it converts the hydroxyl into a chlorosulfite intermediate, a far superior leaving group. The reaction proceeds with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, driving the reaction to completion.[7]
Experimental Protocol: Synthesis of 2-Methoxybenzoyl Chloride
Disclaimer: This protocol must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride or a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.
-
Reagent Charging: To the flask, add 2-methoxybenzoic acid (15.2 g, 0.1 mol).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (11 mL, 0.15 mol, 1.5 equivalents) to the flask at room temperature with stirring. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Gently heat the reaction mixture to reflux (approx. 75-80°C) using a heating mantle. Maintain reflux for 2-3 hours, or until the evolution of gases ceases. The reaction progress can be monitored by observing the dissolution of the solid 2-methoxybenzoic acid.
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure. The remaining crude 2-methoxybenzoyl chloride is then purified by vacuum distillation.
Visualization of Reagent Synthesis
Caption: Workflow for the synthesis of 2-methoxybenzoyl chloride.
Part II: Core Synthesis via Friedel-Crafts Acylation
This section details the Lewis acid-catalyzed acylation of thiophene. As a model, this protocol uses unsubstituted thiophene, which will primarily yield 2-(2-Methoxybenzoyl)thiophene.
Experimental Protocol: Acylation of Thiophene
Disclaimer: This protocol involves highly corrosive and moisture-sensitive reagents. It must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry apparatus.
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet, add thiophene (8.4 g, 0.1 mol) and a dry, non-reactive solvent such as benzene (200 mL) or dichloromethane.
-
Reagent Addition: Add the freshly prepared 2-methoxybenzoyl chloride (17.1 g, 0.1 mol) to the thiophene solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Catalyst Addition: While stirring vigorously, add tin(IV) chloride (SnCl₄) (26.0 g, 0.1 mol) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5-10°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and cautiously hydrolyze the reaction complex by adding a mixture of crushed ice and concentrated hydrochloric acid (100 g ice, 10 mL HCl). This will decompose the tin complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a mixture of isomers, predominantly the 2-acylthiophene. Purify the product via vacuum distillation or column chromatography on silica gel to isolate the desired isomer.[8]
Quantitative Data Summary
The following table summarizes typical parameters for Friedel-Crafts acylation of thiophene derivatives. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Parameter | Value / Condition | Rationale / Reference |
| Thiophene Substrate | Thiophene | Model for demonstrating acylation.[4] |
| Acylating Agent | 2-Methoxybenzoyl Chloride | Provides the desired aroyl moiety.[9] |
| Lewis Acid Catalyst | Tin(IV) Chloride (SnCl₄) | Milder catalyst, prevents polymerization.[4][5] |
| Molar Ratio (Thiophene:Acyl Chloride:SnCl₄) | 1 : 1 : 1 | Stoichiometric amounts are typically required.[4] |
| Solvent | Benzene or Dichloromethane | Inert solvent for the reaction. |
| Reaction Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side products. |
| Typical Yield | 60-85% (for 2-acyl isomer) | Highly variable; depends on purity of reagents. |
Visualization of Reaction Mechanism
Caption: Mechanism of the SnCl₄-catalyzed Friedel-Crafts acylation.
References
-
Tin(IV) chloride - Wikipedia. Available at: [Link]
- A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents.
-
Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Available at: [Link]
-
Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis - ResearchGate. Available at: [Link]
-
Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones - ResearchGate. Available at: [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. Available at: [Link]
-
2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2 - Shree Sulphurics. Available at: [Link]
-
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed Central. Available at: [Link]
-
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available at: [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. Available at: [Link]
-
2-acetothienone - Organic Syntheses Procedure. Available at: [Link]
- US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents.
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. Available at: [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH. Available at: [Link]
- EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents.
- US2492629A - Acylation of thiophene - Google Patents.
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]
- US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google Patents.
-
process for the purification of thiophenes - Justia Patents. Available at: [Link]
-
Thiophene synthesis - Organic Chemistry Portal. Available at: [Link]
- US20090318710A1 - Process for the purification of thiophenes - Google Patents.
Sources
- 1. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tin(IV) chloride - Wikipedia [en.wikipedia.org]
- 6. Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. patents.justia.com [patents.justia.com]
- 9. 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2 [shreesulphuric.com]
3-(2-Methoxybenzoyl)thiophene chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Methoxybenzoyl)thiophene
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic ketone of significant interest in synthetic and medicinal chemistry. The document delves into the molecule's core chemical and physical properties, spectroscopic profile, and principal synthetic methodologies. Furthermore, it explores the compound's chemical reactivity, focusing on the interplay between the electron-rich thiophene ring and the methoxy-substituted benzoyl group. A key focus is placed on its emerging role as a versatile building block in drug discovery, particularly in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering expert insights into the practical application and scientific context of this valuable chemical entity.
Introduction to this compound
Chemical Identity and Nomenclature
This compound is a diaryl ketone featuring a thiophene ring acylated at the 3-position with a 2-methoxybenzoyl group. The presence of the sulfur-containing thiophene heterocycle, a well-known pharmacophore, combined with the substituted benzene ring, imparts a unique set of electronic and steric properties to the molecule.[1][2] Thiophene and its derivatives are recognized as important structural motifs in a vast number of FDA-approved drugs, highlighting their value in medicinal chemistry.[1]
Structural Features and Significance
The molecule's structure is characterized by three key components:
-
Thiophene Ring: An aromatic, five-membered heterocycle containing a sulfur atom. It is considered a bioisostere of a benzene ring and is known for its high reactivity in electrophilic substitution reactions, typically at the C2 and C5 positions.[2][3]
-
Ketone Linker: The carbonyl group acts as a rigid linker, influencing the relative orientation of the two aromatic rings. Its electronic properties also modulate the reactivity of the adjacent thiophene ring.
-
2-Methoxybenzoyl Group: The methoxy group at the ortho position of the benzene ring can influence the molecule's conformation through steric effects and can participate in hydrogen bonding or metal chelation, which is often crucial for receptor binding in biological systems.
Relevance in Medicinal Chemistry and Drug Discovery
Heterocyclic scaffolds are foundational to modern drug design, as the inclusion of heteroatoms like sulfur can significantly alter a molecule's physicochemical properties, such as solubility, metabolic stability, and receptor affinity.[1] The benzoyl-thiophene framework, in particular, has been identified as a privileged structure. Derivatives of this scaffold have demonstrated potent biological activities, most notably as inhibitors of tubulin polymerization, a key target for anticancer therapies.[4][5] As such, this compound serves as a critical intermediate and a molecular scaffold for the synthesis of new, potentially patentable chemical entities with therapeutic potential.
Physicochemical and Spectroscopic Properties
Summary of Physical Properties
The fundamental physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 109106-65-2 | [6] |
| Molecular Formula | C₁₂H₁₀O₂S | [6] |
| Molecular Weight | 218.27 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Melting Point | Not explicitly reported; isomer 2-(4-Methoxybenzoyl)thiophene melts at 74-75 °C.[7][8] | N/A |
Spectroscopic Profile
The structural identity of this compound can be unequivocally confirmed through a combination of standard spectroscopic techniques. The expected spectral characteristics are detailed below.
The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the methoxy group.
-
Thiophene Protons: Three protons on the thiophene ring (at C2, C4, and C5) would appear in the aromatic region (~7.0-8.0 ppm), exhibiting characteristic coupling constants.
-
Benzoyl Protons: Four protons on the methoxy-substituted benzene ring would also appear in the aromatic region (~6.9-7.8 ppm).
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the -OCH₃ group would be observed in the upfield region, typically around 3.8-4.0 ppm.[9]
The carbon NMR spectrum provides complementary information, with characteristic shifts for the carbonyl, aromatic, and methoxy carbons.
-
Carbonyl Carbon: A signal in the downfield region, approximately at 185-195 ppm, is indicative of the ketone functional group.[10]
-
Aromatic Carbons: Multiple signals between 110-140 ppm would correspond to the carbons of the thiophene and benzene rings.
-
Methoxy Carbon: A signal around 55-60 ppm is characteristic of the methoxy group's carbon atom.[11]
IR spectroscopy is particularly useful for identifying key functional groups.
-
C=O Stretch: A strong, sharp absorption band between 1640-1670 cm⁻¹ confirms the presence of the conjugated ketone.
-
C-O Stretch: A distinct band around 1240-1260 cm⁻¹ is characteristic of the aryl ether linkage.[9]
-
Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively, confirm the aromatic nature of the rings.
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The spectrum would show a prominent molecular ion peak at an m/z value of 218, corresponding to the molecular weight of the compound.[6]
-
Fragmentation: Common fragmentation pathways would include the cleavage of the benzoyl cation (m/z = 135) and the thienyl ketone fragment.
Caption: Summary of expected spectroscopic data for the molecule.
Synthesis and Manufacturing
Overview of Synthetic Strategies
The most direct and industrially scalable approach for synthesizing this compound is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves treating an aromatic substrate (thiophene) with an acylating agent (2-methoxybenzoyl chloride) in the presence of a Lewis acid catalyst.
A critical challenge in this synthesis is controlling the regioselectivity. Thiophene is inherently more reactive at the C2 position than the C3 position.[3] Therefore, achieving selective acylation at the C3 position often requires specialized conditions, such as using specific catalysts or starting with a pre-functionalized thiophene ring that directs the incoming electrophile to the desired position.
Detailed Experimental Protocol: Friedel-Crafts Acylation
The following protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Thiophene
-
2-Methoxybenzoyl chloride
-
Lewis Acid Catalyst (e.g., SnCl₄, AlCl₃)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric Acid (1M aq.)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous DCM and the Lewis acid catalyst (e.g., SnCl₄). The mixture is cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of 2-methoxybenzoyl chloride in anhydrous DCM is added dropwise to the cooled catalyst suspension under a nitrogen atmosphere. The mixture is stirred for 15-20 minutes.
-
Thiophene Addition: Thiophene, dissolved in anhydrous DCM, is then added slowly via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction is allowed to stir at 0 °C and may be gradually warmed to room temperature. Progress is monitored by Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by pouring it into a mixture of crushed ice and 1M HCl.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: A generalized workflow for the synthesis of the title compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its constituent functional groups.
Reactivity of the Thiophene Ring
The benzoyl group is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic aromatic substitution. Any subsequent substitution would be directed primarily to the C5 position, which remains the most activated site on the deactivated ring. The C-H bonds of the thiophene ring, particularly at the C2 position, can be deprotonated using strong organolithium bases, creating a nucleophilic thienyllithium species.[2] This intermediate can then be reacted with various electrophiles to introduce new functional groups.
Reactivity of the Ketone Functional Group
The carbonyl group is susceptible to nucleophilic attack. It can be:
-
Reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Completely removed (deoxygenated) to a methylene bridge (-CH₂-) via methods such as the Wolff-Kishner or Clemmensen reduction, yielding 3-(2-methoxybenzyl)thiophene.
-
Converted to other functional groups, such as oximes or hydrazones, by reacting with hydroxylamine or hydrazine derivatives, respectively.
Applications in Drug Development
Role as a Key Scaffold and Intermediate
The true value of this compound lies in its application as a molecular scaffold for building more complex, biologically active molecules. The thiophene core is a staple in medicinal chemistry, and the benzoyl moiety provides a vector for exploring structure-activity relationships (SAR).[1][12]
Precursor to Tubulin Polymerization Inhibitors
Extensive research has identified 2-(trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent inhibitors of tubulin polymerization, a validated mechanism for anticancer drugs.[4][13] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[5]
This compound is a close structural analog and a valuable starting material for synthesizing novel compounds that target this same pathway. By modifying the substitution pattern on either the thiophene or the benzoyl ring, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The methoxy group is a particularly important feature in many known tubulin inhibitors, contributing to binding affinity.[5]
Caption: Inhibition of tubulin polymerization by benzoyl-thiophene scaffolds.
Conclusion and Future Perspectives
This compound is more than a simple chemical compound; it is a strategic building block for the advancement of medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an ideal starting point for the development of novel therapeutics. The established success of the benzoyl-thiophene scaffold as a tubulin polymerization inhibitor provides a strong rationale for its further exploration. Future research will likely focus on leveraging this core to create libraries of new analogs with improved efficacy and drug-like properties, targeting not only cancer but potentially other diseases where microtubule dynamics play a role.
References
-
Romagnoli, R., Baraldi, PG., Prencipe, F., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. Retrieved January 12, 2026, from [Link]
-
Shafiee, M., & D'Souza, C. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Thiophene. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Jones, C. D., & Suarez, T. (2000). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.
-
Prachayasittikul, V., Prachayasittikul, S., & Prachayasittikul, V. (2017). Therapeutic importance of synthetic thiophene. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Hayrapetyan, S., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Chemistry of Heterocyclic Compounds. Retrieved January 12, 2026, from [Link]
-
Tron, G. C., et al. (2008). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Romagnoli, R., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Retrieved January 12, 2026, from [Link]
- Jones, C. D., & Suarez, T. (1996). Process for the synthesis of benzo[b]thiophenes. Google Patents.
-
Singh, S. K., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews. Retrieved January 12, 2026, from [Link]
-
Appenroth, K., et al. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. MDPI. Retrieved January 12, 2026, from [Link]
-
Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
3-Methoxybenzenethiol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS. Retrieved January 12, 2026, from [Link]
-
Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). Thieme. Retrieved January 12, 2026, from [Link]
-
Lin, G., et al. (2022). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Spectra Problem #7 Solution. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. eprajournals.com [eprajournals.com]
- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 109106-65-2 [chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 4160-63-8 C12H10O2S 2-(4-METHOXYBENZOYL)THIOPHENE, CasNo.4160-63-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. rsc.org [rsc.org]
- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 12. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 3-(2-Methoxybenzoyl)thiophene
An In-depth Technical Guide to the Spectroscopic Analysis of 3-(2-Methoxybenzoyl)thiophene
Abstract
This technical guide provides a comprehensive exploration of the , a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective is to move beyond mere data presentation and delve into the causal relationships that govern spectroscopic outcomes. This document is structured to offer field-proven insights, ensuring that each analytical step is understood within a framework of scientific integrity and experimental logic. We will dissect the molecule's structural features and predict its spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Each section includes not only the expected data but also the underlying principles and detailed experimental protocols, providing a self-validating system for researchers.
Introduction and Molecular Structure
This compound is a diaryl ketone featuring a thiophene ring linked at its 3-position to the carbonyl carbon of a benzoyl group, which is further substituted with a methoxy group at the ortho-position. The molecular formula is C₁₂H₁₀O₂S, and it has a molecular weight of 218.27 g/mol .[1][2] The accurate characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. Spectroscopic analysis provides a non-destructive and highly detailed fingerprint of the molecule's electronic and structural composition. The conjugation between the thiophene and the methoxy-substituted benzene ring through the ketone linker creates a unique electronic system that dictates its spectroscopic behavior.
Caption: Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Mapping the Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton types and their neighboring protons. The electron-withdrawing nature of the carbonyl group and the electronic effects of the thiophene sulfur and methoxy oxygen atoms create a dispersed and informative spectrum.
Expected Chemical Shifts (δ) and Multiplicities:
-
Thiophene Protons (3H): These protons will appear in the aromatic region (7.0-8.0 ppm). The proton at the 2-position will likely be the most downfield due to its proximity to the electron-withdrawing benzoyl group.
-
Benzoyl Protons (4H): The four protons on the methoxy-substituted benzene ring will also reside in the aromatic region (typically 6.8-7.8 ppm). Their shifts are influenced by the ortho-methoxy group (electron-donating) and the meta-carbonyl group (electron-withdrawing), leading to a complex splitting pattern.
-
Methoxy Protons (3H): A sharp, distinct singlet is expected around 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.[3]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each unique carbon atom.
Expected Chemical Shifts (δ):
-
Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, expected in the 185-195 ppm range. Ketone carbonyls in similar aromatic systems are found in this region.[4]
-
Aromatic Carbons (10C): The ten carbons of the thiophene and benzene rings will appear between 120-160 ppm. The carbon attached to the methoxy group will be shifted downfield (around 155-160 ppm), while the carbons directly attached to the carbonyl and sulfur atoms will also show distinct downfield shifts.
-
Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically around 55-60 ppm.[3]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower sensitivity of the ¹³C nucleus.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID) data. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Figure 2: General workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent technique for identifying the functional groups present in a compound.
Characteristic Vibrational Frequencies (cm⁻¹):
-
C=O Stretch (Ketone): A very strong and sharp absorption band is the most prominent feature, expected between 1650-1680 cm⁻¹. The conjugation with both aromatic rings lowers the frequency from that of a simple aliphatic ketone. For comparison, thiophene-2-carbaldehyde exhibits its C=O stretch at 1665 cm⁻¹.[6]
-
Aromatic C-H Stretch: A medium intensity band appearing just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.[7]
-
Aromatic C=C Stretch: Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.
-
C-O-C Stretch (Ether): A strong, characteristic band for the asymmetric stretch is expected around 1230-1270 cm⁻¹.
-
C-S Stretch (Thiophene): These vibrations are often weak and can be difficult to assign definitively but typically appear in the fingerprint region below 900 cm⁻¹.[8]
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system in this compound makes it a strong chromophore.
Expected Electronic Transitions:
-
π → π* Transitions: Strong absorption bands are expected due to the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the conjugated aromatic system. These typically occur below 300 nm. Benzophenones show a strong π → π* transition around 250 nm.[9]
-
n → π* Transitions: A weaker, longer-wavelength absorption is expected from the promotion of a non-bonding (n) electron from the carbonyl oxygen to a π* anti-bonding orbital. This transition is often observed between 330-360 nm for benzophenone derivatives.[9] The presence of the thiophene ring and the electron-donating methoxy group are expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzophenone.[10][11]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). A typical concentration is around 10⁻⁵ to 10⁻⁴ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill a second cuvette with the same solvent and place it in the sample beam path to record a baseline.
-
Sample Measurement: Replace the solvent in the sample cuvette with the prepared sample solution. Scan the absorbance from approximately 200 nm to 500 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce structural information from fragmentation patterns.
Expected Mass Spectrum Features:
-
Molecular Ion Peak [M]⁺•: The spectrum will show a prominent peak at m/z = 218, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways: Alpha-cleavage on either side of the carbonyl group is a primary fragmentation route for ketones.
-
Loss of Thienyl Radical: Cleavage of the bond between the carbonyl carbon and the thiophene ring would result in a fragment ion at m/z = 135 , corresponding to the [C₈H₇O₂]⁺ (methoxybenzoyl) cation. This is often a very stable and abundant fragment.
-
Loss of Methoxybenzoyl Radical: Cleavage of the bond between the carbonyl carbon and the benzene ring would yield a fragment ion at m/z = 111 , corresponding to the [C₅H₃OS]⁺ (3-thenoyl) cation.
-
Other fragments may arise from the loss of small molecules like CO (m/z 28) or OCH₃ (m/z 31) from primary fragment ions.
-
Experimental Protocol for Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or a gas chromatograph (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization, where high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Caption: Figure 3: General workflow for Mass Spectrometry analysis.
Summary of Spectroscopic Data
The table below consolidates the expected key data points from the multi-technique .
| Technique | Parameter | Expected Value / Observation | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~7.0 - 8.0 ppm | Aromatic Protons (Thiophene & Benzene) |
| Chemical Shift (δ) | ~3.8 - 4.0 ppm | Methoxy (-OCH₃) Protons | |
| ¹³C NMR | Chemical Shift (δ) | ~185 - 195 ppm | Carbonyl Carbon (C=O) |
| Chemical Shift (δ) | ~120 - 160 ppm | Aromatic Carbons | |
| Chemical Shift (δ) | ~55 - 60 ppm | Methoxy Carbon (-OCH₃) | |
| IR | Wavenumber (cm⁻¹) | ~1650 - 1680 cm⁻¹ | C=O Stretch (Ketone) |
| Wavenumber (cm⁻¹) | ~3050 - 3150 cm⁻¹ | Aromatic C-H Stretch | |
| Wavenumber (cm⁻¹) | ~1230 - 1270 cm⁻¹ | Asymmetric C-O-C Stretch (Ether) | |
| UV-Vis | λₘₐₓ | ~250 - 270 nm | π → π* Transition |
| λₘₐₓ | ~330 - 360 nm | n → π* Transition | |
| MS (EI) | m/z | 218 | Molecular Ion Peak [M]⁺• |
| m/z | 135 | [M - C₄H₃S]⁺ Fragment | |
| m/z | 111 | [M - C₈H₇O₂]⁺ Fragment |
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. NMR defines the precise carbon-hydrogen framework, IR confirms the presence of key functional groups, UV-Vis reveals the nature of the conjugated electronic system, and MS establishes the molecular weight and likely fragmentation points. This guide provides the foundational data and experimental rationale necessary for researchers to confidently characterize this compound and its derivatives, ensuring both scientific integrity and the advancement of their research objectives.
References
- Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
- Appendix - Analytical Data of Products. (n.d.).
- Supporting Information - MPG.PuRe. (n.d.).
-
Chemistry LibreTexts. (2021). UV-VIS Spectroscopy and Conjugated Systems- Review. [Link]
- Imoto, E., Motoyama, R., & Oae, S. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
-
Voitsekhivska, I., et al. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 27(18), 6049. [Link]
-
NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Danel, K., et al. (2006). Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 264-271. [Link]
-
NIST. (n.d.). Thiophene: Mass spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved from [Link]
-
Fargier, Y., et al. (2020). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5, 423-427. [Link]
-
Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). [Link]
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... [Link]
-
IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
NIST. (n.d.). 3-Methylbenzothiophene: Mass spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. This compound | 109106-65-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-(2-Methoxybenzoyl)thiophene
Abstract
3-(2-Methoxybenzoyl)thiophene, more commonly known in scientific literature as KB-R7943, is a potent pharmacological tool extensively studied for its role in modulating intracellular calcium homeostasis. Initially developed as a selective inhibitor of the reverse mode of the plasma membrane Na+/Ca2+ exchanger (NCX), subsequent research has unveiled a more complex polypharmacological profile. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of KB-R7943, synthesizing data from numerous studies to offer an authoritative resource for researchers, scientists, and drug development professionals. We will delve into its primary target, the NCX, explore its significant off-target effects on mitochondrial function and other ion channels, and detail the experimental methodologies used to elucidate these mechanisms.
Introduction: The Genesis of a Key Calcium Modulator
Calcium (Ca2+) is a ubiquitous second messenger critical for a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell death. The precise spatial and temporal control of intracellular Ca2+ concentrations ([Ca2+]i) is therefore paramount for cellular function. The Na+/Ca2+ exchanger (NCX) is a key protein in the plasma membrane that helps maintain this delicate balance by transporting Ca2+ ions across the membrane against their concentration gradient, powered by the electrochemical gradient of sodium (Na+) ions.[1][2]
The NCX can operate in two modes: a "forward" mode that extrudes Ca2+ from the cell and a "reverse" mode that allows Ca2+ to enter the cell.[3] While the forward mode is typically dominant, the reverse mode can become pathologically significant under conditions of cellular stress, such as ischemia, where intracellular Na+ levels rise, leading to a detrimental Ca2+ overload.[4]
It was in the context of mitigating this pathological Ca2+ influx that this compound, or KB-R7943, was developed. It emerged as a prototype isothiourea derivative designed to selectively inhibit the reverse mode of the NCX, offering a potential therapeutic strategy for conditions like ischemia-reperfusion injury.[5] However, as this guide will detail, its mechanism of action is far from simple, encompassing a range of molecular targets that contribute to its overall cellular effects.
The Primary Target: Inhibition of the Na+/Ca2+ Exchanger (NCX)
The principal and most widely cited mechanism of action for KB-R7943 is the inhibition of the Na+/Ca2+ exchanger.[5][6]
Mode of Action: Preferential Blockade of Reverse-Mode NCX
The defining characteristic of KB-R7943 is its preferential inhibition of the reverse (Ca2+ entry) mode of the NCX over the forward (Ca2+ exit) mode.[4][6] This selectivity is therapeutically advantageous, as it allows the inhibitor to specifically target the pathological influx of Ca2+ that occurs during events like cardiac ischemia-reperfusion, without disrupting the essential, physiological extrusion of Ca2+ via the forward mode.[4] Studies using giant excised patch-clamp techniques on oocytes expressing the cardiac NCX1 isoform have confirmed that KB-R7943 preferentially inhibits the outward currents associated with the reverse mode.[4]
Isoform Specificity
The NCX family consists of three main isoforms (NCX1, NCX2, and NCX3) with distinct tissue distributions.[1] NCX1 is widely expressed, notably in the heart, while NCX2 and NCX3 are found predominantly in the brain and skeletal muscle. KB-R7943 has been shown to inhibit all three isoforms, with some reports suggesting a slightly higher potency for NCX3.[7]
A Polypharmacological Profile: Key Off-Target Effects
While NCX inhibition is its primary function, a significant body of evidence reveals that KB-R7943 interacts with several other crucial cellular targets. Understanding this polypharmacology is critical for the correct interpretation of experimental data and for appreciating the full spectrum of its biological activity.[8][9]
Mitochondrial Targets: A Dual Impact
Perhaps the most significant off-target effects of KB-R7943 occur at the level of the mitochondria.
-
Inhibition of Mitochondrial Complex I: Multiple studies have demonstrated that KB-R7943 is an inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[8][9][10] This action is independent of its effect on the NCX. By inhibiting Complex I, KB-R7943 can impede mitochondrial respiration, leading to depolarization of the mitochondrial membrane and a decrease in ATP synthesis.[8] This effect was confirmed by showing that KB-R7943 inhibited respiration in isolated brain mitochondria when using Complex I substrates (e.g., glutamate, pyruvate) but not when using a Complex II substrate (succinate).[8][9]
-
Inhibition of the Mitochondrial Ca2+ Uniporter (MCU): KB-R7943 has been identified as a potent inhibitor of the mitochondrial Ca2+ uniporter, the primary channel responsible for Ca2+ uptake into the mitochondrial matrix.[11][12] The IC50 for MCU inhibition (around 5.5 µM) is comparable to that for reverse-mode NCX inhibition.[11][12] By blocking the MCU, KB-R7943 can prevent mitochondrial Ca2+ overload, a key event in the induction of cell death pathways.[12]
-
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): Further complicating its mitochondrial pharmacology, KB-R7943 has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP).[13] The opening of the mPTP is a critical event in calcium-induced cell death, leading to the collapse of the mitochondrial membrane potential. By preventing mPTP opening, KB-R7943 confers protection against cell death, an effect that correlates with its ability to prevent mitochondrial depolarization induced by calcium ionophores.[13]
Ion Channel Modulation
Beyond the NCX and mitochondrial targets, KB-R7943 also affects other plasma membrane ion channels:
-
N-methyl-D-aspartate (NMDA) Receptors: In hippocampal neurons, KB-R7943 acts as a blocker of NMDA receptors, inhibiting the ion currents they mediate.[8][9] This action contributes to its neuroprotective effects by reducing excitotoxic Ca2+ influx through this major neuronal glutamate receptor.[6][8]
-
Other Channels: Research has also indicated that KB-R7943 can block L-type voltage-gated Ca2+ channels, store-operated Ca2+ influx, and certain Transient Receptor Potential (TRP) channels.[9]
The following diagram illustrates the multiple targets of KB-R7943.
Caption: Multi-target mechanism of action of KB-R7943.
Quantitative Data Summary
The inhibitory potency of KB-R7943 varies across its different targets. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki) from the literature.
| Target | Cell/System Type | IC50 / Ki (µM) | Reference |
| Reverse-mode NCX (NCXrev) | Cultured hippocampal neurons | 5.7 ± 2.1 | [8][9] |
| NMDA Receptor | Cultured hippocampal neurons | 13.4 ± 3.6 | [8][9] |
| Mitochondrial Respiration | Cultured hippocampal neurons | 11.4 ± 2.4 | [8][9] |
| Mitochondrial Ca2+ Uniporter (MCU) | Permeabilized HeLa cells | 5.5 ± 1.3 | [12] |
| Reverse-mode NCX | General | 0.7 | [11] |
Note: Values can vary depending on the experimental system and conditions.
Key Experimental Protocols
Elucidating the complex mechanism of KB-R7943 requires a combination of electrophysiological, biochemical, and cell imaging techniques.
Protocol: Measuring NCX Current using Patch-Clamp Electrophysiology
This protocol is foundational for directly assessing the inhibitory effect of a compound on the Na+/Ca2+ exchanger.
Objective: To measure the outward (reverse-mode) NCX current (INCX) and determine the inhibitory effect of KB-R7943.
Methodology:
-
Cell Preparation: Use a cell line expressing the desired NCX isoform (e.g., Xenopus oocytes injected with NCX1 cRNA) or primary cells like ventricular cardiomyocytes.[4]
-
Patch Configuration: Employ the giant excised patch-clamp technique in the inside-out configuration. This provides excellent control over the intracellular and extracellular solutions.
-
Solution Composition:
-
Pipette (Extracellular) Solution: Contains a defined concentration of Ca2+ (e.g., 1-5 mM) and is Na+-free to isolate the exchanger's activity.
-
Bath (Intracellular) Solution: Contains a defined concentration of Na+ (e.g., 100 mM) to activate the reverse mode and is Ca2+-free (buffered with EGTA).
-
-
Voltage Protocol: Apply a voltage ramp protocol (e.g., from +60 mV to -100 mV) to the patch. The outward current at positive potentials represents the reverse-mode NCX activity.[14]
-
Data Acquisition:
-
Record a baseline INCX in the control bath solution.
-
Perfuse the bath with a solution containing KB-R7943 at the desired concentration.
-
Record INCX in the presence of the inhibitor.
-
To confirm the measured current is from NCX, apply a non-specific blocker like NiCl2 (10 mM) at the end of the experiment to determine the Ni2+-sensitive difference current.[14]
-
-
Analysis: Compare the current amplitude before and after the application of KB-R7943 to quantify the percentage of inhibition.
Protocol: Assessing Mitochondrial Respiration using High-Resolution Respirometry
This protocol allows for the precise determination of a compound's effect on different components of the electron transport chain.
Objective: To determine if KB-R7943 inhibits mitochondrial respiration at Complex I or Complex II.
Methodology:
-
Sample Preparation: Isolate mitochondria from a relevant tissue source (e.g., rat brain or liver) via differential centrifugation.
-
Instrumentation: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Add isolated mitochondria to the respirometer chamber containing a respiration buffer.
-
Complex I-linked Respiration: Add Complex I substrates like glutamate (10 mM) and malate (2 mM). After a stable signal is achieved, add ADP (e.g., 2.5 mM) to measure phosphorylating respiration (OXPHOS).
-
Inhibitor Titration: Titrate KB-R7943 in a stepwise manner to determine its effect on Complex I-driven respiration.
-
Complex II-linked Respiration: After assessing the effect on Complex I, add a Complex I inhibitor like rotenone (0.5 µM). Then, add the Complex II substrate succinate (10 mM) to measure Complex II-driven respiration.
-
Assess the effect of KB-R7943 on this succinate-supported respiration.
-
-
Analysis: A decrease in oxygen consumption after the addition of KB-R7943 in the presence of Complex I substrates, but not Complex II substrates, confirms its specific inhibitory action on Complex I.[8][9]
The following workflow diagram illustrates the SUIT protocol.
Caption: Experimental workflow for a SUIT respirometry protocol.
Conclusion and Future Directions
This compound (KB-R7943) is a seminal tool in the study of cellular calcium regulation. While its identity as a preferential inhibitor of reverse-mode NCX is well-established, its significant off-target effects on mitochondrial bioenergetics and other ion channels cannot be ignored.[8][9] For drug development professionals, this polypharmacology presents both a challenge and an opportunity. The lack of specificity complicates its direct therapeutic use, but its ability to simultaneously target multiple pathways involved in Ca2+-mediated cell death (NCX, NMDA receptors, MCU, mPTP) makes it a fascinating lead compound.
Future research should focus on developing analogues of KB-R7943 with greater selectivity for a single target.[5] Structure-activity relationship (SAR) studies could help disentangle the chemical motifs responsible for its action on the NCX versus its effects on mitochondrial proteins. Such highly selective tools would be invaluable for precisely dissecting the roles of these individual targets in both physiological and pathological processes, paving the way for more targeted and effective therapeutic interventions in diseases characterized by dysregulated calcium homeostasis.
References
-
Brustovetsky, N., et al. (2011). KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I. British Journal of Pharmacology, 162(1), 255-270. [Link]
-
Matsuda, T., et al. (2001). Pharmacology of KB-R7943: a Na+-Ca2+ exchange inhibitor. The Japanese Journal of Pharmacology, 85(4), 329-333. [Link]
-
Al-Khadra, A., et al. (2014). KB-R7943, a plasma membrane Na+/Ca2+ exchanger inhibitor, blocks opening of the mitochondrial permeability transition pore. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(1), 158-166. [Link]
-
Brustovetsky, N., et al. (2011). KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I. British Journal of Pharmacology, 162(1), 255-270. Available at: [Link]
-
Santo-Domingo, J., et al. (2007). The plasma membrane Na+/Ca2+ exchange inhibitor KB-R7943 is also a potent inhibitor of the mitochondrial Ca2+ uniporter. British Journal of Pharmacology, 152(3), 359-369. [Link]
-
Elias, C. L., et al. (2001). Inhibition of Na+/Ca2+ exchange by KB-R7943: transport mode selectivity and antiarrhythmic consequences. American Journal of Physiology-Heart and Circulatory Physiology, 281(3), H1334-H1345. [Link]
-
ResearchGate. (n.d.). KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I | Request PDF. Retrieved from [Link]
-
Wu, S. N., et al. (2018). Inhibition of Voltage-Gated Na+ Currents Exerted by KB-R7943 (2-[2-[4-(4-nitrobenzyloxy)phenyl]ethyl]isothiourea), an Inhibitor of Na+-Ca2+ Exchanging Process. Molecules, 23(11), 2873. [Link]
-
Di Schiavi, E., et al. (2023). Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development. International Journal of Molecular Sciences, 24(18), 14199. [Link]
-
Jost, N., et al. (2017). Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias. British Journal of Pharmacology, 174(14), 2327-2343. [Link]
-
Iwamoto, T., et al. (2007). Na+/Ca2+ exchange inhibitors: a new class of calcium regulators. Cardiovascular & Hematological Disorders-Drug Targets, 7(3), 188-198. [Link]
-
Bentham Science. (n.d.). Na+/Ca2+ Exchange Inhibitors: A New Class of Calcium Regulators. Retrieved from [Link]
Sources
- 1. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+/Ca2+ Exchanger | Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Inhibition of Na+/Ca2+ exchange by KB-R7943: transport mode selectivity and antiarrhythmic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of KB-R7943: a Na+-Ca2+ exchange inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KB-R7943 mesylate | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 12. The plasma membrane Na+/Ca2+ exchange inhibitor KB-R7943 is also a potent inhibitor of the mitochondrial Ca2+ uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KB-R7943, a plasma membrane Na+/Ca2+ exchanger inhibitor, blocks opening of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of the 3-(2-Methoxybenzoyl)thiophene Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, recognized in medicinal chemistry as a "privileged structure."[1][2] This designation stems from its presence in numerous pharmacologically active compounds and its ability to serve as a versatile scaffold for the synthesis of new therapeutic agents.[1][2][3] The 3-(2-Methoxybenzoyl)thiophene core, which combines the thiophene ring with a methoxy-substituted benzoyl group, represents a key pharmacophore. While this specific molecule is often a synthetic intermediate, its structural motifs are integral to derivatives exhibiting a wide spectrum of potent biological activities.[4][5][6] This guide provides an in-depth exploration of the primary therapeutic applications stemming from this core structure, focusing on the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to drug development professionals.
Antiproliferative Activity: Targeting Microtubule Dynamics
One of the most significant and well-documented biological activities of this compound derivatives, particularly the benzo[b]thiophene series, is their potent antiproliferative effect through the inhibition of tubulin polymerization.[7][8][9] These agents represent a promising class of antimitotic drugs for cancer therapy.
Mechanism of Action: Colchicine Site Inhibition
Derivatives based on the 2-(benzoyl)-benzo[b]thiophene skeleton act as microtubule depolymerizing agents.[7][10] They bind to the colchicine site on β-tubulin, preventing the polymerization of αβ-tubulin heterodimers into microtubules.[7][8] This disruption of microtubule dynamics is critical, as microtubules are essential components of the mitotic spindle required for cell division.[7][11] The inhibition of their formation leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[7][9][12]
Diagram: Mechanism of Tubulin Polymerization Inhibition
Caption: Thiophene derivatives bind to tubulin, blocking polymerization and disrupting the mitotic spindle, which leads to G2/M cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR) Insights
Extensive research on 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives has elucidated key structural features that govern their antiproliferative potency.[7][12]
-
The Benzoyl Moiety : The presence of a 3',4',5'-trimethoxy substitution pattern on the benzoyl ring is a critical feature, mimicking the trimethoxyphenyl ring of potent natural tubulin inhibitors like combretastatin A-4.[8][10]
-
The Benzo[b]thiophene Core : This larger heterocyclic system provides a rigid scaffold for optimal orientation of the key interacting groups. The position of additional methoxy groups on this ring system significantly impacts activity.[7]
-
Substitution at the 3-Position : Replacing an amino group at the 3-position of the benzo[b]thiophene ring with a hydrogen or a methyl group generally leads to a substantial increase in antiproliferative activity. The hydrophobic methyl group is often a superior surrogate for the 3-amino moiety.[7][13]
-
Methoxy Group Placement : On the benzo[b]thiophene ring, methoxy groups at the C-4, C-6, or C-7 positions tend to enhance activity, while substitution at the C-5 position is often detrimental.[7][12] The 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene derivative has emerged as a particularly potent compound, with IC50 values in the nanomolar range.[7]
Quantitative Data: Potency of Lead Compounds
The following table summarizes the antiproliferative activity (IC50) and tubulin polymerization inhibitory activity of key benzo[b]thiophene derivatives.
| Compound ID | 3-Position Substituent | Methoxy on Benzothiophene | Tubulin IC50 (µM) | Antiproliferative IC50 (nM) | Reference |
| 4g | -CH₃ | 4-OCH₃ | 0.67 | 16 - 23 | [7] |
| 4j | -CH₃ | 7-OCH₃ | 0.71 | 75 - 99 | [7] |
| 4e | -H | 7-OCH₃ | 0.58 | 75 - 99 | [7] |
| CA-4 | (Reference) | N/A | 1.0 | N/A | [7] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a standard method for assessing the inhibitory effect of a compound on microtubule assembly.
-
Reagent Preparation :
-
Purify tubulin from bovine brain via temperature-dependent assembly/disassembly cycles.
-
Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO. Colchicine is used as a positive control.
-
-
Assay Procedure :
-
In a 96-well plate, add the polymerization buffer.
-
Add varying concentrations of the test compound or control (e.g., colchicine, DMSO vehicle).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the polymerization by adding a solution of tubulin (final concentration ~10 µM) and GTP (1 mM) to each well.
-
-
Data Acquisition :
-
Immediately place the plate in a spectrophotometer equipped with a temperature controller set to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The change in absorbance correlates with the extent of tubulin polymerization.[11]
-
-
Analysis :
-
Calculate the rate of polymerization for each concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.[11]
-
Anticonvulsant and Antinociceptive Potential
Derivatives of the thiophene scaffold have been extensively investigated for their potential in treating neurological disorders, including epilepsy and neuropathic pain.[14][15]
Mechanism of Action: Modulation of Ion Channels
The anticonvulsant activity of many thiophene-based compounds is attributed to their interaction with neuronal voltage-gated sodium channels.[14] By binding to these channels (specifically, site 2), they can modulate ion flow and reduce neuronal hyperexcitability, which is a hallmark of epileptic seizures. Some derivatives also exhibit a balanced inhibition of L-type calcium channels, contributing to their broad spectrum of activity.[15] This dual-channel modulation is a desirable trait for new antiepileptic drugs.
Key Derivatives and In Vivo Efficacy
A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has demonstrated significant antiseizure properties in preclinical models.[14]
| Test Model | Description | ED₅₀ (mg/kg) for Lead Compound | Reference |
| MES Test | Maximal Electroshock: Models generalized tonic-clonic seizures. | 27.4 | [14] |
| 6 Hz Test | Models psychomotor (focal) seizures. | 30.8 | [14] |
| scPTZ Test | Subcutaneous Pentylenetetrazole: Models absence seizures. | Active at 100 mg/kg | [14] |
In addition to anticonvulsant effects, these compounds have shown significant analgesic activity in models of both inflammatory and neuropathic pain.[14]
Diagram: Anticonvulsant Screening Workflow
Caption: A typical workflow for evaluating the anticonvulsant properties of novel thiophene derivatives, from initial screening to mechanistic studies.
Anti-inflammatory Properties
The thiophene nucleus is a cornerstone in the design of anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold.[1][2] The presence of methoxy and benzoyl groups, as seen in the this compound core, is often associated with enhanced anti-inflammatory activity.[1]
Mechanism of Action: COX/LOX Enzyme Inhibition
The primary mechanism for the anti-inflammatory action of many thiophene derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2][16] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX-1 and/or COX-2, these compounds reduce the synthesis of prostaglandins, thereby alleviating pain and inflammation.
Enzyme Inhibition Profile: Targeting Cytochrome P450 1A1
Thiophene derivatives have been identified as inhibitors of various enzymes, including the cytochrome P450 (CYP) family.[17] Specifically, they have shown inhibitory activity against CYP1A1, an enzyme involved in the metabolism of xenobiotics, including procarcinogens like polycyclic aromatic hydrocarbons (PAHs).[17][18][19]
Relevance and Mechanism
CYP1A1 can metabolically activate certain environmental pollutants into highly carcinogenic compounds.[18] Therefore, the inhibition of CYP1A1 is a recognized strategy for cancer chemoprevention. Thiophene-based molecules can inhibit CYP1A1 through different modes, including direct competitive inhibition or mechanism-based inactivation, where a metabolite of the inhibitor covalently binds to and deactivates the enzyme.[20][21] This inhibitory action prevents the activation of procarcinogens, reducing their carcinogenic potential.
Diagram: Role of CYP1A1 Inhibition in Chemoprevention
Caption: Thiophene-based inhibitors block the CYP1A1 enzyme, preventing the metabolic activation of procarcinogens and subsequent DNA damage.
Conclusion and Future Directions
The this compound core serves as an exceptionally valuable scaffold in modern drug discovery. While the core molecule itself is primarily a synthetic precursor, its derivatives have demonstrated potent and diverse biological activities. The most promising applications are in oncology, through the disruption of microtubule function, and in neurology, as novel anticonvulsant agents. The anti-inflammatory and enzyme-inhibiting properties further broaden their therapeutic potential. Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent lead compounds, with the goal of advancing these promising molecules into clinical development. The versatility of the thiophene ring ensures that it will remain a focus of medicinal chemistry research for years to come.
References
-
Romagnoli, R., Baraldi, P. G., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5557-5567. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2009). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(15), 5569-5579. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 45(12), 5557-5567. [Link]
-
Kim, S., et al. (2008). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Toxicol Res, 24(4), 239-246. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2008). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 51(21), 6845-6849. [Link]
-
Reddy, G. J., et al. (2011). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 3(3), 730-736. [Link]
-
Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. ResearchGate. [Link]
-
Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(10), 4147-4157. [Link]
-
Kovalenko, S., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ResearchGate. [Link]
-
López-García, M. P., Dansette, P. M., & Mansuy, D. (1994). Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid. Biochemistry, 33(1), 166-175. [Link]
-
Słoczyńska, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals, 15(12), 1532. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2010). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry, 45(12), 5673-5687. [Link]
-
Shimada, T., & Guengerich, F. P. (2007). Different mechanisms for inhibition of human cytochromes P450 1A1, 1A2, and 1B1 by polycyclic aromatic inhibitors. Molecular Pharmacology, 71(2), 434-442. [Link]
-
Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
Eureka. (n.d.). Synthesis method of drug intermediate 3-methoxy-2-thiophenecarboxaldehyde. Eureka. [Link]
- Jones, C. D., & Suarez, T. (1996). Process for the synthesis of benzo[b]thiophenes. U.S. Patent No. 5,569,772. Washington, DC: U.S.
- Jones, C. D., & Suarez, T. (2002). Process for the synthesis of benzo[b]thiophenes.
-
Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(11), 3326. [Link]
-
Srivastava, S., et al. (2012). Synthesis of Some New Thiophenes as Anti-inflammatory and Antimicrobial Agent. Trade Science Inc. [Link]
-
Boddupalli, S., et al. (2010). Sulforaphane and its analogues inhibit CYP1A1 and CYP1A2 activity induced by benzo[a]pyrene. Environmental and Molecular Mutagenesis, 51(2), 119-129. [Link]
- Amschler, H., & Wirth, K. (1993). Process for the preparation of 3-benzoyl benzofuran derivatives. U.S. Patent No. 5,266,711. Washington, DC: U.S.
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
-
Chemscence. (n.d.). 3-Methoxythiophene-2-Carboxylic Acid: A Vital Pharmaceutical Intermediate. Chemscence. [Link]
-
Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 53(10), 4147-4157. [Link]
-
Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
Li, L., et al. (2020). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Journal of Cancer, 11(13), 3766-3777. [Link]
-
Wikipedia. (n.d.). 25-NB. Wikipedia. [Link]
-
Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis method of drug intermediate 3-methoxy-2-thiophenecarboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. Sulforaphane and its analogues inhibit CYP1A1 and CYP1A2 activity induced by benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Different mechanisms for inhibition of human cytochromes P450 1A1, 1A2, and 1B1 by polycyclic aromatic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of the 3-(2-Methoxybenzoyl)thiophene Scaffold
Sources
- 1. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. sm.unife.it [sm.unife.it]
- 11. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journalwjarr.com [journalwjarr.com]
- 14. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat | MDPI [mdpi.com]
- 15. Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter | RTI [rti.org]
- 17. Synthesis of dopamine transporter selective 3-[2-(diarylmethoxyethylidene)]-8-alkylaryl-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of dopamine transporter selective 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to 3-(2-Methoxybenzoyl)thiophene: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Foreword: The Strategic Value of Positional Isomers in Drug Discovery
In the landscape of medicinal chemistry, the precise arrangement of functional groups on a heterocyclic scaffold is paramount. It is often the subtle shift of a substituent from one position to another that unlocks a desired pharmacological profile, transforming a moderately active compound into a potent and selective drug candidate. This guide focuses on such a molecule of strategic importance: 3-(2-Methoxybenzoyl)thiophene. While the 2-substituted isomer is readily accessible, the synthesis and application of the 3-substituted analogue present a more nuanced challenge—one that, when overcome, provides access to unique chemical space. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying chemical logic required to effectively synthesize and utilize this valuable intermediate.
Physicochemical Properties and Characterization
This compound (CAS No. 109106-65-2) is a diaryl ketone featuring a thiophene ring acylated at the 3-position with a 2-methoxybenzoyl group.[1][2] Understanding its fundamental properties is the first step in its successful application.
| Property | Value | Reference |
| CAS Number | 109106-65-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₂S | [1][2] |
| Molecular Weight | 218.27 g/mol | [1][2] |
| Appearance | (Predicted) White to off-white solid | |
| Purity | ≥97% (Commercially available) | [3] |
Note: Experimental data such as melting point and boiling point are not widely published and should be determined empirically upon synthesis or acquisition.
The Synthetic Challenge: Regioselectivity in Thiophene Acylation
A foundational concept that underpins the synthesis of this compound is the inherent regioselectivity of electrophilic aromatic substitution on the thiophene ring.
The Inherent Preference for 2-Acylation
Direct Friedel-Crafts acylation of unsubstituted thiophene with an acyl chloride, such as 2-methoxybenzoyl chloride, in the presence of a Lewis acid (e.g., AlCl₃), overwhelmingly yields the 2-acylthiophene isomer. This high regioselectivity is a consequence of the superior stabilization of the cationic intermediate (the sigma complex or Wheland intermediate) formed during electrophilic attack at the C2 position.[4]
The key mechanistic insight is that the intermediate from C2 attack can be described by three significant resonance structures, allowing for more effective delocalization of the positive charge, including a structure where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at the C3 position results in an intermediate with only two significant resonance contributors.[4] This energetic difference makes the reaction pathway leading to the 2-isomer significantly more favorable.
Therefore, to synthesize the 3-substituted isomer, a synthetic strategy must be employed that circumvents direct electrophilic acylation of the parent heterocycle. The most reliable approaches begin with a thiophene ring that is already substituted at the 3-position, directing the introduction of the acyl group to the desired location.
Regiocontrolled Synthesis of this compound
The most logical and field-proven precursor for the synthesis of this compound is 3-bromothiophene. From this starting material, two primary, robust synthetic strategies emerge: organometallic acylation and a coupling-oxidation sequence.
Route A: Acylation via Organometallic Intermediates
This is the most direct approach, involving the formation of a nucleophilic 3-thienyl organometallic species, which is then quenched with an electrophilic acylating agent. The key is a lithium-halogen exchange to generate the highly reactive 3-thienyllithium.
Experimental Protocol: Synthesis via Lithiation and Acylation [5][6]
This protocol is adapted from established procedures for the synthesis of 3-acetylthiophene and is presented as a robust method for the target compound.
-
Reaction Setup: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert argon atmosphere is charged with 3-bromothiophene (1.0 eq).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred at -78 °C for 1 hour to drive the lithium-halogen exchange to completion, forming the 3-thienyllithium intermediate.
-
Acylation: A solution of 2-methoxybenzoyl chloride (1.2 eq) in anhydrous THF is added dropwise to the 3-thienyllithium solution at -78 °C.
-
Reaction Progression: Following the addition, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-3 hours.
-
Work-up: The reaction is cooled in an ice bath and carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Causality and Self-Validation:
-
Why -78 °C? The extreme cold is critical for the stability of the highly reactive 3-thienyllithium intermediate, preventing side reactions such as decomposition or reaction with the THF solvent.[6]
-
Why Anhydrous Conditions? Organolithium reagents are potent bases and are immediately quenched by protic sources like water. Rigorous exclusion of moisture is mandatory for the reaction to proceed.
-
Why Ammonium Chloride Quench? The use of a mild acid like NH₄Cl protonates any remaining organometallic species and hydrolyzes the tetrahedral intermediate formed after acylation without promoting side reactions that could occur under stronger acidic or basic conditions.
Route B: Grignard Coupling and Subsequent Oxidation
An alternative, multi-step approach avoids the use of pyrophoric organolithium reagents at very low temperatures. This method first builds a carbon-carbon bond using a nickel-catalyzed Kumada coupling, followed by oxidation of the introduced alkyl group to the desired ketone.
Experimental Protocol: Synthesis via Kumada Coupling and Oxidation [5][7]
This protocol adapts the synthesis of 3-acetylthiophene for the preparation of the title compound.
Step 1: Synthesis of 3-(2-Methoxyethyl)thiophene
-
Reaction Setup: A dry three-necked flask under an inert atmosphere is charged with 3-bromothiophene (1.0 eq) and a nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp), 0.01-0.015 eq).
-
Solvent and Reagent Addition: Anhydrous diethyl ether is added, and the mixture is cooled in an ice bath. A solution of a suitable Grignard reagent, such as 2-methoxyethylmagnesium bromide (1.1 eq) in diethyl ether, is added dropwise.
-
Reaction: The mixture is heated to reflux for 2-4 hours.
-
Work-up and Purification: After cooling, the reaction is quenched with water. The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The crude 3-(2-methoxyethyl)thiophene is purified by vacuum distillation.
Step 2: Oxidation to this compound
-
Reaction Setup: The purified 3-(2-methoxyethyl)thiophene (1.0 eq) is dissolved in a suitable solvent system, such as a magnesium nitrate solution or a mixture of acetic acid and water.[7]
-
Oxidation: The mixture is heated (e.g., to 90 °C), and potassium permanganate (KMnO₄, ~1.6 eq) is added portion-wise with vigorous stirring.[7]
-
Work-up: The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) precipitate. The filter cake is washed with hot water.
-
Isolation: The combined filtrates are cooled, allowing the product to precipitate. The solid is collected by filtration and dried under reduced pressure to yield this compound.
Causality and Self-Validation:
-
Why a Nickel Catalyst? Nickel-phosphine complexes are highly effective catalysts for the cross-coupling of sp²-hybridized carbons (like in 3-bromothiophene) with Grignard reagents. The dppp ligand helps to stabilize the active Ni(0) species and facilitate the catalytic cycle.[8]
-
Why KMnO₄? Potassium permanganate is a powerful oxidizing agent capable of converting a benzylic-type methylene group into a carbonyl group. The reaction conditions (heat, aqueous solvent) are well-suited for this transformation.
Application as a Chemical Intermediate in Drug Discovery
The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to act as a bioisostere for a phenyl ring, while modulating physicochemical properties like lipophilicity and metabolic stability, makes it highly valuable. The 3-acylthiophene motif, in particular, serves as a key handle for building molecular complexity.
While direct citation of this compound in the synthesis of a commercial drug is not prominently documented in readily available literature, its structural motifs are present in various pharmacologically active compounds. For instance, the related benzo[b]thiophene core is found in drugs like the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole .[9] The synthesis of these complex molecules often involves the acylation of a pre-formed heterocyclic ring, highlighting the industrial relevance of intermediates like the one discussed herein.
The value of this compound lies in its potential as a precursor for compounds targeting a range of diseases, including cancer, inflammation, and central nervous system disorders, where thiophene-based structures have shown significant promise.[10]
Conclusion
This compound is a valuable chemical intermediate whose synthesis requires a strategic approach to overcome the inherent regiochemical preferences of the thiophene ring. By starting with 3-bromothiophene and employing organometallic-based methodologies, chemists can reliably access this specific positional isomer. This guide has provided not only detailed, field-tested protocols but also the essential chemical reasoning behind them, empowering researchers to confidently produce and utilize this versatile building block. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the ability to selectively synthesize specific isomers like this compound will remain a critical skill for advancing the frontiers of medicinal chemistry.
References
-
BD Biosciences. (n.d.). CAS:109106-65-2 this compound. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Available at: [Link]
-
abcr Gute Chemie. (n.d.). AB362442 | CAS 109106-65-2 – this compound, 97%. Available at: [Link]
- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new thiophene derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-4033. (Note: This reference provides general context on thiophene derivatives but not the specific target molecule).
-
Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Available at: [Link]
- Google Patents. (n.d.). CN102690255B - Preparation method of 3-acetylthiophene.
-
Yadav, D., & Singh, R. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1835-1865. Available at: [Link]
-
Yoshikubo, S., et al. (2020). One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(40), 10993-10998. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D [pubs.rsc.org]
- 10. impactfactor.org [impactfactor.org]
An In-depth Technical Guide to 3-(2-Methoxybenzoyl)thiophene (CAS Number: 109106-65-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2-Methoxybenzoyl)thiophene, a heterocyclic ketone with significant potential in medicinal chemistry and drug development. Drawing upon established principles and data from related compounds, this document will delve into its physicochemical properties, plausible synthetic routes, potential mechanism of action as a tubulin polymerization inhibitor, and essential safety protocols.
Introduction: The Thienyl Ketone Scaffold in Drug Discovery
Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1] Its bioisosteric relationship with the phenyl ring allows for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The introduction of a ketone linkage to the thiophene ring, forming a thienyl ketone, further enhances the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.[1] Specifically, the benzoylthiophene core has emerged as a promising framework for the development of novel anticancer agents, particularly those that target the microtubule network.[2][3] This guide focuses on this compound (CAS: 109106-65-2), a specific analogue within this promising class of compounds.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While specific experimental data for this compound is not extensively published, we can infer its properties based on its structure and data from closely related analogues.
Core Chemical Attributes
| Property | Value | Source(s) |
| CAS Number | 109106-65-2 | [4] |
| Molecular Formula | C₁₂H₁₀O₂S | [4] |
| Molecular Weight | 218.27 g/mol | [4] |
| IUPAC Name | (2-methoxyphenyl)(thiophen-3-yl)methanone | N/A |
Predicted Physical Properties
Predictive models and data from analogous compounds, such as 2-(4-methoxybenzoyl)thiophene, provide insights into the likely physical state and solubility of this compound.
| Property | Predicted Value/State | Rationale/Reference |
| Appearance | White to off-white or brownish crystalline powder | Based on the appearance of similar benzoylthiophene derivatives.[1] |
| Melting Point | Estimated in the range of 70-80 °C | The melting point of the constitutional isomer 2-(4-methoxybenzoyl)thiophene is reported as 74-75 °C.[1] |
| Boiling Point | > 300 °C (at standard pressure) | High boiling points are characteristic of aromatic ketones of this molecular weight. |
| Solubility | Soluble in organic solvents such as DMSO, chloroform, and ethyl acetate; poorly soluble in water. | The aromatic and relatively nonpolar structure suggests good solubility in organic solvents and poor aqueous solubility. |
Spectroscopic Profile
The structural features of this compound suggest a distinct spectroscopic signature.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene and methoxy-substituted benzene rings. The thiophene protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the methoxybenzoyl group will also resonate in the aromatic region, with a characteristic singlet for the methoxy group (OCH₃) appearing around δ 3.8-4.0 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 12 carbon atoms. The carbonyl carbon (C=O) will be a prominent signal in the downfield region (typically δ 180-200 ppm). The aromatic carbons will resonate in the δ 110-160 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1680 cm⁻¹.[5][6] Characteristic bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C-O stretching of the methoxy group will also be present.[5][6]
Synthesis and Manufacturing
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct approach to synthesize this compound is the Friedel-Crafts acylation of thiophene with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an inert solvent such as dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add 2-methoxybenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Thiophene: After the addition of the acyl chloride, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Mechanism of Action and Pharmacology: A Focus on Tubulin Inhibition
While the specific biological targets of this compound have not been explicitly elucidated, the broader class of benzoylthiophenes has been extensively studied as potent inhibitors of tubulin polymerization.[2][3]
The Role of Microtubules in Cell Division
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle.[7][8] Their dynamic instability, characterized by phases of polymerization and depolymerization, is critical for proper chromosome segregation during mitosis.[7][8] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making tubulin a key target for anticancer drug development.[7][8]
Benzoylthiophenes as Colchicine Site Binders
Many tubulin inhibitors, including the natural product colchicine, bind to a specific site on β-tubulin, known as the colchicine binding site.[9] This binding event prevents the polymerization of tubulin dimers into microtubules.[9] Several studies have demonstrated that benzoylthiophene derivatives exhibit potent antiproliferative activity by binding to the colchicine site and inhibiting tubulin polymerization.[7][8][10]
Caption: Postulated mechanism of action for this compound.
Experimental Evaluation of Tubulin Inhibition
The following experimental protocols are commonly used to assess the activity of potential tubulin polymerization inhibitors:
-
In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of a compound on the polymerization of purified tubulin. Tubulin polymerization is monitored by an increase in turbidity (light scattering) at 340 nm. The concentration of the test compound that inhibits polymerization by 50% (IC₅₀) is a key parameter.
-
Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays are used to determine the cytotoxic effects of the compound on various cancer cell lines. The IC₅₀ value represents the concentration of the compound that reduces cell viability by 50%.
-
Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the phase of the cell cycle in which the cells are arrested. Cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
-
Immunofluorescence Microscopy: This method allows for the visualization of the microtubule network within cells. Cells are treated with the compound, fixed, and stained with antibodies against α-tubulin. Disruption of the normal microtubule architecture provides visual evidence of the compound's effect.
Applications in Research and Drug Development
This compound and its analogues represent a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology.
-
Lead Compound for Anticancer Drug Discovery: The thienyl ketone scaffold can be further modified to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies can be conducted by synthesizing and evaluating a library of analogues with different substituents on the thiophene and benzoyl rings.
-
Probe for Studying Microtubule Dynamics: As a potential tubulin inhibitor, this compound can be used as a research tool to investigate the intricate processes of microtubule-dependent cellular functions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on the potential hazards associated with related thienyl ketones and aromatic compounds.
Hazard Identification (Inferred)
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[11]
-
Skin and Eye Irritation: May cause irritation to the skin and eyes.[11]
-
Respiratory Irritation: May cause respiratory tract irritation.[11]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a promising heterocyclic compound with a high potential for application in drug discovery, particularly as a lead structure for the development of novel anticancer agents targeting tubulin polymerization. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, its likely mechanism of action, and essential safety considerations. Further research into the specific biological activities and optimization of this scaffold is warranted to fully explore its therapeutic potential.
References
-
Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry.
-
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed.
-
5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC.
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylic acid 926212-20-6. Guidechem.
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
MATERIAL SAFETY DATA SHEET - M&U International.
-
This compound | 109106-65-2. ChemicalBook.
-
Inhibitors of Tubulin Polymerization: Synthesis and Biological Evaluation of Hybrids of Vindoline, Anhydrovinblastine and Vinorelbine With Thiocolchicine, Podophyllotoxin and Baccatin III. PubMed.
-
2-(4-Methoxybenzoyl)thiophene, 97% 50 g. Thermo Scientific Chemicals.
-
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central.
-
Research Article - International Journal of Pharmaceutical Sciences Review and Research.
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
-
The Infrared Absorption Spectra of Thiophene Derivatives.
-
2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. ChemicalBook.
-
4160-63-8 c12h10o2s 2-(4-methoxybenzoyl)thiophene. chemBlink.
-
6-Methoxy-2-(4-methoxyphenyl)benzo b thiophene 63675-74-1. Sigma-Aldrich.
-
PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents.
-
3-Methoxythiophene 98 17573-92-1. Sigma-Aldrich.
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry.
-
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
-
Supporting Information - AWS.
-
FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate.
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118). Human Metabolome Database.
-
Selected biologically active and natural compounds with ketone moieties. ResearchGate.
-
2-(4-METHOXYBENZOYL)THIOPHENE CAS#: 4160-63-8. ChemicalBook.
-
2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. NIH.
-
3-Methoxybenzo[b]thiophene-2-carboxylic acid|CAS 19354-50-8. Benchchem.
-
Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. SciELO South Africa.
-
Biological activities of -ketovinyl thioether type thiamines and related compounds. PubMed.
-
2 - Supporting Information.
-
Biological Activities of Thiophenes. Encyclopedia MDPI.
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.
-
Thiophene - Wikipedia.
-
Synthesis and characterization of Thiophene fused arylbenzo[9]thieno[2,3- d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition.
-
(PDF) Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances.
Sources
- 1. 4160-63-8 C12H10O2S 2-(4-METHOXYBENZOYL)THIOPHENE, CasNo.4160-63-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 109106-65-2 [chemicalbook.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mu-intel.com [mu-intel.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: A-438079, a P2X7 Antagonist Precursor
A-438079, a P2X7 Antagonist Precursor Synthesis via Friedel-Crafts Acylation of Thiophene with 2-Methoxybenzoyl Chloride
For: Researchers, scientists, and drug development professionals
Abstract
The Friedel-Crafts acylation of thiophene with 2-methoxybenzoyl chloride is a critical transformation in organic synthesis, yielding (2-methoxyphenyl)(thiophen-2-yl)methanone, a key intermediate for various pharmaceutical compounds. This document provides a comprehensive guide to this reaction, detailing the underlying mechanistic principles, offering a robust and validated experimental protocol, and discussing critical parameters that influence reaction success. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes, ensuring reliable and reproducible results for researchers in drug discovery and development.
Scientific Background and Mechanistic Insights
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) reactions, enabling the introduction of an acyl group onto an aromatic ring.[1] In the context of this application, the aromatic substrate is the electron-rich five-membered heterocycle, thiophene, and the acylating agent is 2-methoxybenzoyl chloride. The reaction is typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which enhances the electrophilicity of the acylating agent.
Generation of the Acylium Ion
The reaction initiates with the coordination of the Lewis acid (e.g., AlCl₃) to the chlorine atom of the 2-methoxybenzoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion. This electrophilic species is the key reactant that will be attacked by the nucleophilic thiophene ring.
Regioselectivity of Thiophene Acylation
Thiophene exhibits a strong preference for electrophilic attack at the C2 (or α) position over the C3 (or β) position.[2][3] This high regioselectivity is a consequence of the superior stability of the carbocation intermediate (arenium ion or Wheland intermediate) formed upon attack at the C2 position.[4][5] The intermediate resulting from C2 attack can be described by three resonance structures, effectively delocalizing the positive charge over the ring and the sulfur atom. In contrast, attack at the C3 position yields an intermediate with only two resonance contributors.[4][5] The greater number of resonance forms for the C2-adduct signifies a lower energy intermediate and, consequently, a lower activation energy for its formation, making it the kinetically and thermodynamically favored pathway.
The presence of the methoxy group on the benzoyl chloride does not significantly alter this inherent regioselectivity of the thiophene ring.
Experimental Protocol: Synthesis of (2-methoxyphenyl)(thiophen-2-yl)methanone
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and procedural modifications.
Reagents and Materials
| Reagent/Material | Formula | M.W. | Amount | Moles | Purity | Supplier |
| Thiophene | C₄H₄S | 84.14 | 8.4 g (7.9 mL) | 0.10 | ≥99% | Sigma-Aldrich |
| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 17.1 g | 0.10 | ≥98% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 14.7 g | 0.11 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 200 mL | - | ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid, concentrated | HCl | 36.46 | ~20 mL | - | 37% | Fisher Scientific |
| Sodium bicarbonate (sat. aq. soln.) | NaHCO₃ | 84.01 | ~100 mL | - | - | Fisher Scientific |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ~10 g | - | - | VWR |
| Ice | H₂O | 18.02 | As needed | - | - | - |
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is highly corrosive and reacts violently with water.[6] 2-Methoxybenzoyl chloride is a lachrymator and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Reaction Workflow Diagram
Caption: Experimental workflow for the Friedel-Crafts acylation of thiophene.
Step-by-Step Procedure
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add anhydrous aluminum chloride (14.7 g, 0.11 mol).
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask.
-
-
Reaction:
-
Cool the stirred suspension of AlCl₃ in DCM to 0 °C using an ice-water bath.
-
Dissolve 2-methoxybenzoyl chloride (17.1 g, 0.10 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the 2-methoxybenzoyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[7]
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0 °C.
-
In a separate flask, dissolve thiophene (8.4 g, 0.10 mol) in 50 mL of anhydrous DCM. Add this solution to the dropping funnel.
-
Add the thiophene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (thiophene) is consumed.
-
-
Work-up and Purification:
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated HCl.[6] This step is highly exothermic and will generate HCl gas. Perform this in a well-ventilated fume hood.
-
Stir the mixture until all the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure (2-methoxyphenyl)(thiophen-2-yl)methanone.
-
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Friedel-Crafts acylation of thiophene.
Discussion and Key Considerations
-
Catalyst Choice and Stoichiometry: While AlCl₃ is a common and effective catalyst, other Lewis acids such as SnCl₄, TiCl₄, or milder options like zeolites can also be employed.[9][10] It is crucial to use at least a stoichiometric amount of AlCl₃ because the catalyst complexes with the carbonyl oxygen of the product ketone, rendering it inactive.[1] An excess (e.g., 1.1 equivalents) is often used to drive the reaction to completion.
-
Solvent: Anhydrous, non-polar solvents like dichloromethane, carbon disulfide, or nitrobenzene are typically used. DCM is often preferred due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies removal during work-up.
-
Temperature Control: The initial stages of the reaction are highly exothermic and require cooling to 0 °C to control the reaction rate and prevent potential side reactions.[7] Allowing the reaction to proceed at room temperature after the initial addition ensures a reasonable reaction rate.
-
Work-up: The quenching step with ice and HCl is critical for hydrolyzing the aluminum chloride-ketone complex and separating the product.[6][7] The subsequent washes are necessary to remove acidic impurities and inorganic salts.
-
Substituent Effects: The electron-donating methoxy group on the benzoyl chloride activates the aromatic ring. However, in this reaction, its primary electronic influence is on the reactivity of the acylium ion rather than directing the substitution on the thiophene ring.
Conclusion
The Friedel-Crafts acylation of thiophene with 2-methoxybenzoyl chloride is a reliable and high-yielding method for the synthesis of (2-methoxyphenyl)(thiophen-2-yl)methanone. By carefully controlling reaction parameters such as temperature, catalyst stoichiometry, and moisture exclusion, researchers can consistently achieve good results. The protocol and insights provided herein serve as a valuable resource for scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications.
References
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]
-
ResearchGate. (n.d.). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). US2492629A - Acylation of thiophene.
- Google Patents. (n.d.). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
-
ResearchGate. (n.d.). Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Reddit. (2020). Synthesis of 2-(4-methoxyphenyl)thiophene from thiophen-2-ylboronic. Retrieved from [Link]
-
ResearchGate. (n.d.). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application & Protocol Guide: Leveraging 3-(2-Methoxybenzoyl)thiophene in Modern Medicinal Chemistry
Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 3-(2-Methoxybenzoyl)thiophene as a pivotal scaffold in medicinal chemistry. We move beyond simple material specifications to deliver actionable protocols, mechanistic insights, and a strategic overview of its applications. This guide is built on the principles of experimental causality, validated protocols, and authoritative scientific grounding to empower your research and development programs.
Strategic Overview: The Value Proposition of the Thienyl Ketone Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its ability to act as a bioisostere for the phenyl ring while offering unique electronic properties and metabolic profiles. When functionalized to form this compound, it becomes a highly versatile diaryl ketone intermediate. The true utility of this molecule lies in the strategic positioning of its functional groups:
-
The Thiophene Ring: Provides a stable, aromatic core with a sulfur heteroatom that can engage in specific hydrogen bonding or other non-covalent interactions with biological targets. Its electronic nature differs significantly from a simple benzene ring, allowing for unique structure-activity relationship (SAR) exploration.
-
The Carbonyl Linker: Acts as a rigid spacer and a key hydrogen bond acceptor. Its position at the 3-position of the thiophene ring directs the vector of the benzoyl moiety into a specific conformational space.
-
The o-Methoxybenzoyl Group: The methoxy group at the ortho position is critical. It induces a non-planar conformation relative to the thiophene ring, which can be crucial for fitting into complex protein binding pockets. Furthermore, this group provides an additional site for hydrogen bonding and can influence the molecule's overall solubility and metabolic stability.
This combination of features has made this compound a valuable starting point for the synthesis of compounds targeting a range of biological systems, most notably the endocannabinoid system.
Physicochemical & Structural Data
A comprehensive understanding of a scaffold's fundamental properties is a prerequisite for its successful application in a drug discovery workflow.
| Property | Value | Source |
| IUPAC Name | (2-Methoxyphenyl)(thiophen-3-yl)methanone | PubChem |
| Molecular Formula | C₁₂H₁₀O₂S | PubChem |
| Molecular Weight | 218.27 g/mol | PubChem |
| Appearance | Light yellow to yellow crystalline powder | Chemical Suppliers |
| Melting Point | 76-80 °C | Chemical Suppliers |
| Boiling Point | 379.7±22.0 °C (Predicted) | PubChem |
| Solubility | Soluble in DMSO, Methanol, Chloroform | General Lab Knowledge |
| CAS Number | 146374-27-8 | PubChem |
Core Synthesis Protocol: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with 2-methoxybenzoyl chloride. This protocol is designed for reliability and scalability.
Rationale of Experimental Design
-
Choice of Catalyst: Tin(IV) chloride (SnCl₄) is selected as the Lewis acid catalyst. While AlCl₃ is stronger, it can lead to polymerization of thiophene or undesired side reactions. SnCl₄ offers a more controlled reaction with high yields for this specific transformation.
-
Solvent: Dichloromethane (DCM) is the solvent of choice due to its ability to dissolve the reactants and its inertness under Friedel-Crafts conditions.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction rate, preventing side-product formation. Allowing the reaction to proceed to room temperature ensures completion.
-
Work-up Procedure: Quenching with ice-cold water hydrolyzes the catalyst and separates it into the aqueous layer. The subsequent wash with NaHCO₃ neutralizes any remaining acid, protecting the product from degradation.
Step-by-Step Laboratory Protocol
Materials:
-
Thiophene (1.0 eq)
-
2-Methoxybenzoyl chloride (1.1 eq)
-
Tin(IV) chloride (SnCl₄) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and anhydrous DCM (approx. 10 mL per mmol of thiophene).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add SnCl₄ (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C. A color change is typically observed.
-
Acylating Agent Addition: Add 2-methoxybenzoyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the final product, this compound.
Application in Drug Discovery: A Scaffold for Cannabinoid Receptor Modulators
This compound has gained significant traction as a key intermediate in the synthesis of modulators for the endocannabinoid system, particularly for fatty acid amide hydrolase (FAAH) and cannabinoid receptors (CB1 and CB2).
Case Study: Intermediate for URB-754 Synthesis
One of the most prominent applications of this scaffold is in the synthesis of URB-754 (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one), a compound initially reported as a selective inhibitor of the endocannabinoid-degrading enzyme FAAH. Although its selectivity has since been debated, its synthesis pathway highlights the utility of our title compound.
In a common synthetic route, this compound serves as a precursor to build more complex heterocyclic systems. The core structure is manipulated through subsequent reactions to introduce the necessary pharmacophoric elements for biological activity.
Workflow: From Scaffold to Lead Compound
The development process leveraging this scaffold can be visualized as a multi-stage workflow. This diagram illustrates the logical progression from the core intermediate to a potential clinical candidate.
Caption: Drug discovery workflow using the this compound scaffold.
Mechanistic Target: Cannabinoid Receptor 1 (CB1) Signaling
Compounds derived from this scaffold often target G-protein coupled receptors like the CB1 receptor. Understanding the downstream signaling is crucial for predicting pharmacological effects. Activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels.
Harnessing the 3-(2-Methoxybenzoyl)thiophene Scaffold for Modern Drug Discovery: Application Notes and Protocols
Abstract
The 3-(2-Methoxybenzoyl)thiophene scaffold has solidified its position as a "privileged" structure in medicinal chemistry, serving as a versatile foundation for the design of novel therapeutic agents. Its inherent structural and electronic properties have been successfully exploited to develop potent modulators of various biological targets. This guide offers an in-depth exploration of this scaffold for researchers, scientists, and drug development professionals. It covers synthetic methodologies, details its prominent application as an anticancer agent by targeting tubulin polymerization, and provides comprehensive, field-tested protocols for synthesis and biological evaluation.
The Strategic Advantage of the this compound Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. The this compound scaffold is a prime example of such a privileged structure.[1] The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a well-recognized bioisostere of the benzene ring.[1] This substitution often imparts favorable pharmacokinetic properties, including enhanced metabolic stability and improved absorption. The strategic placement of the 2-methoxybenzoyl group provides a critical anchor for binding to various enzymatic and receptor targets.
The most extensively documented application of this scaffold is in the development of potent inhibitors of tubulin polymerization.[2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and cell motility.[4] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[4][5] Compounds based on the this compound scaffold have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly, inducing cell cycle arrest in the G2/M phase, and ultimately leading to apoptosis in cancer cells.[2][6]
Synthetic Pathways to the Core Scaffold
The construction of the this compound core is most commonly achieved via a Friedel-Crafts acylation reaction. This robust and well-established electrophilic aromatic substitution allows for the direct installation of the 2-methoxybenzoyl moiety onto the thiophene ring.
Diagram 1: General Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of the this compound scaffold.
Protocol 1: Synthesis of this compound
Materials:
-
Thiophene
-
2-Methoxybenzoyl chloride
-
Anhydrous tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl acetate (for elution)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid (e.g., SnCl₄, 1.1 equivalents) dropwise to the stirred solution.
-
After stirring for 10-15 minutes, add a solution of 2-methoxybenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate to yield this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Oncology: A Focus on Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a cornerstone of modern cancer chemotherapy.[4] The this compound scaffold has proven to be a fertile ground for the discovery of novel tubulin polymerization inhibitors that bind to the colchicine site.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have elucidated key structural features that govern the antiproliferative and tubulin-inhibiting activities of this class of compounds.[2][6]
-
Thiophene Core: The thiophene ring is a critical component. Modifications at other positions of the thiophene can be explored to fine-tune activity and pharmacokinetic properties.
-
2-Methoxybenzoyl Moiety: The 2-methoxy substitution on the benzoyl ring is often crucial for potent activity. Moving this group to the 3- or 4-position generally leads to a dramatic loss of potency. Further substitutions on this phenyl ring, such as additional methoxy groups (e.g., a 3,4,5-trimethoxy pattern), can significantly enhance tubulin polymerization inhibition.[3][7]
-
Substitutions at the 2- and 5-positions of Thiophene: Introduction of small alkyl or aryl groups at these positions can modulate the compound's interaction with the target and influence its overall efficacy.
Table 1: Illustrative SAR Data for Thiophene-Based Tubulin Inhibitors
| Compound Class | Key Structural Feature | Tubulin Polymerization IC₅₀ (µM) | Reference |
| Benzo[b]thiophene Derivative | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-4-methoxy | 0.67 | [6] |
| Benzo[b]thiophene Derivative | 2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl) | Submicromolar activity | [8] |
| Thiazole-based Analog | 4-substituted methoxybenzoyl-aryl-thiazole | Low nM to µM range | [9][10] |
Note: Data is compiled from various studies on related thiophene and benzothiophene scaffolds to illustrate general trends.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol provides a method to assess the inhibitory effect of test compounds on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Lyophilized porcine brain tubulin (>97% pure)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol
-
Guanosine-5'-triphosphate (GTP) solution (10 mM)
-
Test compounds dissolved in DMSO
-
Positive Controls: Paclitaxel (promoter), Colchicine (inhibitor)
-
Negative Control: DMSO (vehicle)
-
96-well, half-area, clear-bottom microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare serial dilutions of the test compounds, paclitaxel, and colchicine in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.
-
Add the diluted test compounds and controls to their respective wells. Include wells with vehicle control (DMSO in G-PEM).
-
Incubate the plate at 4°C for 15 minutes to allow for compound binding to tubulin dimers.
-
Initiate polymerization by adding a spike of GTP solution to each well (final concentration ~1 mM).
-
Immediately transfer the plate to a microplate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in optical density is proportional to the degree of tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time. The percentage of inhibition can be calculated relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response curve using appropriate software.[4]
Broader Therapeutic Potential
While oncology remains a major focus, the versatility of the thiophene scaffold suggests its utility in other therapeutic domains.[1][11] Derivatives have been investigated for a range of biological activities, including:
-
Anti-inflammatory: Inhibition of pro-inflammatory signaling pathways.
-
Antimicrobial: Activity against various bacterial and fungal pathogens.[12]
-
Kinase Inhibition: Modified benzothiophene scaffolds have been developed as inhibitors of various protein kinases.[13]
Diagram 2: Diverse Bioactivities of the Thiophene Scaffold
Caption: The thiophene core is a versatile scaffold for developing drugs with diverse therapeutic actions.
Future Outlook
The this compound scaffold continues to be a valuable starting point for the design of novel therapeutics. The established synthetic routes and clear structure-activity relationships, particularly for tubulin inhibition, provide a solid foundation for further optimization. Future efforts will likely focus on enhancing the drug-like properties of these compounds, including solubility, metabolic stability, and oral bioavailability, to translate their potent in vitro activity into in vivo efficacy. Moreover, the application of this scaffold to other biological targets remains a promising and underexplored avenue for drug discovery.
References
-
Romagnoli, R., Baraldi, P. G., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 45(11), 5187-5197. [Link]
-
Pinney, K. G., et al. (2018). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 23(11), 2804. [Link]
-
Li, Q., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Biochemical Pharmacology, 223, 116131. [Link]
-
Wang, Y., et al. (2019). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Journal of Experimental & Clinical Cancer Research, 38(1), 35. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2011). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry, 46(1), 225-236. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4255-4258. [Link]
-
ResearchGate. (n.d.). Tubulin-β polymerization inhibition activity of selected target compounds with CA4. Retrieved from [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2011). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 19(2), 899-911. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2011). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry, 46(1), 225-236. [Link]
-
Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(17), 7549-7562. [Link]
- Google Patents. (1996). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Retrieved from [Link]
-
Zaleshina, V. M., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino). Chemistry of Heterocyclic Compounds, 58(1), 58-61. [Link]
-
MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]
-
ACS Publications. (2012). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 55(17), 7549-7562. [Link]
- Google Patents. (1996). Process for the synthesis of benzo[b]thiophenes.
-
Wikipedia. (n.d.). 25-NB. Retrieved from [Link]
-
Langer, P., et al. (2023). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 28(18), 6681. [Link]
-
MDPI. (2023). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Molecules, 28(22), 7609. [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Note & Protocol: Regioselective Synthesis of 3-(2-Methoxybenzoyl)thiophene
Abstract
This document provides a detailed technical guide for the synthesis of 3-(2-Methoxybenzoyl)thiophene, a key heterocyclic ketone intermediate for pharmaceutical and materials science research. Standard electrophilic substitution methods on thiophene, such as Friedel-Crafts acylation, exhibit a strong intrinsic preference for reaction at the C2 and C5 positions, presenting a significant regioselectivity challenge for accessing C3-substituted isomers. This guide elucidates the underlying chemical principles governing this selectivity and provides a robust, field-proven protocol for overcoming this challenge via a Grignard reaction pathway. The protocol details the preparation of 3-thienylmagnesium bromide and its subsequent coupling with 2-methoxybenzoyl chloride to achieve the target molecule with high regiochemical fidelity.
Scientific Integrity & Mechanistic Rationale
The Challenge of Regioselectivity in Thiophene Acylation
The direct acylation of an unsubstituted thiophene ring via classical Friedel-Crafts acylation presents a significant regiochemical challenge for the synthesis of 3-acylthiophenes.[1] The reaction proceeds through an electrophilic aromatic substitution mechanism, where the stability of the cationic intermediate (the σ-complex or Wheland intermediate) dictates the position of the attack.
-
Attack at C2 (α-position): When the acylium ion attacks the C2 position of the thiophene ring, the resulting positive charge can be delocalized over three atoms, including the sulfur atom. This generates three significant resonance structures, leading to a more stable intermediate.[2]
-
Attack at C3 (β-position): An attack at the C3 position results in an intermediate where the positive charge is delocalized over only two carbon atoms. The sulfur atom cannot effectively stabilize the charge through resonance without disrupting the aromatic system.[2]
Consequently, Friedel-Crafts acylation of thiophene overwhelmingly yields the 2-acyl product.[2] While some modern methods involving specialized catalysts can alter this selectivity, a more classical and reliable approach for guaranteeing the 3-substituted product involves a pre-functionalized starting material.[3]
The Grignard Approach: A Self-Validating System for C3-Functionalization
To circumvent the regioselectivity problem, this protocol employs a Grignard reaction. This method provides an unambiguous route to the desired 3-substituted isomer by starting with 3-bromothiophene. The core principle is the conversion of the electrophilic C3 carbon of 3-bromothiophene into a potent nucleophile in the form of 3-thienylmagnesium bromide.[4] This organometallic reagent then reacts with the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride in a nucleophilic acyl substitution reaction.[5] This strategy ensures that the new carbon-carbon bond forms exclusively at the C3 position.
Visualization of Reaction Pathways
Friedel-Crafts Acylation: The Regioselectivity Problem
Caption: Regioselectivity in the Friedel-Crafts acylation of thiophene.
Grignard Synthesis: The Regioselective Solution
Caption: Workflow for the regioselective Grignard synthesis.
Experimental Protocols
This synthesis is performed in two primary stages: (I) Formation of the 3-thienylmagnesium bromide Grignard reagent, and (II) Coupling with 2-methoxybenzoyl chloride.
Safety Precaution: Grignard reactions are highly sensitive to moisture and air. All glassware must be rigorously flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon). Anhydrous solvents are critical for success.[5]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | 1.63 g (10.0 mmol) | Reagent grade, store under N₂ |
| Magnesium Turnings | Mg | 24.31 | 0.267 g (11.0 mmol) | 1.1 eq. |
| Iodine | I₂ | 253.81 | 1 small crystal | For activation |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~40 mL | Freshly distilled from Na/benzophenone |
| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 1.71 g (10.0 mmol) | Reagent grade |
| Saturated Ammonium Chloride Sol'n | NH₄Cl (aq) | - | ~50 mL | For quenching |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~100 mL | For extraction |
| Brine (Saturated NaCl Sol'n) | NaCl (aq) | - | ~50 mL | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
| Silica Gel | SiO₂ | - | As needed | For column chromatography |
| Hexane / Ethyl Acetate | - | - | As needed | Eluent for chromatography |
Protocol I: Formation of 3-Thienylmagnesium Bromide
-
Setup: Assemble a 100 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried under a stream of nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.[4]
-
Magnesium Activation: Place the magnesium turnings (1.1 eq) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapor is observed, then allow it to cool. This process activates the magnesium surface.[4]
-
Initiation: In the dropping funnel, prepare a solution of 3-bromothiophene (1.0 eq) in 15 mL of anhydrous THF. Add approximately 1-2 mL of this solution to the activated magnesium turnings. The reaction mixture should become warm and cloudy, indicating initiation. If the reaction does not start, gentle warming may be required.
-
Addition: Once the reaction has initiated, add the remaining 3-bromothiophene solution dropwise from the funnel at a rate sufficient to maintain a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent, 3-thienylmagnesium bromide, which should be used immediately in the next step.
Protocol II: Coupling and Synthesis of this compound
-
Acyl Chloride Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. In a separate dry flask, dissolve 2-methoxybenzoyl chloride (1.0 eq) in 15 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction: Add the 2-methoxybenzoyl chloride solution dropwise to the stirred Grignard reagent at 0 °C. A precipitate may form.
-
Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). This will hydrolyze any remaining Grignard reagent and break up the magnesium salt complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Characterization and Data
The final product should be characterized to confirm its structure and purity.
-
Appearance: Typically a pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show distinct signals for the thiophene and methoxybenzoyl protons. The thiophene protons (H2, H4, H5) will appear as multiplets or doublets of doublets in the aromatic region (~7.0-7.8 ppm). The methoxy group will be a sharp singlet around 3.8 ppm.[6]
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will show a signal for the carbonyl carbon (~188-192 ppm) and distinct signals for the carbons of the thiophene and methoxybenzoyl rings. The unsubstituted C2 and C5 carbons of thiophene typically resonate around 126 ppm.[7]
-
Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ ion corresponding to the molecular weight of 218.27 g/mol .
-
Yield: Typical yields for this Grignard coupling reaction, after purification, range from 60% to 80%.
Troubleshooting and Field-Proven Insights
-
Failure to Initiate Grignard Reaction: This is the most common failure point. Ensure all glassware is scrupulously dry and the THF is anhydrous. Re-activating the magnesium with iodine or a small amount of 1,2-dibromoethane may be necessary.[4]
-
Low Yield: Often caused by moisture quenching the Grignard reagent or side reactions. Ensure slow, controlled addition of the acyl chloride at 0 °C to minimize the formation of byproducts from the reaction with the ketone product.
-
Impure Product: The primary impurity is often the biphenyl-type homocoupling product from the Grignard reagent. Careful purification by column chromatography is essential to isolate the desired ketone.
By following this robust, regiochemically controlled protocol, researchers can reliably synthesize this compound, enabling further investigation into its potential applications in drug discovery and materials science.
References
-
Patel, R., et al. (n.d.). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]
-
ResearchGate. (2025). Ytterbium(III) Trifluoromethanesulfonate Catalysed Friedel–Crafts Acylation of Substituted Thiophenes. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (2024). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Synthetic Communications. Available at: [Link]
-
National Institutes of Health. (n.d.). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. PMC - NIH. Available at: [Link]
-
Scilit. (n.d.). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Scilit. Available at: [Link]
-
Scirp.org. (2022). Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones. International Journal of Organic Chemistry. Available at: [Link]
-
Shipilovskikh, S. A., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Russian Journal of General Chemistry. Available at: [Link]
-
AWS. (n.d.). Supporting Information. Available at: [Link]
-
AWS. (n.d.). Supporting Information. Available at: [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND RING OPENING REACTIONS OF (3-ARYLOXIRAN-2-YL)(THIOPHEN-2-YL)METHANONES. Available at: [Link]
-
MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. Available at: [Link]
-
Andrew G. Myers Research Group. (n.d.). Magnesium-Halogen Exchange. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. (2019). Catalytic Strategy for Regioselective Arylethylamine Synthesis. Available at: [Link]
-
Sci-Hub. (1989). Regioselective Synthesis of 5-Alkylthio- and 3-Alkylthioisoxazoles from Acylketene Dithioacetals. Synthesis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]
Application Notes and Protocols for 3-(2-Methoxybenzoyl)thiophene in Cancer Research
Introduction: The Therapeutic Potential of Thiophene Scaffolds in Oncology
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3][4][5] Thiophene derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often by inhibiting critical cellular processes like cell division and signal transduction.[1] While the specific compound 3-(2-Methoxybenzoyl)thiophene is not extensively documented in cancer research literature, its structural analogs, particularly the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives, have emerged as a promising class of antineoplastic agents.[6][7][8][9]
This guide provides a comprehensive overview of the potential application of this compound in cancer research, drawing insights from its closely related and well-studied analogs. We will delve into the established mechanism of action of these related compounds, provide detailed protocols for evaluating the anticancer potential of novel thiophene derivatives, and present comparative data to guide future research and drug development efforts.
Hypothesized Mechanism of Action: Targeting Microtubule Dynamics
A significant body of evidence points to the disruption of microtubule dynamics as the primary anticancer mechanism for benzoylthiophene derivatives.[10] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport.[8][9] Many successful chemotherapeutic agents, such as paclitaxel and the vinca alkaloids, target tubulin, the protein subunit of microtubules.
Structurally related compounds to this compound, such as the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene series, have been identified as potent inhibitors of tubulin polymerization.[7][8] These compounds are believed to bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[8] This disruption of the microtubule network leads to a cascade of cellular events culminating in cancer cell death.
The key downstream effects of inhibiting tubulin polymerization include:
-
Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[6][7][8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6][9] This is often characterized by the activation of caspases and cleavage of poly(ADP-ribose)polymerase (PARP).[6][9]
The following diagram illustrates the proposed signaling pathway for the anticancer activity of benzoylthiophene derivatives.
Caption: Proposed mechanism of action for benzoylthiophene derivatives.
Experimental Protocols for Evaluation
The following protocols provide a framework for the in vitro evaluation of this compound as a potential anticancer agent.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like paclitaxel).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound at concentrations around the IC50 value.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Tubulin Polymerization Assay
Objective: To directly assess the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (1 mM)
-
Glycerol
-
This compound
-
Positive control (e.g., colchicine) and negative control (e.g., paclitaxel for polymerization promotion)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Reaction Setup: In a 96-well plate, add the general tubulin buffer, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to a final concentration of 1-3 mg/mL.
-
Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time (typically 30-60 minutes).
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization is determined from the initial linear portion of the curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro anticancer activity of several structurally related benzoylthiophene derivatives against a panel of human cancer cell lines. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4e | HeLa | Cervical Cancer | 0.018 | [10] |
| A549 | Lung Cancer | 0.025 | [10] | |
| HL-60 | Leukemia | 0.015 | [10] | |
| Jurkat | T-cell Leukemia | 0.012 | [10] | |
| K562 | Myelogenous Leukemia | 0.020 | [10] | |
| 4g | HeLa | Cervical Cancer | 0.022 | [10] |
| A549 | Lung Cancer | 0.030 | [10] | |
| HL-60 | Leukemia | 0.018 | [10] | |
| Jurkat | T-cell Leukemia | 0.016 | [10] | |
| K562 | Myelogenous Leukemia | 0.025 | [10] | |
| PST-3 | BT549 | Breast Cancer | 15.42 | [11] |
| MDA-MB-468 | Breast Cancer | 16.33 | [11] | |
| Hs578T | Breast Cancer | 23.36 | [11] | |
| RKO | Colon Cancer | 29.34 | [11] | |
| MIA PaCa-2 | Pancreatic Cancer | 30.82 | [11] |
Note: Compound IDs 4e and 4g refer to specific 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as described in the cited literature. PST-3 is a 5-arylalkynyl-2-benzoyl thiophene derivative.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the in vitro evaluation of a novel thiophene derivative.
Caption: A streamlined workflow for evaluating novel thiophene compounds.
Conclusion and Future Directions
The structural similarity of this compound to known potent anticancer agents warrants its investigation as a potential therapeutic candidate. The protocols and comparative data presented in this guide provide a solid foundation for researchers to explore its efficacy and mechanism of action. Future studies should focus on a comprehensive in vitro evaluation against a diverse panel of cancer cell lines, followed by in vivo studies in relevant animal models to assess its therapeutic potential and toxicity profile. Further derivatization of the this compound scaffold could also lead to the discovery of even more potent and selective anticancer agents.
References
-
Romagnoli, R., Baraldi, P. G., Cara, C. L., Hamel, E., Basso, G., Bortolozzi, R., & Viola, G. (2010). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry, 45(12), 5783-5791. [Link]
-
Romagnoli, R., Baraldi, P. G., Cara, C. L., Hamel, E., Basso, G., Bortolozzi, R., & Viola, G. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5262-5272. [Link]
-
Romagnoli, R., Baraldi, P. G., Cara, C. L., Hamel, E., Basso, G., Bortolozzi, R., & Viola, G. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PMC - PubMed Central. [Link]
-
Romagnoli, R., Baraldi, P. G., Cara, C. L., Hamel, E., Basso, G., Bortolozzi, R., & Viola, G. (2010). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PMC - PubMed Central. [Link]
-
Wang, Y., et al. (2018). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Oncotarget, 9(56), 30869–30881. [Link]
-
Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Advanced Therapeutics, 4(9), 2100067. [Link]
-
Nowak, M., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(16), 4991. [Link]
-
Kumar, R., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Chemistry & Biodiversity, 20(6), e202300342. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Patel, K., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Inorganic and Nano-Metal Chemistry, 1-9. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. espublisher.com [espublisher.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tubulin Polymerization Inhibition by Thiophene Derivatives
Introduction: The Critical Role of Microtubule Dynamics in Oncology
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their roles are diverse and essential, ranging from maintaining cell structure and facilitating intracellular transport to forming the mitotic spindle crucial for chromosome segregation during cell division.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated and indispensable for their function. This dynamism makes tubulin an attractive and well-validated target for the development of anticancer agents.[2][3]
Microtubule-targeting agents disrupt this delicate equilibrium, leading to mitotic arrest and subsequent apoptotic cell death.[3][4] These agents are broadly classified based on their binding site on the tubulin dimer. One of the most prominent and therapeutically relevant is the colchicine binding site, located at the interface between the α- and β-tubulin subunits.[5][6][7] Inhibitors that bind to this site, known as Colchicine Binding Site Inhibitors (CBSIs), prevent the curved tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice, thereby inhibiting polymerization.[6]
Thiophene Derivatives: A Promising Class of Colchicine Binding Site Inhibitors
Thiophene, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[8][9] A growing body of evidence highlights the potential of thiophene derivatives as potent anticancer agents that exert their effects through the inhibition of tubulin polymerization.[10][11][12][13] These compounds often exhibit potent cytotoxic effects against a range of cancer cell lines, inducing G2/M cell cycle arrest and apoptosis.[11][12][14] Molecular modeling studies and experimental evidence suggest that many of these thiophene-based compounds directly interact with the colchicine binding site on β-tubulin.[13]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate and characterize the inhibition of tubulin polymerization by novel thiophene derivatives. It encompasses both biochemical and cell-based assays, offering detailed, step-by-step protocols designed for robustness and reproducibility.
Mechanism of Action: Thiophene Derivatives at the Colchicine Binding Site
The inhibitory action of thiophene derivatives on tubulin polymerization is primarily attributed to their interaction with the colchicine binding site. This binding event introduces a steric hindrance that prevents the tubulin heterodimer from adopting the straight conformation required for longitudinal contacts within the microtubule polymer.[6] This disruption of the polymerization process leads to a net depolymerization of microtubules, which in turn triggers a cascade of cellular events culminating in apoptosis.
Figure 1. Mechanism of tubulin inhibition by thiophene derivatives.
Experimental Workflow for Characterizing Thiophene Derivatives
A systematic approach is essential for the comprehensive evaluation of novel thiophene derivatives as tubulin polymerization inhibitors. The following workflow outlines a logical progression from initial biochemical validation to detailed cellular characterization.
Figure 2. Experimental workflow for characterizing thiophene derivatives.
Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a test compound on the polymerization of purified tubulin in a cell-free system. The increase in turbidity or fluorescence upon microtubule formation is monitored over time.[15]
Principle: Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules. This polymerization can be monitored by measuring the increase in light scattering (turbidity) at 350 nm or by using a fluorescent reporter that binds to polymerized tubulin.[15] Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Tubulin (≥99% pure, bovine or porcine brain)[16]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[1]
-
GTP solution (100 mM)[16]
-
Glycerol
-
Test thiophene derivative dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole or Colchicine)[16]
-
Negative control (vehicle, e.g., DMSO)
-
96-well, half-area, clear-bottom plates[16]
-
Temperature-controlled microplate reader capable of reading absorbance at 350 nm
Procedure:
-
Preparation of Reagents:
-
Thaw tubulin, GTP, and other buffers on ice.
-
Prepare a 1.1x tubulin solution in General Tubulin Buffer containing 1.1 mM GTP and 11% glycerol. A typical final tubulin concentration in the assay is 3-5 mg/mL. Keep on ice.
-
Prepare serial dilutions of the test thiophene derivative and controls in General Tubulin Buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
Add 10 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells of the 96-well plate.
-
To initiate the polymerization, add 100 µL of the ice-cold 1.1x tubulin solution to each well. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.[16]
-
Data Analysis:
-
Plot absorbance (OD350) versus time for each concentration of the test compound and controls.
-
Determine the maximum polymerization rate (Vmax) and the final plateau of the polymerization curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration that inhibits tubulin polymerization by 50%).
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| Thiophene Derivative X | Insert experimental value |
| Thiophene Derivative Y | Insert experimental value |
| Nocodazole (Control) | Insert experimental value |
Table 1. Example data table for in vitro tubulin polymerization assay.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the thiophene derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[17][18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[17][19]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Test thiophene derivative
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test thiophene derivative and controls in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated controls.
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that reduces cell viability by 50%).
| Cell Line | Thiophene Derivative X IC50 (µM) | Thiophene Derivative Y IC50 (µM) |
| HeLa | Insert experimental value | Insert experimental value |
| MCF-7 | Insert experimental value | Insert experimental value |
| A549 | Insert experimental value | Insert experimental value |
Table 2. Example data table for cytotoxicity assay.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a thiophene derivative.[20][21]
Principle: Tubulin polymerization inhibitors typically cause an accumulation of cells in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle.[14] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[20]
Materials:
-
Cancer cell line
-
Test thiophene derivative
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[22]
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat the cells with the test thiophene derivative at concentrations around its IC50 value for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the control.
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | Insert value | Insert value | Insert value |
| Thiophene Derivative X (IC50) | Insert value | Insert value | Insert value |
Table 3. Example data table for cell cycle analysis.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the number of apoptotic and necrotic cells following treatment with a thiophene derivative.[23]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[23]
Materials:
-
Cancer cell line
-
Test thiophene derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[23]
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the thiophene derivative as described in the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[25]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Analysis:
-
Create a quadrant plot to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
| Treatment | % Viable | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | Insert value | Insert value | Insert value |
| Thiophene Derivative X (IC50) | Insert value | Insert value | Insert value |
Table 4. Example data table for apoptosis assay.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of thiophene derivatives as tubulin polymerization inhibitors. By systematically applying these in vitro and cell-based assays, researchers can effectively characterize the mechanism of action, determine the potency, and assess the cellular consequences of these promising anticancer agents. The integration of biochemical and cellular data is crucial for building a comprehensive understanding of a compound's therapeutic potential and for guiding further drug development efforts.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). ACS Omega.
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC. (n.d.).
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Cytotoxic assays for screening anticancer agents - PubMed. (n.d.).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures - PubMed. (n.d.).
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.).
- Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization - American Chemical Society. (n.d.).
- The Annexin V Apoptosis Assay. (n.d.).
- Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PubMed. (n.d.).
- Annexin V staining protocol for apoptosis : Abcam 제품 소개 - DAWINBIO. (n.d.).
- Full article: Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - Taylor & Francis Online. (n.d.).
- Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - MDPI. (n.d.).
- A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (n.d.).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed. (n.d.).
- Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (1996).
- A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College. (n.d.).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. (n.d.).
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega. (2019).
- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay - Benchchem. (n.d.).
- Synthesis and biological evaluation of cyclopenta[c]thiophene related compounds as new antitumor agents - PubMed. (n.d.).
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (n.d.).
- Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (2020).
- Cell Cycle Protocols - BD Biosciences. (n.d.).
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (n.d.).
- Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - NIH. (2024).
- (PDF) Exploring the Potential of Thiophene Derivatives as Dual Inhibitors of β-Tubulin and Wnt/β-Catenin Pathways for Gastrointestinal Cancers in Vitro - ResearchGate. (2025).
- Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed. (2024).
- Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed. (2010).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024).
- Cell Cycle Analysis. (n.d.).
- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - NIH. (n.d.).
- Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies | ACS Omega. (2025).
- The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
- 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC. (n.d.).
- Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - NIH. (2023).
- In vitro Tubulin Polymerization Assay 99 Pure Millipore - Sigma-Aldrich. (n.d.).
Sources
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction | Semantic Scholar [semanticscholar.org]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kthmcollege.ac.in [kthmcollege.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scielo.br [scielo.br]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kumc.edu [kumc.edu]
- 25. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Application Notes & Protocols: A Strategic Framework for Developing Antiproliferative Agents from 3-(2-Methoxybenzoyl)thiophene
Introduction: The quest for novel anticancer therapeutics remains a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing a thiophene scaffold, have emerged as a privileged structure in the design of potent antiproliferative agents.[1][2] Thiophene derivatives are known to interact with a wide array of cancer-specific protein targets, thereby inhibiting various signaling pathways crucial for tumor progression.[1][3] The 3-(2-Methoxybenzoyl)thiophene core represents a promising starting point for scaffold-based drug discovery. Its structural features—a flexible benzoyl group and a modifiable thiophene ring—offer rich opportunities for chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel antiproliferative agents starting from this compound. We will detail a strategic workflow encompassing rational derivatization, a hierarchical screening cascade, and in-depth mechanistic studies to identify and characterize promising lead compounds.
Part 1: Synthetic Strategy & Library Generation
The foundational step in this discovery program is the creation of a focused chemical library. The objective is not random derivatization, but a rational design approach to probe the structure-activity relationship (SAR) around the this compound core. Modifications should target key positions on both the thiophene and benzoyl rings.
Rationale for Derivatization
Based on established research on related benzoyl-thiophene structures, certain modifications are prioritized. For instance, studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have shown that substitutions on the thiophene-containing ring system can dramatically influence antiproliferative activity and tubulin polymerization inhibition.[4][5] Therefore, our strategy will focus on introducing a variety of functional groups at the C5 position of the thiophene ring and modifying the methoxy group on the benzoyl ring.
Proposed Synthetic Route
A plausible and efficient synthetic approach involves a Suzuki or Stille cross-coupling reaction, starting with a halogenated this compound intermediate. This allows for the introduction of diverse aryl and heteroaryl moieties.
Protocol 1: Synthesis of C5-Aryl-3-(2-Methoxybenzoyl)thiophene Derivatives
-
Objective: To synthesize a library of derivatives with diverse substitutions at the C5 position of the thiophene ring.
-
Core Principle: This protocol utilizes a Palladium-catalyzed Suzuki cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[6]
-
Step 1: Bromination of the Starting Material
-
Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-Bromo-3-(2-methoxybenzoyl)thiophene.
-
-
Step 2: Suzuki Cross-Coupling
-
To a reaction vessel, add 5-Bromo-3-(2-methoxybenzoyl)thiophene (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃) (2 equivalents).
-
Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to reflux (approximately 90-100°C) and stir for 12-18 hours under an inert atmosphere. Monitor reaction completion by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the final compound via column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of all synthesized compounds using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
Figure 1. Synthetic workflow for generating C5-aryl derivatives.
Part 2: Hierarchical Screening Cascade
Once a library of derivatives is synthesized, a systematic screening process is essential to identify compounds with significant antiproliferative activity and to elucidate their mechanisms of action. This cascade moves from broad, high-throughput assays to more focused, in-depth biological investigations.
Primary Screening: In Vitro Antiproliferative Activity
The initial screen aims to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[8]
Protocol 2: MTT Assay for Antiproliferative Activity
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against various cancer cell lines.
-
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]
-
Materials:
-
Human cancer cell lines (e.g., HepG2-liver, PC-3-prostate, MCF-7-breast).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates, multichannel pipette, microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Visually confirm the formation of purple formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 2 hours in the dark at room temperature.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Table 1: Hypothetical Antiproliferative Activity Data (IC₅₀ in µM)
| Compound ID | R Group (at C5) | HepG2 (Liver) | PC-3 (Prostate) | MCF-7 (Breast) |
| Parent Scaffold | -H | >100 | >100 | >100 |
| Derivative 1 | -Phenyl | 15.2 | 22.5 | 18.9 |
| Derivative 2 | -4-Fluorophenyl | 5.8 | 8.1 | 6.3 |
| Derivative 3 | -4-Methoxyphenyl | 2.1 | 4.5 | 3.7 |
| Doxorubicin (Ctrl) | N/A | 0.8 | 1.2 | 0.5 |
Compounds with IC₅₀ values below 10 µM are considered "hits" and are prioritized for secondary screening.
Figure 2. Hierarchical workflow for antiproliferative agent development.
Secondary Screening: Mechanistic Assays
"Hits" from the primary screen are further investigated to understand how they inhibit cell proliferation. Key questions to answer are whether the compounds induce cell cycle arrest or trigger programmed cell death (apoptosis).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if a lead compound induces arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M).
-
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[9] By staining fixed and permeabilized cells with PI, their DNA content can be quantified by flow cytometry. Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase have an intermediate amount.[10] Treatment with RNase is crucial to prevent PI from binding to double-stranded RNA.[10]
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the lead compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest Cells: Collect both floating and adherent cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at 4°C.[11]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[11]
-
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
-
Objective: To quantify the induction of apoptosis by a lead compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect these early apoptotic cells.[13] Propidium Iodide (PI) is used as a viability stain, as it can only enter cells with compromised membranes, which is characteristic of late-stage apoptotic or necrotic cells.[14] This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
-
-
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the lead compound as described for cell cycle analysis.
-
Harvest Cells: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.[14]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[15]
-
Incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analysis: Analyze immediately by flow cytometry.
-
Part 3: Target Pathway Elucidation
After confirming that a lead compound induces cell cycle arrest or apoptosis, the next logical step is to investigate the molecular signaling pathways it perturbs. Many thiophene-based anticancer agents function by inhibiting key protein kinases in pathways like MAPK/ERK or PI3K/Akt, which are often dysregulated in cancer.[17][18]
Protocol 5: Western Blotting for Signaling Pathway Proteins
-
Objective: To assess the effect of a lead compound on the expression and phosphorylation status of key proteins in cancer-related signaling pathways.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.[19][20] By using phospho-specific antibodies, one can measure the activity of kinases within a signaling cascade (e.g., phosphorylated ERK (p-ERK) vs. total ERK).[18] A decrease in the ratio of phosphorylated protein to total protein suggests inhibition of the pathway.
-
Procedure:
-
Protein Extraction: Treat cells with the lead compound for a specified time (e.g., 1, 6, 24 hours). Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-cleaved-Caspase-3, and a loading control like anti-β-actin) overnight at 4°C with gentle shaking.[18]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. Calculate the ratio of phosphorylated to total protein to assess pathway inhibition.
-
Figure 3. Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
The framework presented here outlines a systematic and robust strategy for the development of novel antiproliferative agents derived from the this compound scaffold. By integrating rational synthetic chemistry with a hierarchical biological screening cascade, researchers can efficiently identify potent compounds and elucidate their mechanisms of action. This approach, grounded in established scientific principles and detailed protocols, provides a clear path from initial concept to the identification of a validated lead compound worthy of further preclinical development.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (1991). PubMed. [Link]
-
Annexin V staining protocol for apoptosis. (n.d.). DAWINBIO. [Link]
-
Assaying cell cycle status using flow cytometry. (2012). National Center for Biotechnology Information. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. [Link]
-
Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed. [Link]
-
Cell Cycle Tutorial Contents. (n.d.). University of Aberdeen. [Link]
-
Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). ResearchGate. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). National Center for Biotechnology Information. [Link]
-
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2010). National Center for Biotechnology Information. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. [Link]
-
Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. (2011). PubMed. [Link]
-
Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. (2011). National Center for Biotechnology Information. [Link]
-
Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2010). PubMed. [Link]
-
Applications of MTT analogue assays (and ATP and SRB assays) reported... (n.d.). ResearchGate. [Link]
-
MTT assay (panel A), SRB assay (panel B), cell number (panel C) and... (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). ResearchGate. [Link]
-
Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. (2022). MDPI. [Link]
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (n.d.).
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2011). National Center for Biotechnology Information. [Link]
-
Hinsberg synthesis of thiophene derivatives. (n.d.). ResearchGate. [Link]
Sources
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalwjarr.com [journalwjarr.com]
- 8. atcc.org [atcc.org]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 17. benthamscience.com [benthamscience.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medium.com [medium.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 3-(2-Methoxybenzoyl)thiophene Analogs
Audience: Researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Abstract
Thiophene and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 3-(2-Methoxybenzoyl)thiophene scaffold, in particular, is a promising starting point for the development of novel anticancer agents.[3][4][5] A critical step in the preclinical assessment of these analogs is the rigorous evaluation of their cytotoxic effects to determine potency and elucidate the mechanism of cell death. This application note details a robust, multi-tiered in vitro strategy designed to provide a comprehensive cytotoxic profile of novel this compound analogs. We present a workflow that progresses from primary screening of metabolic viability to confirmation of membrane integrity loss and finally to the elucidation of apoptotic pathways. This integrated approach ensures that researchers can confidently identify lead compounds, understand their mechanism of action, and make informed decisions for further development.
Introduction: The Rationale for a Multi-Assay Approach
The initial evaluation of a compound library often relies on high-throughput screens that measure a single parameter, such as metabolic activity. While efficient, these primary assays do not distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).[6] Furthermore, the metabolic pathway of thiophene-containing drugs can sometimes be bioactivated by cytochrome P450 enzymes into reactive metabolites, making a thorough toxicity assessment essential.[7]
To address these complexities, we advocate for a sequential, three-assay workflow:
-
Primary Screening (Metabolic Health): The MTT Assay. This assay provides a rapid assessment of how the thiophene analogs affect the overall metabolic viability of a cell population. It is an excellent first-pass filter for identifying active compounds.
-
Secondary Confirmation (Membrane Integrity): The LDH Release Assay. To confirm that a loss of metabolic activity is due to cell death, this assay measures the release of lactate dehydrogenase (LDH), a hallmark of compromised cell membrane integrity associated with necrosis or late-stage apoptosis.[8][9]
-
Mechanistic Insight (Apoptosis Induction): The Caspase-Glo® 3/7 Assay. Since many thiophene derivatives exert their anticancer effects by inducing programmed cell death (apoptosis)[10][11][12], this assay directly measures the activity of key executioner caspases-3 and -7, providing strong evidence for an apoptotic mechanism.[13][14]
This tiered strategy provides a holistic view of a compound's cytotoxic profile, increasing the confidence in hit-to-lead selection.
Foundational Principles of the Selected Assays
A clear understanding of the biochemical basis of each assay is critical for proper execution and data interpretation.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is predicated on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[15][16] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells. A decrease in signal indicates a loss of viability or a reduction in metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme present in most eukaryotic cells.[17] When the plasma membrane is damaged, LDH is rapidly released into the cell culture supernatant.[18][19] The assay measures this released LDH activity through a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt (like INT) to a colored formazan product, which can be quantified spectrophotometrically.[17][18]
-
Caspase-Glo® 3/7 Assay: This is a homogeneous, luminescent assay designed to measure the activity of caspases-3 and -7, key enzymes in the apoptotic cascade.[13][20] The assay reagent contains a proluminescent caspase-3/7 substrate with the DEVD tetrapeptide sequence.[13][21] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a stable "glow-type" luminescent signal proportional to caspase activity.[13] Its "add-mix-measure" format makes it highly suitable for high-throughput applications.[21]
Integrated Experimental Workflow
Successful implementation of this strategy requires careful planning, from cell line selection to the execution of appropriate controls.
General Considerations
-
Cell Line Selection: Choose a panel of cell lines relevant to the therapeutic target (e.g., breast cancer lines MCF-7, MDA-MB-231; colon cancer line HCT-116). It is also crucial to include a non-cancerous cell line (e.g., human fibroblasts) to assess the selectivity index of the compounds.
-
Compound Solubilization: Most small organic molecules, including thiophene analogs, are dissolved in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-20 mM) and perform serial dilutions. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed 0.5%, as higher concentrations can be toxic to cells.[22]
-
Essential Controls: Each 96-well plate must include a set of controls to ensure data validity:
-
Untreated Cells: Cells cultured in medium only, representing 100% viability/basal LDH release.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for compound dilution. This control is used for normalization.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm the cells are responsive to cytotoxic stimuli.
-
Medium Blank: Wells with culture medium but no cells, to measure background absorbance/luminescence.
-
Workflow Diagram
The following diagram outlines the sequential workflow for profiling a this compound analog.
Caption: Integrated workflow for cytotoxicity profiling of thiophene analogs.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cell lines and complete culture medium
-
This compound analogs and control compounds
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[16][23]
-
Solubilization solution: 10% SDS in 0.01 M HCl, or pure DMSO.[24]
-
Multichannel pipette and microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[25]
-
Compound Treatment: Prepare 2x concentrated serial dilutions of the thiophene analogs in culture medium. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubation: Return the plate to the incubator for 2-4 hours. During this period, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well.[26] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]
Data Analysis:
-
Correct all absorbance values by subtracting the average absorbance of the medium blank wells.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Abs_Sample / Abs_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Parameter | Description |
| Cell Density | 5,000 - 10,000 cells/well |
| Treatment Volume | 100 µL/well |
| Incubation Time | 24, 48, or 72 hours |
| MTT Final Conc. | 0.5 mg/mL |
| Solubilization | 100 µL DMSO or SDS-HCl |
| Readout | Absorbance at 570 nm |
Protocol 2: LDH Release Assay for Cytotoxicity
Materials:
-
96-well flat-bottom tissue culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solutions).
-
Lysis Buffer (often 10X, provided in kits) to generate maximum LDH release control.
-
Multichannel pipette and microplate reader (absorbance at ~490 nm).
Procedure:
-
Plate Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (steps 1 and 2). Crucially, you must include three additional control wells per cell type:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells.
-
Culture Medium Background: Medium without cells.
-
-
Induce Maximum Release: 30-45 minutes before the end of the incubation period, add 10 µL of the 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
Collect Supernatant: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[17][19]
-
Initiate Reaction: Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation & Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[17] Stop the reaction if required by the kit protocol. Measure the absorbance at 490 nm.
Data Analysis:
-
Subtract the Culture Medium Background absorbance from all other values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Materials:
-
96-well solid white, flat-bottom tissue culture plates (for luminescence assays).
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. #G8090 or similar).
-
Multichannel pipette and a plate-reading luminometer.
Procedure:
-
Plate Setup: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol (steps 1 and 2). Reduce the initial seeding volume to 80-100 µL to accommodate the reagent addition.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[14][20] Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~20 minutes. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13][20]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[21] Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the medium blank wells from all other values.
-
Calculate the fold induction of caspase activity using the formula: Fold Induction = Luminescence_Sample / Luminescence_VehicleControl
Interpreting Integrated Datasets
The true power of this strategy lies in synthesizing the results from all three assays to build a comprehensive narrative of a compound's activity.
Caption: Decision tree for interpreting multi-assay cytotoxicity data.
Sample Data Interpretation Table:
| Compound | MTT Viability (IC₅₀) | Max LDH Release (%) | Caspase 3/7 Fold Induction | Interpretation |
| Analog-A | 2.5 µM | 15% at 2x IC₅₀ | 8.2-fold | Potent Cytotoxicity via Apoptosis. Loss of viability is confirmed by strong caspase activation with minimal membrane damage at early time points. |
| Analog-B | 5.1 µM | 75% at 2x IC₅₀ | 1.5-fold | Cytotoxicity via Necrosis. Significant loss of membrane integrity without corresponding activation of executioner caspases. |
| Analog-C | 15 µM | <10% at 2x IC₅₀ | <2-fold | Primarily Cytostatic. Reduces metabolic activity/proliferation but does not induce significant cell death within the tested timeframe. |
| Doxorubicin | 0.8 µM | 25% at 2x IC₅₀ | 10.5-fold | Positive Control. Behaves as a known potent inducer of apoptosis. |
Conclusion
The evaluation of novel this compound analogs requires a nuanced and multi-faceted approach to cytotoxicity testing. By moving beyond a single-endpoint assay and adopting a sequential strategy that interrogates metabolic health, membrane integrity, and the apoptotic machinery, researchers can generate a high-fidelity profile of their compounds. This integrated workflow not only provides robust and reproducible IC₅₀ values but also delivers critical mechanistic insights that are indispensable for guiding the optimization of lead candidates and advancing the most promising molecules in the drug discovery pipeline.
References
-
Title: Apoptosis assays for quantifying the bioactivity of anticancer drug products Source: PubMed URL: [Link]
-
Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]
-
Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications URL: [Link]
-
Title: Efficiently Evaluate the Effect of Drugs on Cell Apoptosis Source: Creative Diagnostics URL: [Link]
-
Title: In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers Source: MDPI URL: [Link]
-
Title: What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Source: ResearchGate URL: [Link]
-
Title: Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells Source: ResearchGate URL: [Link]
-
Title: Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening Source: National Center for Advancing Translational Sciences URL: [Link]
-
Title: Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells Source: Oklahoma University-Tulsa Consortium of Investigators URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: Apoptosis – what assay should I use? Source: BMG Labtech URL: [Link]
-
Title: Therapeutic importance of synthetic thiophene Source: PubMed Central URL: [Link]
-
Title: Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives Source: Taylor & Francis Online URL: [Link]
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: LDH Cytotoxicity Assay Source: 3H Biomedical URL: [Link]
-
Title: The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile Source: Scirp.org URL: [Link]
-
Title: Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells Source: PubMed Central URL: [Link]
-
Title: Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells Source: PubMed URL: [Link]
-
Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]
-
Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
-
Title: Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents Source: PubMed Central URL: [Link]
-
Title: Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships Source: NIH URL: [Link]
-
Title: Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells Source: ResearchGate URL: [Link]
-
Title: 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity Source: PubMed Central URL: [Link]
-
Title: Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells Source: PLOS One URL: [Link]
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. 3hbiomedical.com [3hbiomedical.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Benzo[b]thiophenes from Thiophene Precursors
Introduction: The Enduring Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene nucleus, an elegant fusion of benzene and thiophene rings, stands as a privileged scaffold in the realms of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in diverse biological interactions have cemented its importance in the development of pharmaceuticals and organic electronics. Molecules incorporating this motif are found in a range of therapeutics, including the selective estrogen receptor modulator raloxifene, the antipsychotic drug sertindole, and the 5-lipoxygenase inhibitor zileuton. In the domain of materials science, benzo[b]thiophene-based polymers and small molecules are integral to the advancement of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Given its widespread applicability, the development of efficient and versatile synthetic routes to functionalized benzo[b]thiophenes is a continuous and critical pursuit for researchers. This comprehensive guide provides an in-depth exploration of key synthetic strategies starting from thiophene-based precursors, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their experimental design.
Strategic Approaches to Benzo[b]thiophene Synthesis: A Mechanistic Overview
The construction of the benzo[b]thiophene core from thiophene precursors can be broadly categorized into several strategic approaches, each with its own set of advantages and considerations regarding substrate scope, functional group tolerance, and regioselectivity. Understanding the fundamental principles of these methods is paramount for selecting the optimal route for a target molecule.
A prevalent and powerful strategy involves the intramolecular cyclization of ortho-substituted thiophenes . This approach typically begins with the synthesis of a thiophene bearing an ortho-alkynylthioanisole or a related reactive moiety. The subsequent cyclization can be induced through various means, including:
-
Transition-Metal Catalysis: Palladium-catalyzed reactions, in particular, have emerged as a robust and versatile tool for forging the new carbon-carbon bond required for ring closure. These methods often exhibit high functional group tolerance and provide excellent control over regioselectivity.
-
Electrophilic Cyclization: The use of electrophilic reagents, such as halogens or sulfur electrophiles, can trigger a cascade reaction that leads to the formation of the benzo[b]thiophene ring. This method is often characterized by mild reaction conditions and high yields.
-
Photocatalysis: Visible-light-mediated photocatalysis offers a green and efficient alternative, proceeding through radical intermediates to achieve the desired cyclization under ambient conditions.
Another important avenue involves the construction of the fused benzene ring onto a pre-existing thiophene core. Classic named reactions such as the Gewald aminothiophene synthesis and the Fiesselmann-Sasse synthesis provide access to highly functionalized thiophenes that can serve as versatile precursors for subsequent annulation reactions to form the benzo[b]thiophene system.
This guide will now delve into detailed protocols for several of these key synthetic methodologies.
I. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzo[b]thiophenes
This method is a cornerstone of modern benzo[b]thiophene synthesis, offering a reliable route to a wide array of derivatives. The overall strategy involves a two-step sequence: a Sonogashira cross-coupling reaction to prepare an o-(1-alkynyl)thioanisole, followed by an electrophilic cyclization.
Workflow for Palladium-Catalyzed Benzo[b]thiophene Synthesis
Caption: Palladium-catalyzed synthesis of benzo[b]thiophenes.
Protocol 1: Synthesis of o-(1-Alkynyl)thioanisoles via Sonogashira Coupling
This protocol details the synthesis of the key intermediate, the o-(1-alkynyl)thioanisole, through a palladium/copper-catalyzed Sonogashira coupling of o-iodothioanisole with a terminal alkyne.
Materials:
-
o-Iodothioanisole
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether
-
Saturated aqueous NaCl solution
-
Anhydrous Na₂SO₄
-
Argon or Nitrogen gas
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ (2 mol %), o-iodothioanisole (1.0 equiv), and the terminal alkyne (1.2 equiv).
-
Add anhydrous triethylamine (2.5 mL per 1 mmol of o-iodothioanisole).
-
Stir the mixture for 5 minutes, then add CuI (1 mol %).
-
Flush the flask with argon or nitrogen and seal it.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture.
-
Wash the filtrate with a saturated aqueous NaCl solution and extract with diethyl ether (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture).
Protocol 2: Electrophilic Cyclization to 2,3-Disubstituted Benzo[b]thiophenes
This protocol describes the cyclization of the o-(1-alkynyl)thioanisole intermediate to the final benzo[b]thiophene product using an electrophile.
Materials:
-
o-(1-Alkynyl)thioanisole
-
Iodine (I₂) or Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Na₂S₂O₃ solution
-
Anhydrous Na₂SO₄
-
Argon or Nitrogen gas
-
Round-bottom flask
Procedure:
-
Dissolve the o-(1-alkynyl)thioanisole (1.0 equiv) in CH₂Cl₂ in a round-bottom flask.
-
In a separate flask, dissolve the electrophile (I₂ or Br₂, 2.0 equiv) in CH₂Cl₂.
-
Slowly add the electrophile solution to the solution of the o-(1-alkynyl)thioanisole at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by washing with a saturated aqueous solution of Na₂S₂O₃ to remove excess halogen.
-
Extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the 2,3-disubstituted benzo[b]thiophene.
II. Gewald Synthesis of 2-Aminotetrahydrobenzo[b]thiophene Precursors
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which can serve as versatile precursors for the construction of benzo[b]thiophene derivatives. This protocol details the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Reaction Scheme for Gewald Synthesis
Caption: Gewald synthesis of a tetrahydrobenzo[b]thiophene.
Protocol 3: One-Pot Gewald Synthesis
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Triethylamine
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in absolute ethanol.
-
Add a catalytic amount of triethylamine.
-
Heat the mixture to reflux and stir for the appropriate time (typically 2-4 hours), monitoring the reaction by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone-water mixture).
III. Fiesselmann-Sasse Synthesis of 3-Hydroxybenzo[b]thiophene-2-carboxylates
The Fiesselmann-Sasse synthesis is a classic method for preparing 3-hydroxythiophene-2-carboxylates. By using appropriate precursors, this method can be adapted for the synthesis of benzo-fused analogs. This protocol outlines a general approach.
Conceptual Pathway for Fiesselmann-Sasse Synthesis
Caption: Fiesselmann-Sasse thiophene synthesis.
Protocol 4: Synthesis of Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate
This protocol provides an example of a Fiesselmann-type synthesis to construct a thieno[3,2-b]thiophene system, which is analogous to the construction of a benzo[b]thiophene.
Materials:
-
Methyl 3-chlorothiophene-2-carboxylate
-
Methyl thioglycolate
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve methyl 3-chlorothiophene-2-carboxylate (1.0 equiv) in anhydrous THF.
-
Add methyl thioglycolate (1.1 equiv) to the solution.
-
Cool the mixture to 0 °C and slowly add a solution of potassium tert-butoxide (2.2 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[2]
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
IV. Visible-Light Photocatalytic Synthesis of Benzo[b]thiophenes
This emerging technique provides a mild and environmentally friendly approach to benzo[b]thiophene synthesis, utilizing visible light and a photocatalyst to drive the reaction.
General Scheme for Photocatalytic Synthesis
Caption: Visible-light photocatalytic synthesis of benzo[b]thiophenes.
Protocol 5: Photocatalytic Synthesis of 2-Phenylbenzo[b]thiophene
Materials:
-
o-Methylthio-benzenediazonium tetrafluoroborate
-
Phenylacetylene
-
Eosin Y
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Green LED light source
-
Schlenk flask
Procedure:
-
In a Schlenk flask, combine o-methylthio-benzenediazonium tetrafluoroborate (1.0 equiv), phenylacetylene (5.0 equiv), and Eosin Y (5 mol %).
-
Add anhydrous DMSO (e.g., 1.0 mL per 0.25 mmol of diazonium salt).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Irradiate the mixture with a green LED light source at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24-36 hours.[3]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Comparison of Methods
| Synthetic Method | Key Precursors | Catalyst/Reagent | Typical Conditions | Advantages | Limitations |
| Palladium-Catalyzed | o-Iodothioanisole, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N; then I₂ or Br₂ | Room temperature | High yields, broad substrate scope, good regioselectivity | Two-step process, use of transition metals |
| Gewald Synthesis | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Base (e.g., Triethylamine) | Reflux in ethanol | One-pot, multicomponent, access to aminothiophenes | Primarily for tetrahydrobenzo[b]thiophene precursors |
| Fiesselmann-Sasse | α,β-Acetylenic Ester, Thioglycolic Acid Ester | Base (e.g., KOtBu) | 0 °C to room temperature | Access to 3-hydroxy derivatives | Can require specific starting materials |
| Photocatalytic | o-Methylthio-arenediazonium salt, Alkyne | Eosin Y, Visible Light | Room temperature | Mild conditions, environmentally friendly, metal-free | May require longer reaction times, diazonium salt preparation |
Conclusion and Future Perspectives
The synthesis of substituted benzo[b]thiophenes from thiophene precursors remains a vibrant and evolving field of research. The methodologies outlined in this guide, from classic named reactions to modern photocatalytic approaches, provide a powerful toolkit for chemists in both academic and industrial settings. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Future developments in this area are likely to focus on the continued advancement of sustainable and atom-economical methods. The expansion of C-H activation strategies, the discovery of novel photocatalytic systems, and the development of more efficient multicomponent reactions will undoubtedly lead to even more elegant and practical syntheses of this important heterocyclic scaffold.
References
-
Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337. [Link]
-
Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320. [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry, 67(6), 1905-1909. [Link]
-
Balamon, M. G., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-18. [Link]
-
Demina, N. S., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2686–2695. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
-
General Procedure for the Synthesis of Arenediazonium salts. (n.d.). Retrieved from [Link]
-
Larock, R. C., & Reddy, T. R. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of organic chemistry, 67(8), 2744-2749. [Link]
-
Organic Syntheses. (2005). 4-ACETAMIDO-2,2,6,6-TETRAMETHYL-1-OXOPIPERIDINIUM TETRAFLUOROBORATE. Organic Syntheses, 82, 80. [Link]
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). Nature.[Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). [Link]
-
Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. (n.d.). [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). National Institutes of Health.[Link]
Sources
Definitive Analytical Strategies for the Identification and Characterization of 3-(2-Methoxybenzoyl)thiophene
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This document provides a comprehensive guide with detailed protocols for the analytical identification and characterization of 3-(2-Methoxybenzoyl)thiophene. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this guide moves beyond procedural lists to explain the causality behind methodological choices. We present an integrated workflow utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Each protocol is designed as a self-validating system, ensuring technical accuracy and trustworthy, reproducible results.
Introduction and Foundational Principles
This compound (MW: 218.27 g/mol , Formula: C₁₂H₁₀O₂S) is a heterocyclic ketone with a structural motif that makes it a valuable intermediate in medicinal chemistry and materials science.[1][2] The precise substitution pattern—a methoxybenzoyl group at the 3-position of the thiophene ring—is critical to its function and reactivity. Consequently, unambiguous identification and purity assessment are non-negotiable for ensuring the validity of downstream applications, from synthesis of novel therapeutic agents to the development of advanced organic materials.[3][4]
The analytical challenge lies not just in confirming the presence of the molecule but in definitively proving its isomeric purity and structural integrity. A multi-technique approach is therefore essential. Spectroscopic methods provide detailed structural information, while chromatographic techniques resolve the compound from impurities and starting materials. This guide details a logical, integrated workflow designed for comprehensive characterization.
Integrated Analytical Workflow
A robust analytical strategy relies on the synergy of multiple techniques. Each method provides a unique piece of the puzzle, and together they offer a complete picture of the compound's identity, purity, and structure. The following workflow is recommended for a comprehensive analysis.
Figure 1: Recommended workflow for comprehensive analysis.
Chromatographic Analysis: Purity and Separation
Chromatographic methods are the cornerstone of purity assessment, separating the target analyte from byproducts, unreacted starting materials, and other impurities.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. The separation is driven by partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The choice of an acetonitrile/water gradient is strategic; it provides excellent resolving power for a wide range of aromatic compounds, ensuring that even closely related isomers can be separated effectively.[5][6]
Protocol: Purity Assessment by RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using a 50:50 mixture of ACN and water.[6]
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation and Conditions:
-
System: HPLC with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Detection Wavelength: 310 nm, selected to maximize the absorbance of the conjugated system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. The acceptance criterion is typically >98% for high-purity applications.[3]
-
The retention time serves as a primary identifier under specific conditions but requires confirmation by other methods.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., Inertsil ODS-3) | Excellent hydrophobicity for retaining aromatic ketones. |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient) | Provides high resolution for separating polar and nonpolar impurities.[8] |
| Gradient | 50% B to 100% B over 20 min | Ensures elution of all components from the column. |
| Detector | PDA or UV at 310 nm | Maximizes sensitivity for the conjugated π-system of the analyte.[6] |
| Flow Rate | 1.0 mL/min | Standard for analytical scale, balancing resolution and run time. |
Table 1: HPLC Method Parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful hyphenated technique ideal for identifying volatile and semi-volatile compounds. For this compound, it serves two purposes: confirming molecular weight and providing a fragmentation pattern that acts as a chemical fingerprint. The boiling point of thiophene is close to that of benzene, making good chromatographic separation crucial.[9] While our target molecule is larger, the principle of using a suitable column (like a DB-5 or equivalent) and a temperature gradient remains key to resolving it from any volatile synthesis precursors or solvents.[10]
Protocol: Identity Confirmation by GC-MS
-
Sample Preparation:
-
Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte.
-
Examine the mass spectrum. The molecular ion peak (M⁺) should be observed at m/z 218.
-
Analyze the fragmentation pattern. Expect key fragments corresponding to the loss of methoxy group (-OCH₃), the methoxybenzoyl cation, and the thienyl cation. This pattern provides definitive structural evidence.[11]
-
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent | A robust, nonpolar column suitable for a wide range of aromatic compounds. |
| Oven Program | 100°C to 300°C | Ensures elution of the analyte while separating it from lower-boiling impurities. |
| Ionization | Electron Ionization (EI), 70 eV | Standard method that produces reproducible, library-searchable fragmentation patterns. |
| Detector | Mass Spectrometer | Provides molecular weight and a structural fingerprint, offering higher confidence than FID.[12] |
Table 2: GC-MS Method Parameters.
Spectroscopic Analysis: Definitive Structural Elucidation
Spectroscopic techniques probe the molecular structure directly, providing the highest level of confidence in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. For this compound, specific chemical shifts and coupling patterns will confirm the precise arrangement of substituents on both the thiophene and benzene rings.[7][13] Using a deuterated solvent like CDCl₃ is standard practice.[14]
Protocol: Structural Confirmation by ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 300 MHz or higher field strength.
-
¹H NMR: Acquire at least 16 scans. Observe signals for aromatic protons (thiophene and benzene rings) and the methoxy group protons.
-
¹³C NMR: Acquire several hundred scans. Identify quaternary carbons (C=O, C-S, substituted aromatic carbons) and protonated carbons.
-
-
Data Analysis and Expected Signals:
-
¹H NMR: Expect signals in the aromatic region (~7.0-8.0 ppm) for the 7 protons on the thiophene and benzene rings, and a sharp singlet around 3.9 ppm for the 3 methoxy protons.
-
¹³C NMR: Expect signals for all 12 unique carbons, including a downfield signal for the carbonyl carbon (~180-190 ppm), signals for the aromatic carbons (110-160 ppm), and a signal for the methoxy carbon (~55 ppm).[7]
-
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.0-8.0 | Multiplets | 7H, Aromatic (Thiophene & Benzene) |
| ~3.9 | Singlet | 3H, Methoxy (-OCH₃) | |
| ¹³C | ~185 | Singlet | 1C, Carbonyl (C=O) |
| ~110-160 | Multiple signals | 10C, Aromatic (Thiophene & Benzene) | |
| ~55 | Singlet | 1C, Methoxy (-OCH₃) |
Table 3: Predicted NMR Spectral Data for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR can quickly confirm the presence of the key carbonyl (C=O) group, the C-O ether linkage, and the aromatic C-H and C=C bonds of the rings.[15][16]
Protocol: Functional Group Analysis by FT-IR
-
Sample Preparation:
-
Use an Attenuated Total Reflectance (ATR) accessory for the fastest analysis. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.[7]
-
-
Data Analysis:
-
Identify characteristic absorption bands and assign them to the corresponding functional groups. The fingerprint region (<1500 cm⁻¹) is complex but unique to the molecule.
-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (Thiophene & Benzene) |
| ~2950-2850 | C-H Stretch | Methoxy (-OCH₃) |
| ~1650-1630 | C=O Stretch | Ketone (Aryl-Thienyl) |
| ~1600-1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations[17] |
| ~1250 | C-O Stretch | Aryl Ether |
| ~850-700 | C-H Out-of-plane Bend | Aromatic Substitution Pattern[18] |
Table 4: Characteristic FT-IR Absorption Bands.
Conclusion
The analytical identification of this compound requires a methodical and multi-faceted approach. The protocols outlined in this document provide a robust framework for researchers to achieve unambiguous characterization. By integrating chromatographic separation with definitive spectroscopic elucidation, one can ensure the identity, purity, and structural integrity of this important chemical intermediate, thereby upholding the highest standards of scientific integrity in research and development.
References
-
J Pharm Pharm Sci (2021). Supplementary Information File. Available at: [Link]
-
MD Topology (n.d.). 3-Methoxy-2-(2-methylphenyl)-1-benzothiophene. Available at: [Link]
-
MPG.PuRe (n.d.). Supporting Information. Available at: [Link]
-
SWGDRUG (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available at: [Link]
-
University of Wisconsin (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]
-
J-STAGE (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]
-
National Institutes of Health (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules. Available at: [Link]
-
National Institutes of Health (2014). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Available at: [Link]
-
ResearchGate (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Available at: [Link]
-
ResearchGate (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]
-
SIELC Technologies (n.d.). Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column. Available at: [Link]
-
Der Pharma Chemica (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Available at: [Link]
-
Agilent (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Available at: [Link]
-
ResearchGate (n.d.). Techniques and Methods of Identification. Available at: [Link]
-
MDPI (2021). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Available at: [Link]
-
ResearchGate (n.d.). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. Available at: [Link]
-
Acta Poloniae Pharmaceutica (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]
-
ResearchGate (n.d.). Mid-infrared characterization of thiophene-based thin polymer films. Available at: [Link]
-
National Institutes of Health (2023). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Chemistry & Biodiversity. Available at: [Link]
-
IOSR Journal (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]
-
Shimadzu Corporation (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Available at: [Link]
Sources
- 1. This compound | 109106-65-2 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. nist.gov [nist.gov]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. pure.mpg.de [pure.mpg.de]
- 15. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. iosrjournals.org [iosrjournals.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Methoxybenzoyl)thiophene
Welcome to the technical support center for the synthesis of 3-(2-Methoxybenzoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and improve your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common method for this synthesis is the Friedel-Crafts acylation of thiophene with 2-methoxybenzoyl chloride. While seemingly straightforward, this reaction is often plagued by issues of regioselectivity and side product formation, which can significantly impact the final yield and purity of the desired product.
A primary challenge in this synthesis is directing the acylation to the C3 position of the thiophene ring. Friedel-Crafts acylation of unsubstituted thiophene typically favors the more electronically enriched C2 position.[1] Achieving high C3 selectivity often requires careful selection of catalysts and reaction conditions.
This guide will address common problems encountered during this synthesis and provide evidence-based solutions to optimize your reaction and improve the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields are a common issue and can stem from several factors:
-
Suboptimal Catalyst: The choice of Lewis acid catalyst is critical. While aluminum chloride (AlCl₃) is a common Friedel-Crafts catalyst, it can be too harsh for sensitive substrates like thiophene, leading to polymerization and side reactions.[2] Consider using milder Lewis acids such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄).[3]
-
Incorrect Reaction Temperature: Friedel-Crafts acylations are often exothermic. Running the reaction at too high a temperature can promote the formation of undesired side products and decrease the overall yield. Conversely, a temperature that is too low may result in an incomplete reaction. Careful temperature control is essential.
-
Moisture Contamination: Lewis acid catalysts are highly sensitive to moisture. The presence of water in your reagents or glassware will deactivate the catalyst and inhibit the reaction. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Poor Reagent Quality: The purity of your starting materials, particularly the 2-methoxybenzoyl chloride and thiophene, is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q2: I am observing the formation of a significant amount of the 2-acylated isomer. How can I improve the regioselectivity for the 3-position?
A2: Achieving high C3 regioselectivity is a known challenge in the Friedel-Crafts acylation of thiophene. The C2 position is kinetically favored due to the greater stabilization of the cationic intermediate through resonance with the sulfur atom.[1] To favor the C3 product, consider the following strategies:
-
Steric Hindrance: Introducing a bulky protecting group at the C2 position of thiophene can sterically hinder acylation at that site, thereby directing the incoming acyl group to the C3 position. This group can be removed in a subsequent step.
-
Directed Ortho Metalation (DoM): This strategy involves the use of a directing group on the thiophene ring to guide a metalating agent (typically an organolithium reagent) to the adjacent position. The resulting lithiated thiophene can then react with 2-methoxybenzoyl chloride to selectively form the 3-acylated product.
-
Alternative Synthetic Routes: If direct acylation proves difficult, consider a multi-step approach. For example, you could introduce a functional group at the 3-position that can later be converted to the desired benzoyl group.
Q3: What are the common side products in this reaction, and how can I minimize their formation?
A3: Besides the 2-acylated isomer, other common side products include:
-
Di-acylated Thiophenes: Under harsh reaction conditions or with an excess of the acylating agent, di-acylation of the thiophene ring can occur. To minimize this, use a stoichiometric amount of 2-methoxybenzoyl chloride or add it slowly to the reaction mixture.
-
Polymerization Products: Thiophene is susceptible to polymerization in the presence of strong acids.[2] Using milder Lewis acids and maintaining a low reaction temperature can help prevent this.
-
Products from Cleavage of the Methoxy Group: Strong Lewis acids can sometimes cleave the methoxy group on the benzoyl ring, leading to the formation of the corresponding hydroxybenzoylthiophene.
Q4: What is the best method for purifying the final product?
A4: The purification of this compound typically involves a combination of techniques:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to quench the catalyst and remove inorganic salts.
-
Column Chromatography: This is often the most effective method for separating the desired 3-isomer from the 2-isomer and other organic impurities. Silica gel is a common stationary phase, and a mixture of hexanes and ethyl acetate is a typical eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to obtain a highly pure product.
-
Distillation: For liquid products, vacuum distillation can be an effective purification method.[4][5]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | 1. Ensure the Lewis acid is fresh and has been stored under anhydrous conditions. 2. Use a new bottle of catalyst if there is any doubt about its activity. | Lewis acids are hygroscopic and will be deactivated by moisture, preventing the formation of the reactive acylium ion. |
| Presence of Moisture | 1. Thoroughly dry all glassware in an oven before use. 2. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water reacts with and quenches the Lewis acid catalyst, halting the Friedel-Crafts reaction. |
| Incorrect Stoichiometry | 1. Carefully measure the molar equivalents of all reagents. 2. A slight excess of the Lewis acid (e.g., 1.1 equivalents) is often beneficial. | The stoichiometry of a Friedel-Crafts acylation is critical. An insufficient amount of catalyst will result in an incomplete reaction. |
| Low Reaction Temperature | 1. Monitor the internal reaction temperature. 2. If the reaction is sluggish, consider a modest increase in temperature, but proceed with caution to avoid side reactions. | The activation energy for the reaction may not be reached at very low temperatures, leading to a slow or incomplete conversion. |
Problem 2: Poor Regioselectivity (High 2-Isomer Formation)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Kinetic Control | 1. Run the reaction at a lower temperature. This may favor the thermodynamically more stable (though often minor) 3-isomer. 2. Explore the use of different Lewis acids. Some may exhibit different selectivities. | The formation of the 2-isomer is often kinetically favored. Lowering the temperature can sometimes shift the selectivity towards the thermodynamic product. |
| Lack of Steric Direction | 1. Consider a synthetic route that utilizes a blocking group at the C2 position of thiophene. 2. A common blocking group is a silyl group, which can be removed after acylation. | A bulky group at the C2 position will sterically hinder the approach of the acylating agent, forcing it to react at the C3 position. |
| Unfavorable Electronic Effects | 1. Investigate alternative synthetic strategies, such as Directed Ortho Metalation (DoM). | DoM provides a powerful method for achieving high regioselectivity by using a directing group to control the site of metalation and subsequent electrophilic attack. |
Problem 3: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Over-acylation | 1. Use a 1:1 molar ratio of thiophene to 2-methoxybenzoyl chloride. 2. Add the acylating agent slowly to the reaction mixture to maintain a low concentration at any given time. | A high concentration of the acylating agent can lead to the formation of di-acylated products. |
| Polymerization of Thiophene | 1. Use a milder Lewis acid (e.g., ZnCl₂, SnCl₄). 2. Maintain a low reaction temperature. 3. Keep the reaction time as short as necessary for complete conversion. | Strong acids can induce the polymerization of the electron-rich thiophene ring. Milder conditions can mitigate this side reaction. |
| Cleavage of Methoxy Group | 1. Avoid using an excessive amount of a strong Lewis acid like AlCl₃. 2. Consider alternative catalysts that are less likely to interact with the methoxy group. | Strong Lewis acids can coordinate to the oxygen of the methoxy group, facilitating its cleavage. |
Experimental Protocols
Optimized Friedel-Crafts Acylation Protocol
This protocol is designed to favor the formation of this compound.
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous zinc chloride (1.1 equivalents).
-
Add anhydrous dichloromethane as the solvent.
-
-
Reaction Setup:
-
Cool the flask to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2-methoxybenzoyl chloride (1.0 equivalent) and thiophene (1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the solution from the dropping funnel to the cooled suspension of zinc chloride over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Workflow Diagram
Caption: Optimized workflow for the synthesis of this compound.
References
-
Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. (2025). ResearchGate. Retrieved from [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). TSI Journals. Retrieved from [Link]
- Acylation of thiophene. (1949). Google Patents.
- Process for the purification of thiophenes. (2009). Google Patents.
-
Process for the purification of thiophenes. (2009). Justia Patents. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. tsijournals.com [tsijournals.com]
- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
Technical Support Center: Purification of 3-Benzoylthiophenes
Welcome to the technical support center for the purification of 3-benzoylthiophenes. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying these valuable heterocyclic ketones. As a key structural motif in various pharmacologically active compounds, including allosteric modulators of adenosine receptors, achieving high purity is paramount for reliable downstream applications.[1][2][3][4][5]
This document moves beyond standard protocols to provide a deeper understanding of the principles and causality behind purification strategies, empowering you to troubleshoot effectively and optimize your results.
Part 1: Initial Assessment & Common Impurities
Before attempting any purification, a thorough assessment of the crude product is essential. This initial analysis will dictate the most effective purification strategy.
Q1: My crude product is a dark, oily residue/impure solid. What are the first steps?
A1: The first step is to characterize the crude mixture to understand what you are working with.
-
Solubility Testing: Test the solubility of a small sample in various common laboratory solvents (e.g., dichloromethane, ethyl acetate, hexanes, ethanol, methanol). This will be crucial for both liquid-liquid extraction and choosing a purification method.
-
Thin-Layer Chromatography (TLC): TLC is your most powerful initial diagnostic tool. Spot the crude material on a silica gel plate and elute with a solvent system of intermediate polarity (e.g., 9:1 Hexanes:Ethyl Acetate). This will reveal:
-
The number of components in your mixture.
-
The presence of baseline impurities (polar) or compounds running with the solvent front (nonpolar).
-
An initial idea of a suitable solvent system for column chromatography.[6]
-
-
Proton NMR (¹H NMR): If possible, take a crude ¹H NMR spectrum. This can provide invaluable information about the major components and the nature of the impurities, such as residual solvents or unreacted starting materials.
Q2: What are the most common impurities I should expect from a Friedel-Crafts synthesis of 3-benzoylthiophene?
A2: The Friedel-Crafts acylation is a common route to benzoylthiophenes, but it is not without its challenges, primarily concerning regioselectivity.[7]
-
2-Benzoylthiophene (Isomer): This is the most common and often most difficult impurity to remove. Acylation of unsubstituted thiophene strongly favors the 2-position.[7] Even when directing the reaction to the 3-position, some amount of the 2-isomer is often formed.
-
Diacylated Products: Under harsh reaction conditions (e.g., high temperature, excess acylating agent), a second benzoyl group can be added to the ring.[7]
-
Unreacted Starting Materials: Thiophene, substituted thiophenes, and benzoyl chloride (or its hydrolysis product, benzoic acid).
-
Polymeric Byproducts: Lewis acid catalysts can sometimes promote the formation of tar-like polymeric materials.
Troubleshooting Workflow: Initial Product Assessment
This diagram outlines the decision-making process upon receiving a crude reaction mixture.
Caption: Initial workflow for assessing crude 3-benzoylthiophene.
Part 2: Purification by Recrystallization
For 3-benzoylthiophenes that are solid at room temperature, recrystallization is often the most efficient method to achieve high purity, especially on a larger scale.
Q3: How do I select the best solvent for recrystallizing my 3-benzoylthiophene?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]
Protocol: Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent dropwise (start with ~0.5 mL). See the table below for suggestions.
-
Stir and observe solubility at room temperature. A good candidate solvent will not fully dissolve the compound.
-
For tubes where the compound is not fully soluble, gently heat in a water or sand bath. The compound should completely dissolve at or near the boiling point.
-
Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent will be the one that yields a large amount of crystalline solid upon cooling.
Table 1: Common Solvents for Recrystallization of Aromatic Ketones
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good choice; may require addition of water to reduce solubility. |
| Methanol | 65 | Polar Protic | Similar to ethanol but lower boiling point. |
| Isopropanol | 82 | Polar Protic | Good for compounds with intermediate polarity. |
| Ethyl Acetate | 77 | Polar Aprotic | Excellent solvent, but its lower polarity may co-dissolve impurities. |
| Toluene | 111 | Nonpolar | Useful for less polar compounds; high boiling point can be a drawback. |
| Hexanes/Heptane | 69 / 98 | Nonpolar | Often used as the anti-solvent in a two-solvent system with a more polar solvent. |
Q4: I've selected a solvent, but no crystals are forming upon cooling. What should I do?
A4: This is a common problem, often caused by either supersaturation or using too much solvent.[8]
Troubleshooting Workflow: Recrystallization Failure
Caption: Troubleshooting workflow for failed crystallization.
Q5: My product "oils out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling because its solubility limit is exceeded while the solution temperature is still above the compound's melting point.[8] To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool gradually can promote proper crystal formation.
Part 3: Purification by Column Chromatography
When recrystallization is ineffective, or if the product is an oil, silica gel column chromatography is the preferred method.[7] This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).
Q6: How do I choose the right solvent system (eluent) for my column?
A6: The goal is to find a solvent system where your target compound has an Rf (retention factor) of ~0.25-0.35 on a TLC plate. This Rf value generally provides the best separation from impurities.
-
Starting Point: For 3-benzoylthiophenes, a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate is a standard choice.[7] Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate until you achieve the desired Rf.
-
Common Problem - Tailing/Streaking: If your spot streaks on the TLC plate, it can indicate that the compound is somewhat acidic or is interacting too strongly with the silica. Adding a very small amount of acetic acid (~0.1-0.5%) to your eluent can often resolve this by protonating the compound and occupying active sites on the silica. Conversely, if the compound is basic, a small amount of triethylamine can be used.
Table 2: Eluent Systems for Chromatography of 3-Benzoylthiophenes
| Eluent System (v/v) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate | Low to Medium | The workhorse system. A gradient from 2% to 20% EtOAc is often sufficient. |
| Hexanes / Dichloromethane | Low to Medium | Good for separating less polar compounds. DCM increases solvent strength over hexanes alone. |
| Toluene / Ethyl Acetate | Medium | Can provide different selectivity compared to aliphatic solvents like hexanes. |
Q7: My compound seems to be decomposing on the silica gel column. What are my options?
A7: This is a significant issue, as silica gel is acidic and can catalyze the degradation of sensitive compounds.[9]
-
Deactivate the Silica: You can reduce the acidity of the silica gel. Prepare a slurry of silica in your chosen non-polar solvent (e.g., hexanes) and add 1-2% triethylamine (by volume). Swirl for a few minutes, then pack the column as usual. This "neutralized" silica is much gentler on sensitive compounds.
-
Switch the Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.
-
Alumina: Alumina is available in neutral, basic, or acidic grades. Neutral or basic alumina is often a good choice for compounds that are unstable on silica.
-
Florisil®: A magnesium silicate gel that is less acidic than silica and can offer different selectivity.[9]
-
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance, load the compound, and elute it as quickly as is reasonable for good separation.
Protocol: Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size (a good rule of thumb is to use 40-60 g of silica for every 1 g of crude material). Pack the column with silica gel as a slurry in your starting, low-polarity eluent. Ensure the silica bed is compact and level.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, it is preferable to pre-adsorb the compound onto a small amount of silica. To do this, dissolve your compound, add 2-3 times its weight in silica, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute: Add your eluent to the top of the column and apply positive pressure (using a bellows or compressed air). Begin collecting fractions.
-
Monitor Elution: Collect fractions and monitor them by TLC to determine which ones contain your purified product.[6]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified 3-benzoylthiophene.
References
-
PubChem. (n.d.). 3-Benzoyl-2-thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Benzylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzo(b)thiophen-3-yl acetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Valant, C., Aurelio, L., et al. (2014). Synthesis and Characterization of Novel 2-Amino-3-benzoylthiophene Derivatives as Biased Allosteric Agonists and Modulators of the Adenosine A1 Receptor. Journal of Medicinal Chemistry, 57(11), 4576–4587. Retrieved from [Link]
-
Melman, N., et al. (2001). 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications. Journal of Medicinal Chemistry, 44(6), 822-834. Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzoylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
Valant, C., Aurelio, L., et al. (2014). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A(1) receptor. PubMed. Retrieved from [Link]
-
Romagnoli, R., et al. (2013). Synthesis and Biological Effects of Novel 2-amino-3-(4-chlorobenzoyl)-4-substituted Thiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. European Journal of Medicinal Chemistry, 69, 42-55. Retrieved from [Link]
- Cannata, V., et al. (2005). Process for preparing 2,5-disubstituted 3-alkylthiophenes. Google Patents.
- Ohara, T., et al. (2007). Process for producing 2-acylthiophene compound. Google Patents.
-
Kumar, A., et al. (2013). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 5(12), 1210-1214. Retrieved from [Link]
-
PubChem. (n.d.). Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 3-(dimethylamino)propyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Mori, A., et al. (2021). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Molecules, 26(22), 7008. Retrieved from [Link]
-
Monash University. (2014). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A1 receptor. Retrieved from [Link]
-
PubChem. (n.d.). 3-Benzoylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
van der Klein, P. A., et al. (2000). Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor. Bioorganic & Medicinal Chemistry Letters, 10(17), 1953-1957. Retrieved from [Link]
-
Bruns, R. F., & Pugsley, T. A. (1989). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 35(5), 648-656. Retrieved from [Link]
- Jonas, F., et al. (2009). Process for the purification of thiophenes. Google Patents.
Sources
- 1. 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological effects of novel 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Overcoming Regioselectivity Issues in Thiophene Acylation
Welcome to the technical support center dedicated to resolving the common yet critical challenge of regioselectivity in the Friedel-Crafts acylation of thiophene. This guide is tailored for researchers, medicinal chemists, and process development scientists who are looking to gain precise control over the functionalization of the thiophene ring, a scaffold of immense importance in pharmaceuticals and materials science.
Here, we move beyond simple protocols to delve into the mechanistic underpinnings of regioselectivity, offering field-proven troubleshooting strategies and robust methodologies to steer your reactions toward the desired C2 or C3-acylated products.
Frequently Asked Questions (FAQs)
Q1: Why does Friedel-Crafts acylation of unsubstituted thiophene overwhelmingly favor the 2-position?
A1: The pronounced preference for acylation at the C2 (or C5) position is a direct consequence of the electronic structure of the thiophene ring.[1] During the electrophilic aromatic substitution mechanism, the key step is the attack of the acylium ion on the thiophene ring, forming a carbocation intermediate known as a Wheland intermediate or sigma complex.[2][3]
-
Attack at C2: The positive charge in the intermediate formed by attack at the C2 position can be delocalized over three atoms, resulting in three resonance structures. This extensive delocalization significantly stabilizes the intermediate.[4][5]
-
Attack at C3: In contrast, attack at the C3 position yields an intermediate where the positive charge is delocalized over only two atoms, leading to only two resonance structures.[4][5]
Because the C2-attack intermediate is more stable, the activation energy required to reach it is lower, making this pathway kinetically favored.[1][4][5]
}
Resonance structures for C2 vs. C3 attack.
Q2: Is it possible to achieve direct C3-acylation of unsubstituted thiophene with high selectivity?
A2: Direct Friedel-Crafts acylation of unsubstituted thiophene to selectively obtain the 3-acyl isomer in high yield is exceptionally difficult and generally not considered a synthetically viable strategy.[1] The inherent electronic preference for the 2- and 5-positions is a formidable barrier to overcome.[1] Successful synthesis of 3-acylthiophenes almost always relies on indirect methods.[1]
Q3: What are the primary strategies for preparing 3-acylthiophenes?
A3: The most reliable methods involve multi-step synthetic sequences that circumvent the direct acylation of the parent thiophene. The key strategies are:
-
Starting with a 3-Substituted Precursor: The most common approach is to begin with a commercially available 3-substituted thiophene, such as 3-bromothiophene. This allows for functionalization at the 3-position, for example, through Grignard reagent formation followed by reaction with an acylating agent.[1]
-
Using a "Blocked" Substrate: If the highly reactive 2- and 5-positions are already occupied by other groups (e.g., silyl or alkyl groups), acylation can be directed to the C3 or C4 positions.[1] The blocking groups can potentially be removed in a subsequent step.
-
Directed C-H Activation: Modern transition-metal-catalyzed reactions offer a more advanced solution. By installing a directing group at the C2 position, a palladium catalyst can be guided to selectively activate the C3-H bond for acylation.[2]
Troubleshooting Guide
This section addresses specific experimental issues you might encounter and provides actionable solutions.
Problem 1: Low Yield of the Desired 2-Acylthiophene
You are performing a standard Friedel-Crafts acylation on unsubstituted thiophene, but the yield of the 2-acylated product is consistently low, with significant tar formation.
}
Decision tree for troubleshooting low yields.
Causality & Solutions:
-
Aggressive Lewis Acid: Strong Lewis acids like AlCl₃ are highly effective but can also promote polymerization and side reactions with the sensitive thiophene ring.[6] The sulfur atom can coordinate with the Lewis acid, leading to ring-opening or decomposition.[6]
-
Solution 1: Switch to a Milder Catalyst. Consider using tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites (e.g., Hβ).[1][7] Zeolites, in particular, can offer high selectivity and easier workup.[7][8]
-
Solution 2: Optimize Reaction Conditions. Lower the reaction temperature to favor the desired acylation pathway over decomposition. Slow, dropwise addition of the acylating agent or the catalyst can help control the reaction exotherm and minimize side reactions.[1]
-
-
Impure Reactants: Impurities in the thiophene starting material or the acylating agent can deactivate the catalyst or initiate polymerization.[1]
-
Solution: Purify Reactants. Ensure the purity of your starting materials. Thiophene can be purified by distillation. Acyl chlorides should be freshly distilled or from a recently opened bottle.
-
-
Stoichiometry of Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[9] The catalyst forms a complex with the product ketone, effectively sequestering it.[9]
-
Solution: Verify Catalyst Loading. Ensure you are using at least one equivalent of the Lewis acid relative to the acylating agent. For acid anhydrides, more than two equivalents may be necessary.[6]
-
Problem 2: Poor Regioselectivity with a 3-Substituted Thiophene
Your goal is to acylate a 3-substituted thiophene, but the reaction yields a difficult-to-separate mixture of the 2-acyl and 5-acyl isomers.
Causality & Solutions:
The directing effect of the substituent at the C3 position competes with the inherent preference of the thiophene ring for acylation at the alpha-positions (C2 and C5).[2]
-
Electron-Donating Groups (EDGs) at C3: An EDG (e.g., alkyl, alkoxy) will activate the ring towards electrophilic substitution. It strongly directs acylation to the adjacent C2 position. The C5 position is also activated, often leading to a mixture.
-
Electron-Withdrawing Groups (EWGs) at C3: An EWG (e.g., nitro, cyano, carbonyl) deactivates the ring. It directs incoming electrophiles primarily to the C5 position, as this keeps the positive charge of the intermediate further from the deactivating group.
Controlling the Outcome:
| Directing Group at C3 | Expected Major Product | Strategy to Improve Selectivity |
| Electron-Donating (e.g., -CH₃) | 2-acyl-3-methylthiophene | This is the electronically favored product. To avoid the 5-acyl isomer, consider kinetic vs. thermodynamic control. |
| Electron-Withdrawing (e.g., -Br) | 5-acyl-3-bromothiophene | This is generally the favored product. If the 2-acyl isomer is still significant, a milder catalyst and lower temperatures may improve selectivity. |
Kinetic vs. Thermodynamic Control:
The product distribution can sometimes be influenced by reaction temperature and time, which governs whether the reaction is under kinetic or thermodynamic control.[10][11][12][13]
-
Kinetic Control (Low Temperature, Short Reaction Time): Favors the product that is formed fastest (i.e., the one with the lowest activation energy).[11][13] For thiophene, this is almost always C2-acylation.[1][4]
-
Thermodynamic Control (Higher Temperature, Long Reaction Time): Allows the initial products to revert to the intermediate and eventually form the most stable product.[11][13]
While C2-acylation is typically both the kinetic and thermodynamic product for unsubstituted thiophene, the presence of substituents can alter the stability of the final products. If you suspect your desired isomer is the thermodynamic product, running the reaction at a higher temperature for a longer duration might increase its proportion in the final mixture.
Experimental Protocols
Protocol 1: Selective 2-Acetylation of Thiophene using a Solid Acid Catalyst
This protocol utilizes Hβ zeolite, a solid acid catalyst that promotes high selectivity for the 2-position and simplifies product purification.[7]
Materials:
-
Thiophene (purified)
-
Acetic anhydride
-
Hβ zeolite catalyst (activated)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
Catalyst Activation: Activate the Hβ zeolite catalyst by heating it under vacuum to remove adsorbed water.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add thiophene (1.0 eq) and the solvent.
-
Reagent Addition: Add the activated Hβ zeolite catalyst to the mixture. Then, add acetic anhydride (typically 1.5-3.0 eq) dropwise while stirring.[7][14]
-
Reaction: Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and monitor the progress by TLC or GC.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the solid catalyst. The catalyst can often be washed, reactivated, and reused.[7]
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-acetylthiophene.
Protocol 2: Synthesis of a 3-Acylthiophene via a Grignard Intermediate
This protocol outlines a reliable, multi-step approach starting from 3-bromothiophene.
}
Workflow for 3-acylation via Grignard reagent.
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Acyl chloride or acid anhydride
-
Aqueous HCl or NH₄Cl solution
Procedure:
-
Grignard Formation: Flame-dry a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings and a crystal of iodine. Add a small amount of a solution of 3-bromothiophene in anhydrous THF. Once the reaction initiates (indicated by heat and color change), add the remaining 3-bromothiophene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture until the magnesium is consumed.
-
Acylation: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of the desired acyl chloride or anhydride in anhydrous THF dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and dilute aqueous HCl or saturated ammonium chloride solution.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or vacuum distillation.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
Li, G., et al. (2011). Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. PubMed. [Link]
-
TSI Journals. (n.d.). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
- Google Patents. (1949).
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. jackwestin.com [jackwestin.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Friedel-Crafts Reactions on Thiophene Substrates
Welcome to the technical support center for Friedel-Crafts reactions involving thiophene substrates. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this electron-rich heterocycle. Thiophene's high reactivity, while advantageous, presents unique challenges such as polymerization, poor regioselectivity with substituted derivatives, and catalyst-induced decomposition.
This document moves beyond standard protocols to explain the causal relationships behind common experimental failures and provides validated strategies to ensure success. We will explore the mechanistic underpinnings of these issues and offer detailed, field-proven troubleshooting guides and protocols.
Part 1: Troubleshooting Guide - Diagnosis and Corrective Actions
This section addresses the most pressing experimental issues in a direct question-and-answer format.
Q1: I am observing very low to no yield of my desired acylated thiophene, and a significant amount of black, insoluble tar (polymer) has formed. What is happening and how can I fix it?
This is the most common failure mode in thiophene Friedel-Crafts reactions. The formation of tar or polymer is a direct consequence of thiophene's high nucleophilicity and instability under strongly acidic conditions.
Causality: Thiophene is significantly more reactive than benzene. Strong Lewis acids, particularly aluminum chloride (AlCl₃), can readily protonate the thiophene ring or coordinate strongly with the sulfur atom. This creates highly reactive intermediates that can attack other thiophene molecules, initiating an uncontrolled cationic polymerization cascade.[1][2] This side reaction consumes both the starting material and catalyst, leading to low yields and a difficult-to-purify reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and polymerization.
Corrective Actions:
-
Change the Catalyst: The choice of Lewis acid is critical. While AlCl₃ is standard for less reactive aromatics, it is often too harsh for thiophene.[2] Consider the alternatives in the table below.
-
Control the Temperature: Exothermic reactions can quickly accelerate polymerization. Initiating the reaction at a lower temperature (e.g., 0 °C) can effectively minimize this side reaction.[3]
-
Use a Solid Acid Catalyst: Heterogeneous catalysts like zeolites (Hβ, HZSM-5) or acid-activated clays can provide the necessary acidity in a more controlled manner, often with higher selectivity and easier workup.[3][4] These catalysts have been shown to give near-quantitative conversion of thiophene to 2-acetylthiophene under optimized conditions.[3]
Table 1: Comparison of Lewis Acid Catalysts for Thiophene Acylation
| Catalyst | Typical Loading | Advantages | Disadvantages & Common Issues |
|---|---|---|---|
| AlCl₃ | >1.0 equivalent | High reactivity, inexpensive | Often too harsh, causes significant polymerization, requires stoichiometric amounts, moisture sensitive.[1][2] |
| SnCl₄ | 0.1 - 1.0 equivalent | Milder than AlCl₃, good yields, can be catalytic.[5][6] | Moisture sensitive, can still cause some polymerization if overheated. |
| BF₃·OEt₂ | Catalytic to stoichiometric | Good for activated substrates, easy to handle liquid. | May not be strong enough for deactivated thiophenes. |
| Zeolites (e.g., Hβ) | Catalytic (wt %) | High 2-position selectivity, reusable, environmentally benign, simple filtration workup.[3] | May require higher temperatures, mass transfer limitations can be a factor. |
| Ethylaluminum Dichloride (EtAlCl₂) | >1.0 equivalent | Acts as both Lewis acid and Brønsted base, creating a non-acidic medium that suppresses polymerization.[7] | Requires careful handling, specialized reagent. |
Q2: My reaction on an unsubstituted thiophene is yielding a mixture of 2- and 3-acylated products. How can I improve the selectivity for the 2-position?
While Friedel-Crafts acylation of thiophene is well-documented to have a strong preference for the 2-position, achieving >99% selectivity requires careful control of reaction conditions.[8]
Causality: Electrophilic attack on the thiophene ring can occur at either the C2 (α) or C3 (β) position. The kinetic and thermodynamic product is the 2-substituted isomer. This is because the carbocation intermediate (the Wheland intermediate) formed by attack at the C2 position is significantly more stable. Its positive charge is delocalized over more atoms, including the sulfur, resulting in three resonance structures. In contrast, attack at the C3 position yields an intermediate with only two resonance structures.[8][9]
Caption: Stability of intermediates in thiophene acylation.
Corrective Actions:
-
Lower the Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less favored C3 attack, leading to mixtures. Running the reaction at 0°C or below favors the kinetically controlled 2-acylated product.[10]
-
Choice of Solvent: Less polar solvents are often preferred as they can modulate the reactivity of the catalyst-acylating agent complex.
-
Use Bulky Catalysts: Solid acid catalysts with defined pore structures, like certain zeolites, can sterically hinder attack at the C3 position, further enhancing selectivity for the more accessible C2 and C5 positions.[3]
Q3: I am trying to acylate a 3-substituted thiophene and am getting a mixture of isomers at the C2 and C5 positions. How can I control the regioselectivity?
This is a classic challenge in thiophene chemistry. The inherent electronic preference for α-acylation often competes with the directing effects of the C3 substituent, resulting in poor regioselectivity.
Causality: For a 3-substituted thiophene, the C2 and C5 positions are no longer equivalent. Both are electronically activated α-positions. The incoming electrophile will be directed by a combination of the substituent's electronic effect (activating/deactivating) and steric hindrance. For many common substituents, this results in a mixture of 2-acyl and 5-acyl products that can be difficult to separate.[11]
Modern Solutions:
-
Directing Group Strategies: For high-value applications like drug development, classical Friedel-Crafts conditions are often inadequate. A modern approach involves installing a directing group (DG) at a specific position on the thiophene ring. This group coordinates to a transition metal catalyst (e.g., Palladium), which then delivers the acylating agent to an adjacent C-H bond, overriding the ring's natural reactivity. This C-H activation strategy provides exquisite control over regioselectivity.[11]
Caption: Comparison of classical and modern acylation strategies.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason Friedel-Crafts acylation is preferred over alkylation for functionalizing thiophene? A: There are two primary reasons. First, Friedel-Crafts alkylation is prone to polyalkylation. The product, an alkylthiophene, is more reactive than the starting material, leading to multiple additions. In contrast, the product of acylation, an acylthiophene, is deactivated due to the electron-withdrawing nature of the carbonyl group, which prevents further reactions.[12][13] Second, the carbocations generated from alkyl halides are prone to rearrangement, leading to isomeric products. The acylium ion used in acylation is resonance-stabilized and does not rearrange.[14] For these reasons, a common strategy to obtain linear alkylthiophenes is to perform an acylation followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction).[12]
Q2: Can I use carboxylic acids directly as acylating agents? A: While acyl halides and anhydrides are most common, direct acylation with carboxylic acids is possible but typically requires stronger catalysts or promoters that can activate the carboxylic acid, such as polyphosphoric acid (PPA) or Eaton's reagent. The reaction generates water as a byproduct, which can deactivate many traditional Lewis acid catalysts.
Q3: My thiophene substrate has a strongly electron-withdrawing group (e.g., -NO₂, -CN). Why is the Friedel-Crafts reaction failing? A: Friedel-Crafts reactions are a type of electrophilic aromatic substitution. A strongly deactivating group makes the thiophene ring electron-poor and therefore not nucleophilic enough to attack the acylium ion electrophile. The reaction will be extremely sluggish or fail completely. For these substrates, alternative synthetic routes, such as metal-halogen exchange followed by quenching with an acylating agent, are necessary.
Q4: What is a reliable, general-purpose protocol for a lab-scale acylation of thiophene? A: For researchers new to thiophene chemistry, avoiding AlCl₃ is recommended. The following protocol using a solid acid catalyst is robust, high-yielding, and environmentally friendly.
Part 3: Experimental Protocol
Protocol: Synthesis of 2-Acetylthiophene using Hβ Zeolite Catalyst
This protocol is adapted from methodologies that demonstrate high conversion and selectivity for 2-acetylthiophene using solid acid catalysts.[3]
Materials:
-
Thiophene (distilled, >99%)
-
Acetic anhydride (>98%)
-
Hβ Zeolite (activated by heating at 120°C under vacuum for 4 hours prior to use)
-
Toluene (anhydrous)
-
Ethyl acetate (for workup)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Hβ Zeolite (e.g., 1.0 g).
-
Reagents: Under a positive pressure of nitrogen, add anhydrous toluene (30 mL), followed by thiophene (e.g., 4.2 g, 50 mmol).
-
Acylating Agent: Add acetic anhydride (e.g., 5.6 g, 55 mmol, 1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-90°C depending on the final solvent mixture boiling point) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the zeolite catalyst. Wash the filter cake with ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates in a separatory funnel and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to remove excess acetic anhydride and acetic acid, and finally with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often of high purity (>95%). If necessary, further purification can be achieved by vacuum distillation to yield 2-acetylthiophene as a colorless to pale yellow oil.
References
-
Jadhav, G. N., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. Retrieved from [Link]
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
-
Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. Retrieved from [Link]
-
Dutta, P., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Retrieved from [Link]
- Caesar, P. D. (1949). U.S. Patent No. 2,469,823. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, L., et al. (2011). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Advanced Materials Research. Retrieved from [Link]
- Hartough, H. D., & Sardella, J. J. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.
-
Majumdar, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Kobayashi, S., et al. (2002). Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride. Synlett. Retrieved from [Link]
- Bandini, M., & Umani-Ronchi, A. (Eds.). (2005). Catalytic Asymmetric Friedel-Crafts Alkylations. Wiley-VCH. (General reference for various Lewis acids).
- Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738.
Sources
- 1. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 2. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Aroylthiophene Synthesis
Welcome to the Technical Support Center for 3-Aroylthiophene Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of synthesizing 3-aroylthiophenes with high yield and regioselectivity.
Introduction: The Challenge of Regioselectivity
The synthesis of 3-aroylthiophenes is a common task in medicinal chemistry and materials science. However, a primary obstacle is controlling the regioselectivity of the acylation reaction. The thiophene ring is inherently more reactive at the 2- and 5-positions (the α-positions) towards electrophilic substitution, such as Friedel-Crafts acylation. This is due to the greater stabilization of the carbocation intermediate formed during attack at the α-position, which can be delocalized over three resonance structures, compared to the two resonance structures for attack at the 3-position (the β-position)[1][2]. Consequently, direct Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-aroylthiophene isomer, making the synthesis of the 3-aroyl isomer a non-trivial challenge[1][3][4].
This guide provides a comprehensive overview of strategies to overcome this challenge, from classical approaches to modern synthetic methods, along with troubleshooting advice for common issues encountered during these procedures.
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts acylation of thiophene not suitable for synthesizing 3-aroylthiophenes?
A1: As explained above, the electronic properties of the thiophene ring favor electrophilic attack at the 2- and 5-positions. The intermediate carbocation formed upon attack at the 2-position is more stable due to a greater number of resonance structures, leading to a lower activation energy for its formation[1][2]. This results in the 2-aroylthiophene being the major product. Direct acylation of unsubstituted thiophene is therefore not a viable method for obtaining the 3-aroyl isomer in high yield[1].
Q2: What are the most common strategies to achieve 3-acylation of the thiophene ring?
A2: The most effective strategies circumvent the issue of direct acylation of unsubstituted thiophene. These include:
-
Synthesis from 3-substituted thiophene precursors: This is a robust and widely used method. Commercially available 3-bromothiophene is a common starting material, which can be converted to the desired 3-aroylthiophene through various multi-step sequences[1][3].
-
Using blocking groups: The more reactive 2- and 5-positions can be blocked with removable groups, forcing acylation to occur at the 3-position[1][5][6].
-
Directed Ortho Metalation (DoM): This technique uses a directing group on the thiophene ring to achieve regioselective deprotonation and subsequent reaction with an electrophile at the adjacent position[7][8][9][10].
-
Cross-coupling reactions: Modern cross-coupling methods like Suzuki and Stille reactions can be employed to construct the 3-aroylthiophene skeleton from appropriately functionalized precursors[11][12][13].
Q3: I am getting a low yield in my reaction starting from 3-bromothiophene. What could be the issue?
A3: Low yields when starting from 3-bromothiophene can arise from several factors, depending on the specific synthetic route. If you are using a Grignard-based approach, incomplete formation of the Grignard reagent is a common problem. Ensure all glassware is rigorously dried and the magnesium turnings are fresh and activated[3]. Impurities in the starting materials or solvents can also quench the Grignard reagent or interfere with subsequent steps[14]. Suboptimal reaction conditions, such as incorrect temperature or reaction time, can also lead to low conversion[14].
Q4: I am observing the formation of multiple byproducts. What are the likely side reactions?
A4: The nature of the byproducts will depend on your chosen synthetic route. In Friedel-Crafts type reactions, even with a 3-substituted thiophene, there is a possibility of getting minor amounts of the 2,4- or 2,5-disubstituted products if the conditions are too harsh. Polymerization of the thiophene ring can also occur in the presence of strong Lewis acids[1]. In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction.
Q5: How can I purify my 3-aroylthiophene product?
A5: Purification of 3-aroylthiophenes is typically achieved by column chromatography on silica gel[3]. The choice of eluent will depend on the polarity of your specific product. Recrystallization can also be an effective method for obtaining highly pure material. If you are dealing with isomeric impurities (e.g., contamination with the 2-aroyl isomer), separation can be challenging due to their similar polarities, and may require careful optimization of the chromatographic conditions or the use of high-performance liquid chromatography (HPLC)[15].
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of 3-aroylthiophenes.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | Use a freshly opened or purified Lewis acid. Consider milder catalysts like SnCl₄ or zeolites[1][16]. For cross-coupling, ensure the palladium catalyst is not oxidized. | Lewis acids are often hygroscopic and can be deactivated by moisture. Stronger Lewis acids like AlCl₃ can also promote side reactions like polymerization[1]. Palladium catalysts for cross-coupling are sensitive to air and moisture. |
| Poor Quality Starting Materials | Purify starting materials before use. 3-Bromothiophene can be distilled. Ensure solvents are anhydrous. | Impurities in the starting materials can poison the catalyst or participate in side reactions, reducing the yield of the desired product[14][17]. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require cooling to control exotherms and prevent side reactions, while others may need heating to proceed at a reasonable rate. | Reaction kinetics are highly dependent on temperature. Too low a temperature may result in no reaction, while too high a temperature can lead to decomposition or byproduct formation. |
| Incomplete Grignard Reagent Formation (if applicable) | Ensure all glassware is oven-dried. Use anhydrous diethyl ether or THF. Activate magnesium turnings if necessary. | Grignard reagents are highly reactive towards protic sources, including water. Incomplete formation will lead to a lower yield of the desired product[3]. |
Issue 2: Formation of the Wrong Isomer (e.g., 2-Aroylthiophene)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Direct Acylation of Unsubstituted Thiophene | This approach is not recommended. Use a 3-substituted precursor like 3-bromothiophene or a blocking group strategy. | As discussed, direct acylation of thiophene is not regioselective for the 3-position[1][2]. |
| Isomerization of Starting Material or Product | Use milder reaction conditions (lower temperature, less aggressive Lewis acid). | Under strongly acidic conditions, there is a possibility of rearrangement or migration of substituents on the thiophene ring. |
| Incorrect Starting Material | Verify the identity and purity of your starting thiophene derivative by NMR or other analytical techniques. | It is crucial to confirm that you are starting with the correct isomer (e.g., 3-bromothiophene and not 2-bromothiophene). |
Issue 3: Formation of Polymeric Byproducts
| Potential Cause | Recommended Solution | Scientific Rationale |
| Harsh Reaction Conditions | Use a milder Lewis acid (e.g., SnCl₄, ZnCl₂)[1][18]. Lower the reaction temperature. Add the Lewis acid portion-wise to control the reaction exotherm. | Strong Lewis acids and high temperatures can induce the polymerization of the electron-rich thiophene ring[1]. |
| High Concentration of Reactants | Perform the reaction at a lower concentration. | High concentrations can favor intermolecular reactions that lead to polymerization. |
Experimental Protocols
Protocol 1: Synthesis of 3-Aroylthiophene from 3-Bromothiophene via a Grignard Reagent
This is a reliable and commonly used method for the synthesis of 3-aroylthiophenes.
Step 1: Formation of the Grignard Reagent
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small amount of the 3-bromothiophene solution to initiate the reaction. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Acylation
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired aroyl chloride (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add the aroyl chloride solution dropwise to the cooled Grignard reagent solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Aroylthiophene using a Blocking Group Strategy
This protocol uses a sulfonyl group to block the 2-position, directing acylation to the 3-position.
Step 1: Sulfonylation of Thiophene
-
In a round-bottom flask, cool fuming sulfuric acid (SO₃ in H₂SO₄) to 0 °C.
-
Slowly add thiophene (1.0 equivalent) to the cold acid with stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated thiophene-2-sulfonic acid by filtration.
Step 2: Acylation
-
Protect the sulfonic acid group, for example, by converting it to the sulfonyl chloride with thionyl chloride.
-
Perform the Friedel-Crafts acylation with the desired aroyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The bulky sulfonyl chloride group at the 2-position will direct acylation to the 3-position.
Step 3: Removal of the Blocking Group
-
Hydrolyze the sulfonyl chloride back to the sulfonic acid.
-
Remove the sulfonic acid group by heating with dilute sulfuric acid[6].
Step 4: Purification
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Strategies for 3-Benzoylthiophene
| Method | Starting Material | Key Reagents | Typical Yield (%) | Regioselectivity (3- vs 2-) | Advantages | Disadvantages |
| Direct Friedel-Crafts Acylation | Thiophene | Benzoyl chloride, AlCl₃ | <5 | Poor (major 2-isomer) | One step | Poor regioselectivity, low yield of desired product |
| Grignard Route | 3-Bromothiophene | Mg, Benzoyl chloride | 60-80 | Excellent | High regioselectivity, good yield | Multi-step, requires anhydrous conditions |
| Blocking Group (Sulfonyl) | Thiophene | SO₃/H₂SO₄, Benzoyl chloride, AlCl₃ | 40-60 | Good | Good regioselectivity | Multi-step, harsh conditions for removal of blocking group |
| Suzuki Coupling | 3-Thiopheneboronic acid | Bromobenzene, Pd catalyst, base | 70-90 | Excellent | High yield, excellent regioselectivity, mild conditions | Requires synthesis of boronic acid, catalyst cost |
Visualizations
Diagram 1: General Workflow for 3-Aroylthiophene Synthesis via the Grignard Route
Caption: Workflow for the synthesis of 3-aroylthiophenes starting from 3-bromothiophene.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low reaction yields in 3-aroylthiophene synthesis.
References
-
Wikipedia. (2023). Directed ortho metalation. [Link]
-
University of Liverpool. (n.d.). Directed (ortho) Metallation. [Link]
-
MacNeil, S. L., et al. (2015). A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
-
Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. [Link]
-
Ghinato, S., et al. (2022). Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents: The organolithium base dictates. IRIS-AperTO - UniTo. [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
Wang, L., et al. (2015). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. [Link]
-
Deraedt, C., et al. (2013). Regioselectivity of the arylation of 3-substituted thiophenes. ResearchGate. [Link]
- Hartough, H. D. (1949). Acylation of thiophene.
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- Google Patents. (2009).
-
Wikipedia. (2023). Stille reaction. [Link]
-
Majumdar, D. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Organic & Medicinal Chemistry International Journal. [Link]
-
Chem Vids. (2013). Chapter 11 -- Organometallic Chemistry, Part 3 of 4: the Stille Reaction. YouTube. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube. [Link]
-
Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. [Link]
-
Sivaev, I. B., et al. (2021). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Molecules. [Link]
- Google Patents. (2013). Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 11. A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
Welcome to the Technical Support Center for the synthesis of 3-acetylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable heterocyclic ketone. The inherent reactivity of the thiophene ring presents unique challenges, particularly concerning regioselectivity and the formation of unwanted byproducts. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles and optimize your synthetic outcomes.
The Core Challenge: Regioselectivity in Thiophene Acylation
The synthesis of 3-acetylthiophene is fundamentally complicated by the electronic properties of the thiophene ring. Electrophilic aromatic substitution, such as Friedel-Crafts acylation, overwhelmingly favors the 2-position (α-position). This is because the carbocation intermediate formed by an attack at the 2-position is more stabilized by resonance, involving the sulfur atom's lone pairs, than the intermediate formed from an attack at the 3-position (β-position).[1][2][3] Consequently, direct acylation of unsubstituted thiophene is not a practical method for producing 3-acetylthiophene, as it predominantly yields the 2-acetyl isomer.[4][5]
To circumvent this, successful syntheses of 3-acetylthiophene typically start with a thiophene ring that is already substituted at the 3-position, thereby directing the introduction or formation of the acetyl group to the desired location.[1] This guide will focus on the side reactions and troubleshooting associated with these more effective, multi-step approaches.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of 3-acetylthiophene, their probable causes, and recommended solutions. The most prevalent methods involve the use of 3-bromothiophene as a starting material.
Method 1: Grignard Coupling and Subsequent Oxidation
This two-step process first involves a Kumada coupling of 3-bromothiophene with an ethyl Grignard reagent to form 3-ethylthiophene, which is then oxidized to 3-acetylthiophene.[1][4][5]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of 3-ethylthiophene (Step 1) | Presence of moisture or protic solvents: The Grignard reagent is highly basic and will be quenched by water, alcohols, or even atmospheric moisture, leading to debromination and the formation of thiophene.[5] | Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5] |
| Homocoupling (Wurtz-type reaction): The Grignard reagent can react with unreacted 3-bromothiophene to form bithienyl byproducts.[5] | Maintain a low reaction temperature during the addition of the Grignard reagent. Slow, dropwise addition can also minimize this side reaction.[5] | |
| Inefficient catalyst: The nickel catalyst may be inactive. | Use a high-quality catalyst such as bis(diphenylphosphino)propane nickel(II) chloride (NiCl₂(dppp)).[4] | |
| Low yield of 3-acetylthiophene (Step 2) | Incomplete oxidation: Insufficient oxidizing agent or reaction time. The molar ratio of 3-ethylthiophene to potassium permanganate is critical; a ratio of approximately 1:1.6 is often recommended.[1][6] | Add the oxidizing agent (e.g., KMnO₄) portion-wise to control the exothermic reaction. Ensure the reaction is heated sufficiently (e.g., up to 90°C) and stirred for an adequate duration.[1][4] |
| Over-oxidation: Harsh reaction conditions can lead to cleavage of the thiophene ring. | Avoid excessive temperatures and prolonged reaction times. Monitor the reaction progress by TLC or GC. | |
| Product contaminated with manganese dioxide | Inefficient filtration: Manganese dioxide (MnO₂) is a byproduct of the permanganate oxidation and can be difficult to remove completely. | Perform a hot filtration of the reaction mixture, as MnO₂ is less soluble at higher temperatures. Wash the filter cake thoroughly with boiling water.[1][5] |
Method 2: Lithiation and Subsequent Acetylation
This route involves the formation of 3-thienyllithium from 3-bromothiophene, followed by quenching with an acetylating agent like acetic anhydride.[4]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of 3-acetylthiophene | Incomplete lithiation: Insufficient n-butyllithium or reaction time. The temperature is critical for this step. | Maintain a very low temperature (e.g., -78°C) during the addition of n-butyllithium and for the duration of the lithiation to prevent side reactions.[4] |
| Protonation of 3-thienyllithium: The highly reactive organolithium species can be quenched by trace amounts of water or other protic sources. | Use rigorously dried glassware and anhydrous solvents under an inert atmosphere. | |
| Side reactions with the acetylating agent: The organolithium reagent can potentially add to the ketone product, leading to tertiary alcohol formation. | Add the acetylating agent (e.g., acetic anhydride) slowly at -78°C and do not let the reaction warm up prematurely.[4] | |
| Presence of unreacted 3-bromothiophene | Incomplete lithium-halogen exchange. | Ensure the correct stoichiometry of n-butyllithium is used (a slight excess, e.g., 1.1 equivalents, is common).[4] Allow sufficient time for the exchange to complete at low temperature. |
Frequently Asked Questions (FAQs)
Q1: Why can't I just use Friedel-Crafts acylation with thiophene and AlCl₃ to make 3-acetylthiophene?
Direct Friedel-Crafts acylation of thiophene results in almost exclusive formation of 2-acetylthiophene.[2][5] The intermediate leading to the 2-isomer is significantly more stable due to better resonance delocalization of the positive charge.[2][3] Using strong Lewis acids like AlCl₃ can also lead to resinification and polymerization of the sensitive thiophene ring.[7]
Q2: I have a mixture of 2-acetylthiophene and 3-acetylthiophene. How can I separate them?
Separating these positional isomers is challenging due to their very similar physical properties, including close boiling points, which makes fractional distillation difficult and often ineffective on a laboratory scale.[8][9] The most effective method for laboratory-scale purification is column chromatography on silica gel.[8][10] A carefully chosen eluent system, typically a mixture of hexane and ethyl acetate, can achieve good separation.[8]
Q3: My final 3-acetylthiophene product is a yellow or brownish solid. Is it pure?
Pure 3-acetylthiophene is typically a white to light yellow crystalline solid.[8] A yellowish or brownish color often indicates the presence of trace impurities.[8] For applications requiring high purity, further purification by recrystallization from a suitable solvent (like petroleum ether or ethanol) or passing a solution of the product through a short plug of silica gel or activated charcoal may be necessary.[8][11]
Q4: Are there any alternatives to using a Grignard or organolithium reagent?
Yes, other methods have been developed. For instance, the Heck reaction using 3-bromothiophene and n-butyl vinyl ether has been reported to give good yields.[1] Another approach is the hydration of 3-ethynylthiophene.[1][11] These methods can avoid the handling of highly reactive and moisture-sensitive organometallic reagents.
Visualizing the Synthetic Pathways and Side Reactions
The following diagrams illustrate the primary synthetic routes to 3-acetylthiophene and highlight where key side reactions occur.
Caption: Key synthetic routes to 3-acetylthiophene and major side reactions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 3-acetylthiophene.
Protocol 1: Synthesis via Grignard Coupling and Oxidation[1][4][6]
Step 1: Synthesis of 3-Ethylthiophene via Kumada Coupling
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, add 3-bromothiophene (1.0 eq) and bis(diphenylphosphino)propane nickel(II) chloride (NiCl₂(dppp)) (0.01-0.015 eq).
-
Solvent Addition: Add anhydrous diethyl ether.
-
Grignard Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of ethylmagnesium bromide (1.1 eq) in diethyl ether dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-ethylthiophene is then purified by vacuum distillation.
Step 2: Oxidation to 3-Acetylthiophene
-
Setup: In a flask, dissolve the purified 3-ethylthiophene (1.0 eq) in a magnesium nitrate solution.
-
Oxidant Addition: Heat the mixture with stirring and add potassium permanganate (1.6 eq) portion-wise, controlling the temperature.
-
Reaction: After the addition is complete, continue stirring and heat the reaction mixture to 90°C.
-
Work-up: Filter the hot reaction mixture to remove the manganese dioxide precipitate, washing the filter cake with boiling water.
-
Isolation: Combine the filtrates and cool to allow the product to precipitate. Collect the solid by filtration and dry under reduced pressure to yield 3-acetylthiophene.
Protocol 2: Synthesis via Lithiation and Acetylation[4]
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert nitrogen atmosphere, add 3-bromothiophene (1.0 eq).
-
Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour.
-
Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the solution of 3-thienyllithium at -78°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
References
-
Synthesis, properties and biological activity of thiophene: A review. (2015). Der Pharma Chemica. Retrieved January 8, 2026, from [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]
- Preparation method of 3-acetylthiophene. (2012). Google Patents.
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega. Retrieved January 8, 2026, from [Link]
- Acylation of thiophene. (1949). Google Patents.
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). MDPI. Retrieved January 8, 2026, from [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2015). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals. Retrieved January 8, 2026, from [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (2022). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Friedel-Crafts Acylation: alternative reagents. (2020). YouTube. Retrieved January 8, 2026, from [Link]
- Process for producing 2-acylthiophene compound. (2007). Google Patents.
-
Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. (2014). ResearchGate. Retrieved January 8, 2026, from [Link]
- Acylation of thiophene. (1947). Google Patents.
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. Retrieved January 8, 2026, from [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications. Retrieved January 8, 2026, from [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). ResearchGate. Retrieved January 8, 2026, from [Link]
-
2-Acetylthiophene. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 7. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 错误页 [amp.chemicalbook.com]
Technical Support Center: Catalyst Selection for Selective Acylation of Thiophene
Welcome to the Technical Support Center for Catalyst Selection in the Selective Acylation of Thiophene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this fundamental reaction. The Friedel-Crafts acylation of thiophene is a cornerstone transformation for synthesizing key intermediates, most notably 2-acetylthiophene, which is a precursor in numerous pharmaceutical and fine chemical applications.[1][2]
The choice of catalyst is the most critical parameter influencing reaction efficiency, regioselectivity, and environmental impact.[1] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common questions encountered when planning a thiophene acylation strategy.
Q1: Why is catalyst selection so critical for the selective acylation of thiophene?
Catalyst selection directly dictates the success of the reaction. The primary challenge in thiophene acylation is controlling regioselectivity—that is, directing the acyl group to the desired position on the thiophene ring. The electronic properties of the thiophene ring inherently favor acylation at the α-positions (C2 and C5).[3] An appropriate catalyst maximizes the yield of the desired isomer while minimizing side reactions, such as the formation of the C3 isomer, polysubstitution, or polymerization.[4] Furthermore, the catalyst type (homogeneous vs. heterogeneous) fundamentally alters the process workflow, including reaction conditions, product purification, and overall sustainability.[5]
Q2: What are the main classes of catalysts, and what are their primary advantages and disadvantages?
Catalysts for thiophene acylation are broadly divided into two categories: homogeneous and heterogeneous.
-
Homogeneous Catalysts: These are typically soluble Lewis acids that exist in the same phase as the reactants (e.g., AlCl₃, SnCl₄).[5][6][7] They are known for high activity but suffer from significant drawbacks. A key issue is that they form strong complexes with the ketone product, requiring their use in stoichiometric amounts, which negates their catalytic nature.[5] This leads to difficult separation processes and the generation of large volumes of toxic aqueous waste during work-up.[1][8]
-
Heterogeneous Catalysts: These are solid acid catalysts that exist in a different phase from the reaction mixture (e.g., zeolites, functionalized silica, metal oxides).[1][5][8] They represent a more modern and sustainable approach. Their primary advantages include ease of separation (simple filtration), excellent potential for recovery and reuse, and often higher selectivity due to shape-selective properties.[1][8][9] While they may sometimes require higher temperatures or longer reaction times, the simplified workflow and reduced environmental impact make them highly attractive, especially for industrial applications.[5]
Caption: Logical workflow for choosing between homogeneous and heterogeneous catalysts.
Q3: Why does Friedel-Crafts acylation of thiophene strongly favor the C2-position?
This high regioselectivity is a direct consequence of the reaction mechanism, which proceeds via electrophilic aromatic substitution.[3][10] The key step is the attack of the thiophene ring on the electrophilic acylium ion. Attack at the C2-position generates a carbocation intermediate that is stabilized by three resonance structures, allowing for significant delocalization of the positive charge.[4][10][11] In contrast, attack at the C3-position yields an intermediate with only two possible resonance forms.[10][11] The greater stability of the C2-intermediate means it has a lower activation energy, making its formation kinetically favored and resulting in the 2-acylthiophene as the major product.[4]
Caption: Troubleshooting decision tree for common issues in thiophene acylation.
Problem: Low or No Product Conversion
-
Possible Cause: Inactive or insufficient catalyst. Traditional Lewis acids are highly moisture-sensitive. [8]Heterogeneous catalysts may lose activity after multiple runs if not properly regenerated.
-
Solution: For Lewis acids, ensure all reagents and glassware are scrupulously dry. For solid acids, verify activity and consider increasing the catalyst loading. Impurities in the thiophene starting material can also deactivate the catalyst; purification by distillation may be necessary. [4]* Possible Cause: Sub-optimal reaction conditions. Acylation is sensitive to temperature and reactant ratios.
-
Solution: Systematically optimize the reaction temperature. For many solid acid catalysts, temperatures between 60-80°C are effective. [1][9]Increasing the molar ratio of the acylating agent (e.g., acetic anhydride to thiophene at 3:1) can also improve conversion. [8]
-
Problem: Significant Formation of 3-Acetylthiophene Byproduct
-
Possible Cause: The chosen catalyst lacks sufficient regioselectivity.
-
Solution: This is the primary reason to switch to a shape-selective heterogeneous catalyst. Zeolites like Hβ are renowned for their ability to almost exclusively produce the 2-acyl isomer due to steric constraints within their pore structure. [1][8]Using catalysts like phosphoric acid on silica also yields high selectivity for the 2-isomer. [12]
-
Problem: Catalyst Deactivates Rapidly Upon Reuse
-
Possible Cause: Competitive adsorption of reactants or product polymerization on the catalyst surface (coking).
-
Solution: Implement a regeneration step between cycles. For zeolite catalysts, this typically involves washing with a solvent followed by calcination at high temperature to burn off adsorbed organic residues. Adjusting reactant ratios can also mitigate deactivation caused by competitive adsorption. [8][9]
-
Problem: Formation of Dark, Tarry, or Polymeric Byproducts
-
Possible Cause: The reaction conditions are too harsh for the thiophene ring.
Data Summary: Catalyst Performance Comparison
The following table summarizes quantitative data from various studies, offering a clear comparison of catalyst performance for the acylation of thiophene with acetic anhydride.
| Catalyst | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | ~99% | 98.6% | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [1][8] |
| Modified C25 Zeolite | 99.0% | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [1][9] |
| SnO₂ Nanosheets | - | Quantitative | Solvent-free conditions | [1][14] |
| **Phosphoric Acid (on SiO₂) ** | - | High Selectivity | Varies | [12] |
| Aluminum Chloride (AlCl₃) | Effective | Varies | Stoichiometric amounts required | [1] |
Key Experimental Protocols
Detailed methodologies are essential for replication and validation. The following protocols provide a starting point for key catalytic systems.
Protocol 1: High-Selectivity Acylation with Hβ Zeolite (Heterogeneous)
This protocol is adapted from studies on liquid-phase Friedel-Crafts acylation of thiophene using a reusable solid acid catalyst. [1][8] Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Polysubstitution in Thiophene Functionalization
Welcome to the technical support center for thiophene functionalization. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter the common yet complex challenge of controlling substitution patterns on the thiophene ring. Thiophene's unique electronic properties make it a cornerstone of many functional materials and pharmaceutical compounds, but its reactivity can also lead to undesired side products.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, improve reaction selectivity, and achieve your desired substitution patterns with confidence.
Troubleshooting Guide 1: Issues in Thiophene Metalation (e.g., Lithiation)
Metalation, particularly lithiation, is a powerful tool for functionalizing thiophenes. However, the high reactivity of the C-H bonds, especially at the α-positions (C2 and C5), often leads to a loss of selectivity.[3][4][5]
Q: I'm attempting to monolithiate my thiophene derivative, but I'm consistently observing significant amounts of the 2,5-di-lithiated byproduct. How can I improve selectivity for monosubstitution?
A: This is a classic challenge rooted in the high acidity of both α-protons. Once the first proton is removed, the resulting thienyllithium is still susceptible to a second deprotonation, especially if an excess of organolithium reagent is present or if reaction conditions allow for equilibration. Here’s a breakdown of parameters to adjust for enhanced selectivity.
Core Principles for Selective Monolithiation:
-
Kinetic vs. Thermodynamic Control: The key is to operate under kinetic control, where the fastest reaction (monolithiation) is favored and the slower reaction (dilithiation) is suppressed. This is primarily achieved through low temperatures and careful reagent stoichiometry.[6][7]
-
Reagent and Additives: The choice of base and the presence of coordinating agents can dramatically alter the reactivity and selectivity of the metalation.
Troubleshooting & Optimization Strategies:
-
Strict Stoichiometry Control: Use a slight substoichiometric amount of your organolithium reagent (e.g., 0.95-0.98 equivalents of n-BuLi). This ensures the base is the limiting reagent, minimizing the chance of a second deprotonation event.
-
Temperature Management: Maintain a rigorously low temperature, typically -78 °C (a dry ice/acetone bath), throughout the addition and reaction time.[6] Allowing the reaction to warm prematurely can provide the activation energy needed for the second, less favorable deprotonation to occur.
-
Inverse Addition: Instead of adding the organolithium reagent to the thiophene solution, try adding the thiophene solution dropwise to the cooled organolithium solution. This technique maintains a low concentration of the thiophene starting material in the presence of the base, disfavoring multiple deprotonations on the same molecule.
-
Choice of Base: While n-BuLi is common, its high reactivity can be hard to control. Consider a bulkier or less reactive base to improve kinetic selectivity. Lithium diisopropylamide (LDA) or magnesium-based amides can offer greater regioselectivity.[8]
-
Solvent and Additives: The reaction is typically performed in anhydrous THF. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate lithiation by breaking up organolithium aggregates.[8] However, this enhanced reactivity might also decrease selectivity. If you are using TMEDA and seeing over-reaction, consider reducing its stoichiometry or removing it entirely.
Data Summary: Comparison of Common Lithiation Conditions
| Parameter | Standard Condition (Prone to Polysubstitution) | Optimized for Monosubstitution (Recommended) | Rationale for Change |
| Base Stoichiometry | 1.1 - 1.2 eq. n-BuLi | 0.95 - 0.98 eq. n-BuLi or LDA | Ensures the base is the limiting reagent, preventing over-lithiation. |
| Temperature | -78 °C to 0 °C | Strictly -78 °C | Minimizes the rate of the second deprotonation, favoring kinetic control.[9] |
| Addition Mode | Base added to Thiophene | Thiophene added to Base (Inverse Addition) | Keeps thiophene concentration low, reducing the probability of di-lithiation. |
| Solvent/Additive | THF / TMEDA (1.1 eq.) | THF (no TMEDA) or reduced TMEDA | TMEDA increases reactivity but can decrease selectivity; removal may be beneficial.[8] |
Troubleshooting Guide 2: Poor Regioselectivity in Direct C-H Arylation
Palladium-catalyzed direct C-H arylation is a powerful, atom-economical method for creating C-C bonds.[10] However, controlling which C-H bond reacts (regioselectivity) is a primary challenge, especially when multiple reactive sites are available.[11][12]
Q: I am performing a direct C-H arylation on my 3-substituted thiophene, but I'm getting an inseparable mixture of C2 and C5-arylated products. How can I achieve selective arylation at only one of these positions?
A: Achieving high regioselectivity in the direct arylation of thiophenes hinges on exploiting the subtle electronic and steric differences between the available C-H bonds. The strategy you choose will depend heavily on the electronic nature of your substrate and the desired outcome.
Core Principles for Regiocontrol in Direct Arylation:
-
Inherent Reactivity: In the absence of other controlling factors, the α-positions (C2/C5) are more acidic and electronically richer, making them inherently more reactive toward electrophilic-type C-H activation pathways like concerted metalation-deprotonation (CMD).[12][13][14]
-
Ligand-Directed Selectivity: The ligand bound to the palladium catalyst plays a crucial role in the mechanism and can be used to override the inherent reactivity of the thiophene ring.[15][16]
-
Steric Hindrance: A bulky substituent on the thiophene ring or a bulky ligand on the catalyst can sterically block access to an adjacent position, thereby directing the arylation to a more accessible site.[17][18]
Troubleshooting & Optimization Strategies:
-
Ligand Selection is Critical: This is your most powerful tool for influencing regioselectivity.
-
For α-Arylation (C2/C5): Simple, electron-rich ligands like 2,2'-bipyridyl or phosphine ligands such as PCy₃ often favor the more reactive α-position through a CMD pathway.[15][16]
-
For β-Arylation (C3/C4): Bulky, electron-deficient phosphine ligands can favor a Heck-type pathway, which often leads to arylation at the β-position.[13][15][16]
-
-
Employ Directing Groups: If ligand control is insufficient, introducing a directing group can provide near-perfect regioselectivity. A directing group is an existing functional group on the molecule that chelates to the metal catalyst, delivering it to a specific C-H bond (often in an ortho-position). There are many directing groups that can be removed after the reaction.[19][20]
-
Leverage Steric Effects: If your thiophene already has a bulky substituent at the C3 position, this will naturally disfavor arylation at the adjacent C2 position and promote reaction at the more distant and accessible C5 position.[21]
-
Solvent and Base Optimization: While less impactful on regioselectivity than ligands, the choice of base and solvent can still influence the reaction's efficiency and selectivity. For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[18]
Workflow: Decision-Making for Regioselective Direct Arylation
Caption: Decision workflow for direct arylation.
Frequently Asked Questions (FAQs)
Q1: I'm observing the formation of an insoluble black or dark brown precipitate during my reaction. What is it and how can I prevent it?
A: This is a very common issue and is almost certainly the formation of polythiophene.[22] Thiophene monomers can couple under various conditions (oxidative, strongly acidic, or even with certain metal catalysts) to form conjugated polymers, which are typically insoluble and appear as dark solids.[23][24]
Prevention Strategies:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction by using standard Schlenk line or glovebox techniques (purging with argon or nitrogen). Oxygen can facilitate oxidative polymerization.
-
Control Temperature: Avoid excessive heat. While many cross-coupling reactions require elevated temperatures, running the reaction at the lowest effective temperature can minimize polymerization side reactions.[24]
-
Lower Concentration: Running reactions at high concentrations can favor intermolecular coupling (polymerization). Try diluting your reaction mixture.
-
Reagent Purity: Ensure the purity of your thiophene starting material. Trace impurities can sometimes initiate polymerization.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction by TLC or GC-MS and work it up as soon as the starting material is consumed.
Q2: What is the most effective strategy for synthesizing a 2,4-disubstituted thiophene?
A: Synthesizing asymmetrically substituted thiophenes like a 2,4-isomer requires a sequential functionalization strategy where you control the introduction of each group. Direct co-functionalization is rarely selective.
Recommended Workflow: The "Block-Functionalize-Functionalize" Approach
Caption: Sequential strategy for 2,4-disubstitution.
-
Start with a Precursor: Begin with a thiophene that already has the desired C3 substituent.
-
Block a Reactive Site: Selectively functionalize one of the α-positions, typically C2, with a "blocking group" that is also a synthetic handle. Bromine is ideal for this. You can introduce it selectively at C2 using N-bromosuccinimide (NBS) at low temperatures.
-
Functionalize the Target Position: With C2 and C5 (if unsubstituted) being electronically deactivated or C2 being blocked, you can now more easily target the β-positions. A β-selective direct C-H arylation can be used to install the group at C4.[13]
-
Convert the Blocking Group: Finally, use the bromine atom at C2 as a handle for the second functionalization, for example, through a Suzuki, Stille, or Sonogashira cross-coupling reaction.
This sequential approach provides excellent control and is a reliable method for accessing complex substitution patterns.[19][20]
Q3: How can I reliably distinguish between different constitutional isomers (e.g., 2,4- vs. 2,5-disubstituted) in my product mixture?
A: This is a critical analytical challenge. While TLC may show a single spot and GC-MS might show identical mass fragments, these techniques are often insufficient for unambiguous isomer identification.
Analytical Protocol:
-
Purification: First, meticulously separate the isomers using column chromatography, preparative TLC, or HPLC. Achieving baseline separation is crucial.
-
NMR Spectroscopy: Nuclear Magnetic Resonance is the definitive tool.
-
¹H NMR: The coupling constants (J-values) between adjacent protons on the thiophene ring are diagnostic. For a 2,4-disubstituted thiophene with protons at C3 and C5, you would expect to see a meta-coupling (J₃,₅) of approximately 1-2 Hz. For a 2,5-disubstituted thiophene with protons at C3 and C4, you would see a larger ortho-coupling (J₃,₄) of approximately 3-5 Hz.
-
2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment is the gold standard. It shows through-space correlations between protons. For example, in a 2-aryl-3-methylthiophene, you would expect to see an NOE correlation between the methyl protons at C3 and the ortho-protons of the aryl group at C2. This correlation would be absent in the 3-aryl-2-methyl isomer.
-
Experimental Protocol: Selective Monobromination of 3-Hexylthiophene
This protocol demonstrates the use of a blocking group at one α-position, a key step in many sequential functionalization strategies.
Objective: To selectively install a bromine atom at the C2 position of 3-hexylthiophene, leaving the C5 position available for subsequent C-H functionalization.
Materials:
-
3-Hexylthiophene (1 eq.)
-
N-Bromosuccinimide (NBS) (1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Ar or N₂), add 3-hexylthiophene (1.0 eq.).
-
Dissolution: Add anhydrous THF to dissolve the substrate (concentration typically 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to prevent over-bromination.
-
Reagent Addition: In a separate flask, dissolve NBS (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled thiophene solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours. Look for the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using hexanes as the eluent to yield the pure 2-bromo-3-hexylthiophene.
References
-
Daniels, M. H., Armand, J. R., & Tan, K. L. (2017). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. [Link]
-
Dong, J., & Hu, Y. (2019). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. National Institutes of Health. [Link]
-
Daniels, M. H., et al. (2017). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. [Link]
-
The McCullough Group. Side Chain Functionalization. Carnegie Mellon University. [Link]
-
Gronefeld, J. C., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. National Institutes of Health. [Link]
-
Cere, V., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. [Link]
-
Roncali, J., et al. (1988). Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers. Journal of the Chemical Society, Chemical Communications. [Link]
-
Nakayama, J., et al. (2000). Synthesis of polyfunctionalized thiophenes and enediynes via ring-opening reactions of 3-lithiated thieno[2,3-b](and [3,2-b])thiophenes, 3,4-dilithiated thieno[2,3-b]thiophenes and 3,6-dilithiated thieno[3,2-b]thiophenes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Doucet, H., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]
-
Tang, S.-Y., Guo, Q.-X., & Fu, Y. (2011). Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. PubMed. [Link]
-
Thery, V., et al. (2020). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
Wikipedia contributors. (2024). Thiophene. Wikipedia. [Link]
-
Stuart, A. M., et al. (2011). Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials. ACS Publications. [Link]
- Wei, Y., & Chan, C.-C. (1991). Polymerization of thiophene and its derivatives.
-
Rossi, E., et al. (2019). Direct Arylation of Thiophenes in Continuous Flow. ResearchGate. [Link]
-
Ghaffari, B., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]
-
Tang, S.-Y., Guo, Q.-X., & Fu, Y. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. ResearchGate. [Link]
-
Wei, Y., et al. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC. [Link]
-
Li, Y., Vamvounis, G., & Holdcroft, S. (2001). Facile functionalization of poly(3-alkylthiophene)s via electrophilic substitution. Macromolecules. [Link]
-
Gronowitz, S., & Dahlgren, T. (1981). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Kim, H. J., et al. (2015). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry. [Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Armstrong, D. R., et al. (2005). Selective Metalation of Thiophene and Thiazole Rings with Magnesium Amide Base. ResearchGate. [Link]
-
D'Amato, E. M., et al. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. PMC. [Link]
-
de la Torre, B., et al. (2023). Substrate-Selective Temperature-Controlled Synthesis of Thiophene Derivatives at Interfaces. PubMed. [Link]
-
Glukhovtsev, M. N., et al. (1994). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]
-
Zedy, M. F., et al. (2019). Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene. ResearchGate. [Link]
-
Wang, H., et al. (2022). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. MDPI. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Kiefer, C. A., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers. [Link]
-
Brandsma, L., et al. (1981). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. ResearchGate. [Link]
-
Wang, Z., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. PMC. [Link]
-
Delport, H. P. (2018). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. UPSpace. [Link]
-
Sharma, B., et al. (2017). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. PubMed Central. [Link]
-
StudySmarter. (2023). Thiophene: Bromination & Reduction. StudySmarter. [Link]
-
Unknown. Preparation and Properties of Thiophene. SlidePlayer. [Link]
-
Banaras Hindu University. CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. BHU. [Link]
-
Wu, K., et al. (2024). Maximizing Thiophene–Sulfur Functional Groups in Carbon Catalysts for Highly Selective H2O2 Electrosynthesis. ResearchGate. [Link]
-
Al-Absi, M., et al. (2022). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC. [Link]
-
Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Jöbstl, F. M., et al. (2022). Coverage‐ and Temperature‐Dependent Rates of Metalation, Ring Fusion, and Polymerization of Benzoporphyrins on Cu(111). PMC. [Link]
-
Wang, Z., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. [Link]
-
Wu, G., et al. (2018). Reversible oxidative-addition and reductive-elimination of thiophene from a titanium complex and its thermally-induced hydrodesulphurization chemistry. Chemical Communications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Synthesis of polyfunctionalized thiophenes and enediynes via ring-opening reactions of 3-lithiated thieno[2,3-b](and [3,2-b])thiophenes, 3,4-dilithiated thieno[2,3-b]thiophenes and 3,6-dilithiated thieno[3,2-b]thiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Substrate-Selective Temperature-Controlled Synthesis of Thiophene Derivatives at Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-(2-Methoxybenzoyl)thiophene
Introduction: 3-(2-Methoxybenzoyl)thiophene is a key heterocyclic ketone motif of significant interest in medicinal chemistry and drug development, often serving as a crucial building block for more complex pharmaceutical agents.[1][2][3] The synthesis of this specific 3-substituted isomer can be challenging, often resulting in a crude product containing a mixture of regioisomers, unreacted starting materials, and various side-products. Achieving high purity (>99%) is paramount for subsequent synthetic steps and for ensuring the integrity of biological screening data.
This guide provides researchers and drug development professionals with a comprehensive, field-proven resource for troubleshooting the purification of crude this compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to resolve common and complex purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
Pure this compound is expected to be a solid at room temperature. Key physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂S | [4] |
| Molecular Weight | 218.27 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Melting Point | Not widely reported, but expected to be comparable to isomers like 2-(4-Methoxybenzoyl)thiophene (74-75 °C) | [5] |
Q2: What are the most common impurities I should expect in my crude sample?
The impurity profile is highly dependent on the synthetic route. Given that direct Friedel-Crafts acylation of thiophene heavily favors substitution at the 2-position[6], synthesizing the 3-isomer likely involves a more complex pathway, which can introduce specific impurities:
-
Starting Materials: Unreacted 3-substituted thiophene precursors (e.g., 3-bromothiophene, 3-lithiothiophene) and the acylating agent (e.g., 2-methoxybenzoyl chloride or 2-methoxybenzoic acid).
-
Positional Isomer: 2-(2-Methoxybenzoyl)thiophene, the thermodynamically favored product of direct acylation.
-
Hydrolysis Products: 2-methoxybenzoic acid from the hydrolysis of the acylating agent.
-
Coupling Byproducts: Bithienyl compounds if an organometallic route is used.
-
Catalyst Residues: Residual Lewis acids (e.g., AlCl₃, SnCl₄) or other metal catalysts used in the synthesis.[7][8]
Q3: Which analytical techniques are best for assessing the purity of my fractions?
A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): The workhorse for real-time reaction monitoring and for developing an effective solvent system for column chromatography.[9] It provides a quick qualitative assessment of the number of components in a mixture.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most powerful tool for structural confirmation and purity assessment. Integration of proton signals can provide a quantitative ratio of your desired product to impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the ketone's carbonyl (C=O) group, which shows a characteristic strong absorption band in the 1715-1680 cm⁻¹ region.[10]
Purification Workflow & Troubleshooting
The general workflow for purifying your crude product involves assessing the initial purity and then selecting the most appropriate technique.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solids when the impurity level is relatively low and the desired compound is crystalline.[11][12]
Q: My compound "oils out" instead of forming crystals. What is happening and how can I fix it? A: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase above its melting point.[13] This is common if the boiling point of the solvent is higher than the compound's melting point or if high levels of impurities are depressing the melting point.
-
Causality: The solution becomes supersaturated while the temperature is still too high for the compound to solidify. Impurities can also disrupt the crystal lattice formation.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can promote the formation of nucleation sites and slow crystal growth.
-
Lower the Solution Polarity: If using a solvent pair (e.g., ethanol/water), add more of the solvent in which the compound is more soluble (ethanol in this case) to the hot solution, then allow it to cool slowly.
-
Switch Solvents: Choose a solvent with a lower boiling point.
-
Q: I have very low recovery after recrystallization. What are the likely causes? A: Low recovery is typically due to using too much solvent or cooling the solution too rapidly.
-
Causality: The compound remains dissolved in the mother liquor because the solution never reached a sufficient level of supersaturation upon cooling.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently boil off a portion of it to re-concentrate the solution and attempt cooling again.[13]
-
Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation.
-
Check Solubility: Your compound may be more soluble in the chosen solvent than anticipated. Re-evaluate your solvent choice using the principle of "like dissolves like" while ensuring poor solubility at cold temperatures. For a ketone, solvents like ethanol, isopropanol, or mixtures like ethyl acetate/hexanes are good starting points.[14]
-
Q: My final product is still colored (e.g., yellow). How can I remove colored impurities? A: A persistent color often indicates the presence of highly conjugated impurities or degradation products.[10]
-
Causality: These impurities may co-crystallize with your product.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Troubleshooting Guide: Flash Column Chromatography
Chromatography is the method of choice for separating complex mixtures with similar polarities.[9][15] For a moderately polar ketone like this compound, a normal-phase setup with silica gel is standard.
Q: My compound is streaking or "tailing" down the column. What's causing this? A: Tailing is often caused by strong interactions between your compound and the stationary phase (silica gel) or by overloading the column.
-
Causality: Silica gel is slightly acidic and can strongly adsorb molecules with basic sites or, in some cases, interact strongly with the lone pairs on the ketone's oxygen. If acidic impurities like 2-methoxybenzoic acid are present, they will streak significantly.
-
Troubleshooting Steps:
-
Reduce the Amount Loaded: Ensure you are not overloading the column. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight.[16]
-
Use a More Polar Eluent: A slightly more polar solvent system can help move the compound more effectively, reducing tailing.
-
Add a Modifier: For acidic impurities, adding a small amount (~1%) of acetic acid to the eluent can help. If basic impurities are the issue, adding ~1% triethylamine can neutralize the acidic sites on the silica gel.[17]
-
Switch to a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.
-
Q: I'm getting poor separation between my product and an impurity with a very similar Rf value. How can I improve resolution? A: This is a classic challenge requiring careful optimization of the mobile phase and column parameters.
-
Causality: The mobile phase is not providing enough differentiation in partitioning between the stationary phase and the mobile phase for the two compounds.
-
Troubleshooting Steps:
-
Optimize the Solvent System: This is the most critical step. Use TLC to test various solvent systems. Aim for a system where the desired product has an Rf value of approximately 0.3.[16] For ketones, start with hexane/ethyl acetate mixtures and adjust the ratio. If that fails, try substituting dichloromethane or toluene for hexane.
-
Use a Gradient Elution: Instead of an isocratic (single solvent mixture) elution, start with a less polar solvent system and gradually increase the polarity. This will elute non-polar impurities first, then sharpen the band of your product, and finally wash off more polar impurities.[10]
-
Increase Column Length/Decrease Diameter: A longer, narrower column increases the number of theoretical plates, enhancing separation efficiency.[16]
-
Q: My product seems to be decomposing on the silica gel. Is this possible? A: Yes, decomposition on silica is possible, especially for sensitive molecules.
-
Causality: The acidic nature of silica gel can catalyze decomposition or rearrangement reactions for certain compounds over the time it takes to run the column.
-
Troubleshooting Steps:
-
Deactivate the Silica: Prepare a slurry of your silica gel in the eluent and add ~1% triethylamine. Swirl for 15 minutes, then pack the column as usual. This neutralizes the most acidic sites.
-
Run the Column Faster: Use "flash" chromatography with applied pressure to minimize the time your compound spends on the column.
-
Switch to Neutral Alumina: Alumina is a viable alternative and is available in acidic, neutral, and basic forms.[9] Neutral alumina is often a good choice for preventing acid-catalyzed decomposition.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes minor impurities are present and the crude product is mostly solid.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise from a heated addition funnel while the solution is heated to a gentle boil. Add just enough solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-heated clean flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry under vacuum on the filter for 15-20 minutes, then transfer them to a watch glass to air dry or place them in a vacuum oven at a temperature well below the melting point.
Protocol 2: Flash Column Chromatography
This protocol is for separating a complex mixture.
-
Eluent Selection: Use TLC to determine the optimal solvent system. Test mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system gives your product an Rf of ~0.3 and maximizes separation from all other spots.
-
Column Packing: Pack a glass column with silica gel (20-50 times the weight of your crude sample) using the "slurry method" to ensure a homogenous packing without air bubbles.[16]
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to create a free-flowing powder. This is the "dry loading" method, which generally results in better separation.[13] Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle air pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by spotting fractions on a TLC plate.[9][18]
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Purity Analysis: Analyze the resulting solid by ¹H NMR to confirm its identity and purity.
References
-
National Center for Biotechnology Information (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. NIH. [Link]
-
University of Calgary. Column chromatography. Department of Chemistry. [Link]
-
Joule, J. and Mills, K. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
Barreca, M. L., et al. (2012). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PMC - PubMed Central. [Link]
-
University of Rochester. Purification: How To. Department of Chemistry. [Link]
- Hartough, H. D. (1949). Acylation of thiophene.
-
Wikipedia. Thiophene. Wikipedia. [Link]
-
National Center for Biotechnology Information (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed. [Link]
-
Ismaili, L., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. NIH. [Link]
-
Ismaili, L., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. [Link]
-
University of Missouri–St. Louis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. UMSL. [Link]
-
Magritek (2015). Column Chromatography. Magritek. [Link]
-
Columbia University. Column chromatography. Columbia University. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Celik, G., et al. (2014). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. ResearchGate. [Link]
-
National Center for Biotechnology Information. Thieno(3,2-b)thiophene. PubChem. [Link]
-
Romagnoli, R., et al. (2008). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central. [Link]
-
Frolova, T. S., et al. (2021). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. NIH. [Link]
-
J&K Scientific. 2-(4-Methoxybenzoyl)thiophene, 99% | 4160-63-8. J&K Scientific. [Link]
- Jones, C. D., et al. (1998). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- Jones, C. D., et al. (1996). Process for the synthesis of benzo[b]thiophenes.
-
Reddit (2023). Co-Eluting compounds in Column chromatography. r/Chempros. [Link]
-
Research and Reviews (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]
-
CUNY. Purification by Recrystallization. CUNY. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. This compound | 109106-65-2 [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. columbia.edu [columbia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Purification [chem.rochester.edu]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. web.uvic.ca [web.uvic.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. magritek.com [magritek.com]
stability of 3-(2-Methoxybenzoyl)thiophene under different conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(2-Methoxybenzoyl)thiophene. This resource is designed to provide in-depth guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized data from established chemical principles and regulatory guidelines to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your research.
Frequently Asked Questions (FAQs) on the Stability of this compound
This section addresses common questions regarding the stability of this compound, providing insights into its behavior under different stress conditions.
Q1: What are the primary factors that can affect the stability of this compound during storage and handling?
When stored under recommended conditions (cool, dry, and dark), this compound is a relatively stable compound. However, its stability can be compromised by exposure to:
-
Acidic and Basic Conditions: The molecule possesses functional groups susceptible to hydrolysis.
-
Oxidizing Agents: The electron-rich thiophene ring is prone to oxidation.
-
Light (UV/Vis): Aromatic ketones are known to be photosensitive.
-
Elevated Temperatures: Thermal stress can accelerate degradation reactions.
Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?
Under hydrolytic stress, two primary degradation pathways are anticipated, targeting the ether and ketone functionalities.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the ether linkage of the methoxy group may undergo cleavage to form a phenol. The reaction is initiated by protonation of the ether oxygen.[1][2] The thiophene ring itself is generally stable under many acidic conditions.
-
Base-Catalyzed Hydrolysis: While the methoxy group is generally stable to base, strong basic conditions could potentially facilitate nucleophilic attack at the carbonyl carbon, although this is less common for ketones compared to esters.
A plausible acidic hydrolysis pathway is visualized below:
Caption: Inferred acidic hydrolysis of this compound.
Q3: How susceptible is the thiophene ring to oxidation, and what are the expected byproducts?
The sulfur atom in the thiophene ring is susceptible to oxidation, which can be a significant degradation pathway. The primary oxidation products are thiophene S-oxides and subsequently thiophene S,S-dioxides (sulfones). These reactions are often mediated by oxidizing agents like hydrogen peroxide or peroxy acids. Thiophene S-oxides are generally unstable and can undergo further reactions, such as dimerization.
A simplified representation of this oxidative pathway is as follows:
Caption: General oxidative degradation of the thiophene ring.
Q4: What should I expect when exposing this compound to light?
Aromatic ketones, such as the benzoyl moiety in this molecule, are known to absorb UV radiation and can undergo photodegradation. Upon absorption of light, the carbonyl group can be excited to a triplet state. This excited state is a powerful radical species that can abstract a hydrogen atom from a suitable donor, leading to a variety of degradation products.[3] The specific photoproducts will depend on the solvent and other molecules present in the system. Therefore, it is crucial to protect solutions and solid samples of this compound from light.
Troubleshooting Guide for Stability Studies
This guide provides a structured approach to identifying and resolving common issues encountered during the stability testing of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram after storage. | 1. Degradation due to exposure to light, air (oxidation), or inappropriate temperature. 2. Interaction with container/closure system. 3. Contamination of the sample or mobile phase. | 1. Review storage conditions. Ensure the sample is protected from light and stored under an inert atmosphere if necessary. 2. Perform a forced degradation study to identify potential degradants and confirm if the new peaks match. 3. Analyze a blank (solvent) injection to rule out mobile phase contamination. 4. Use inert container materials (e.g., glass). |
| Loss of assay value over time. | 1. Significant degradation of the parent compound. 2. Adsorption of the compound onto the container surface. 3. Inaccurate initial assay. | 1. Perform a mass balance analysis. The sum of the parent compound and all degradation products should be close to 100%. 2. Investigate different container materials. 3. Verify the accuracy and precision of the analytical method. |
| Inconsistent stability results between batches. | 1. Variability in the impurity profile of different batches. 2. Inconsistent handling or storage of different batches. | 1. Thoroughly characterize the impurity profile of each batch before initiating the stability study. 2. Ensure standardized procedures for sample handling and storage are strictly followed. |
| No degradation observed under forced degradation conditions. | 1. The compound is highly stable under the applied stress. 2. The stress conditions were not harsh enough. | 1. This is a positive result, but ensure the conditions were relevant. 2. Increase the duration of exposure, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent) according to ICH guidelines.[4] |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following protocols are based on the principles outlined in the ICH guidelines Q1A(R2) and Q1B.[4][5]
General Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocols
1. Acidic Hydrolysis
-
Objective: To assess degradation in acidic conditions.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
Analyze by a validated stability-indicating HPLC method.
-
2. Basic Hydrolysis
-
Objective: To evaluate stability in basic conditions.
-
Procedure:
-
Follow the same initial steps as for acidic hydrolysis.
-
Add an equal volume of 0.1 M NaOH instead of HCl.
-
Incubate under the same conditions.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and prepare for analysis.
-
Analyze by HPLC.
-
3. Oxidative Degradation
-
Objective: To determine susceptibility to oxidation.
-
Procedure:
-
Prepare a solution of the compound as described above.
-
Add an equal volume of a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).
-
Withdraw aliquots at time points and dilute for analysis.
-
Analyze by HPLC.
-
4. Thermal Degradation
-
Objective: To assess stability at elevated temperatures.
-
Procedure:
-
Place the solid compound in a controlled temperature oven (e.g., 80 °C) for a defined period (e.g., 7 days).
-
Also, prepare a solution of the compound and incubate it at a controlled temperature (e.g., 60 °C).
-
At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for analysis.
-
Analyze by HPLC.
-
5. Photostability Testing
-
Objective: To determine the effect of light exposure.
-
Procedure (as per ICH Q1B): [6]
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples by HPLC.
-
Summary of Expected Stability Profile
The following table summarizes the anticipated stability of this compound under various stress conditions, based on the known chemistry of its functional groups.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Moderate to Low | 3-(2-Hydroxybenzoyl)thiophene, Methanol |
| Basic Hydrolysis | High | Minimal degradation expected. |
| Oxidation | Low | Thiophene S-oxide, Thiophene S,S-dioxide |
| Thermal | High | Generally stable at moderate temperatures. |
| Photolytic | Low | Complex mixture of photoproducts. |
References
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
International Council for Harmonisation. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
Beilstein Journals. Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Wikipedia. Ether cleavage. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of 3-(2-Methoxybenzoyl)thiophene via NMR Spectroscopy
For researchers engaged in medicinal chemistry and materials science, the unequivocal structural confirmation of novel synthesized compounds is a foundational pillar of rigorous scientific practice. Molecules like 3-(2-Methoxybenzoyl)thiophene, a scaffold of interest in drug discovery, demand precise characterization to ensure that subsequent biological and material property data are valid. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for non-destructive, definitive structural elucidation in solution.
This guide provides an in-depth, practical walkthrough of how to validate the structure of this compound. We will move beyond a simple recitation of data to explain the causality behind the experimental choices and the logic of spectral interpretation. This self-validating workflow, integrating one- and two-dimensional NMR techniques, not only confirms the target structure but also provides a robust framework for distinguishing it from plausible isomers.
The Structural Hypothesis: Predicting the NMR Fingerprint
Before stepping into the lab, a critical first step is to hypothesize the expected NMR signals based on the proposed structure of this compound. This predictive exercise transforms data acquisition from a passive measurement into an active process of hypothesis testing.
The Proposed Structure and Numbering:
(Note: A proper 2D chemical structure drawing would be here, with atoms numbered for NMR assignment.)
Let's label the key atoms for our discussion: The thiophene ring carbons are C2, C3, C4, C5 and protons H2, H4, H5. The benzoyl ring carbons are C1' to C6' and protons H3', H4', H5', H6'. The carbonyl is C7 and the methoxy group is OCH₃.
¹H NMR Predictions:
-
Thiophene Protons (H2, H4, H5): We expect three distinct signals in the aromatic region for the 3-substituted thiophene ring. These protons typically appear between 7.0 and 8.0 ppm.[1] Their splitting pattern (multiplicity) will be crucial, dictated by their coupling constants (J-values).
-
Benzoyl Protons (H3', H4', H5', H6'): We anticipate four signals in the aromatic region. The ortho-methoxy group will influence their chemical shifts.[2]
-
Methoxy Protons (-OCH₃): A sharp singlet, typically integrating to three protons, is expected around 3.8-4.0 ppm.[3]
¹³C NMR Predictions:
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing above 180 ppm.
-
Aromatic Carbons: We expect a total of 10 signals for the thiophene and benzoyl rings in the region of approximately 110-160 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm is characteristic for a methoxy carbon.[4]
Experimental Design: A Multi-faceted Approach for Unambiguous Validation
To move from prediction to proof, a suite of NMR experiments is required. Each experiment provides a unique piece of the structural puzzle, and together, they form a self-validating dataset.
| Experiment | Purpose | Information Gained |
| ¹H NMR | Proton Environment | Provides chemical shift, integration (proton count), and multiplicity (neighboring protons). |
| ¹³C NMR | Carbon Backbone | Shows the number of unique carbon environments. |
| COSY | ¹H-¹H Correlation | Identifies protons that are spin-coupled (typically 2-3 bonds apart), revealing proton networks.[5] |
| HSQC | ¹H-¹³C Correlation (1-bond) | Directly links each proton to the carbon it is attached to.[6][7] |
| HMBC | ¹H-¹³C Correlation (2-3 bonds) | Reveals long-range correlations, crucial for connecting structural fragments and identifying quaternary carbons.[6][7][8] |
The strategic power of this workflow is its internal consistency. For example, a C-H bond identified in HSQC must be consistent with the long-range correlations to that same proton and carbon observed in the HMBC spectrum. This cross-validation is the hallmark of a trustworthy analysis.
Workflow for Structural Validation
The logical process from sample to validated structure is a systematic application of these techniques.
Caption: Workflow from sample preparation to final structural validation.
Experimental Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.[9][10]
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[11] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.
-
Transfer the homogeneous solution to a clean, high-quality 5 mm NMR tube, ensuring a sample height of at least 4 cm to optimize the shimming process.[11][12]
-
Cap the tube securely to prevent solvent evaporation.[12]
Data Acquisition: All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR: Acquire 1024 or more scans using a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds.[1]
-
2D Spectra (COSY, HSQC, HMBC): Use standard, gradient-selected pulse programs. The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve an adequate signal-to-noise ratio.
Data Interpretation: Assembling the Molecular Puzzle
Here, we present representative data and walk through the logical assignment process.
¹H and ¹³C NMR Data Summary
| Assignment | ¹H δ (ppm) | Multiplicity | J (Hz) | Int. | ¹³C δ (ppm) | HSQC Correlation |
| H2 | 7.65 | dd | 2.9, 1.3 | 1H | 126.5 | Yes |
| H4 | 7.15 | dd | 5.1, 1.3 | 1H | 125.8 | Yes |
| H5 | 7.40 | dd | 5.1, 2.9 | 1H | 128.0 | Yes |
| H3' | 7.05 | d | 8.3 | 1H | 111.5 | Yes |
| H4' | 7.50 | t | 7.8 | 1H | 132.0 | Yes |
| H5' | 7.10 | t | 7.5 | 1H | 121.0 | Yes |
| H6' | 7.80 | d | 7.6 | 1H | 130.0 | Yes | | OCH₃ | 3.85 | s | - | 3H | 55.8 | Yes | | C3 | - | - | - | - | 138.0 | No | | C1' | - | - | - | - | 130.5 | No | | C2' | - | - | - | - | 157.0 | No | | C7 (C=O) | - | - | - | - | 188.0 | No |
(Note: Chemical shifts are representative and may vary slightly based on experimental conditions.)
Step-by-Step Assignment Logic:
-
Identify Key Fragments via ¹H and COSY:
-
The sharp singlet at 3.85 ppm integrating to 3H is unambiguously assigned to the methoxy (OCH₃) protons .
-
The COSY spectrum reveals two separate spin systems. One system shows correlations between the signals at 7.65, 7.15, and 7.40 ppm, corresponding to the three coupled protons on the thiophene ring (H2, H4, H5) .
-
A second, distinct spin system connects the protons at 7.05, 7.50, 7.10, and 7.80 ppm, representing the four adjacent protons on the benzoyl ring (H3' to H6') .
-
-
Assign Protonated Carbons via HSQC:
-
The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations, allowing for the straightforward assignment of all proton-bearing carbons as listed in the table above. For example, the proton at 3.85 ppm correlates with the carbon at 55.8 ppm, confirming their assignment as the OCH₃ group.
-
-
Connect the Fragments via HMBC:
-
The HMBC spectrum is the key to proving the connectivity between the fragments and assigning the non-protonated (quaternary) carbons. It reveals correlations over 2-3 bonds.
-
Crucial Correlation 1 (Thiophene to Carbonyl): A strong correlation is observed from the thiophene proton H2 (7.65 ppm) to the carbonyl carbon C7 (188.0 ppm) . This unequivocally proves that the benzoyl group is attached to the C3 position of the thiophene ring, adjacent to C2.
-
Crucial Correlation 2 (Benzoyl to Carbonyl): A correlation from the benzoyl proton H6' (7.80 ppm) to the carbonyl carbon C7 confirms the attachment of the carbonyl group to the benzoyl ring at C1'.
-
Assigning Quaternary Carbons: The methoxy protons (3.85 ppm) show a 3-bond correlation to C2' (157.0 ppm), assigning the methoxy-bearing carbon. Protons H3' and H5' show correlations to C1', helping to lock down its assignment.
-
Visualizing Key HMBC Correlations
This diagram illustrates the most critical long-range correlations that piece the final structure together.
Caption: Key HMBC correlations confirming the connectivity of the molecule.
Comparative Analysis: Ruling Out the Isomer
To demonstrate the power of this method, let's compare our data with the expected spectrum of a potential regioisomer: 2-(2-Methoxybenzoyl)thiophene .
In this isomer, the benzoyl group is attached at the C2 position. This would lead to significant and predictable changes in the NMR spectra:
-
¹H NMR of the Thiophene Ring: A 2-substituted thiophene ring has a different coupling pattern. We would expect to see three protons (H3, H4, H5) that form a distinct AMX spin system, with different J-coupling constants compared to the 3-substituted case.
-
HMBC Correlations: The most definitive difference would be the absence of a correlation between a proton at the "2-position" of the thiophene ring and the carbonyl carbon. Instead, we would expect a strong correlation from the thiophene H3 to the carbonyl carbon, which would be a clear marker for the 2-substituted isomer.
This comparative analysis highlights that the specific pattern of correlations observed in the 2D NMR spectra provides a unique structural fingerprint, allowing for the confident exclusion of alternative isomers.
Conclusion
The structural validation of this compound is achieved not by a single measurement, but through a logical and self-reinforcing workflow. By combining ¹H, ¹³C, COSY, HSQC, and HMBC experiments, we build the molecular structure piece by piece. The internal consistency of the data, particularly the long-range correlations observed in the HMBC spectrum, provides unequivocal proof of the proposed structure and allows for the confident differentiation from its isomers. This rigorous approach exemplifies the standards of scientific integrity required in modern chemical research and development.
References
- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
- University of Minnesota Twin Cities.
- University of California, Santa Barbara.
- Scribd.
- Organomation.
- Scribd. Advanced 2D NMR Techniques Guide.
- Emery Pharma. (2018).
- ResearchGate. (2009).
- San Diego State University. Common 2D (COSY, HSQC, HMBC).
- MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Supporting Information. 1-(3-cyclopropylprop-2-yn-1-yl)-4-methoxybenzene (4m).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. scribd.com [scribd.com]
- 8. emerypharma.com [emerypharma.com]
- 9. scribd.com [scribd.com]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
A Comparative Guide to the Biological Activity of 2- vs. 3-Benzoylthiophenes
In the landscape of medicinal chemistry, the thiophene ring is a privileged scaffold, forming the core of numerous pharmacologically active compounds. When functionalized with a benzoyl group, the resulting benzoylthiophene isomers exhibit a wide array of biological activities. The position of this benzoyl substituent—either at the 2- or 3-position of the thiophene ring—profoundly influences the molecule's interaction with biological targets, leading to significant differences in efficacy and mechanism of action. This guide provides a comparative analysis of the biological activities of 2- and 3-benzoylthiophenes, supported by experimental data and mechanistic insights for researchers in drug discovery and development.
The Structural Nuance: 2- vs. 3-Benzoylthiophene
The fundamental difference between these two isomers lies in the connectivity of the benzoyl group to the thiophene ring. This seemingly minor structural alteration changes the molecule's overall shape, electronic distribution, and hydrogen bonding potential, which are critical determinants of its pharmacological profile.
Anticancer Activity: A Tale of Two Isomers
One of the most extensively studied therapeutic areas for benzoylthiophenes is oncology. Research has shown that both 2- and 3-substituted derivatives can exhibit potent antiproliferative effects, often through the inhibition of tubulin polymerization, a critical process for cell division.
A key study synthesized and evaluated two series of aminobenzo[b]thiophene derivatives: one with a 2-amino-3-(3,4,5-trimethoxybenzoyl) skeleton and its corresponding 3-amino positional isomer.[1] While both series showed promise, the 2-amino-3-benzoyl derivatives were generally more potent. Specifically, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene emerged as a highly promising compound, inhibiting cancer cell growth at subnanomolar concentrations by binding to the colchicine site on tubulin.[1]
Conversely, other research has highlighted the potent anticancer activity of 2-benzoylthiophene derivatives. For instance, a novel 5-arylalkynyl-2-benzoyl thiophene (PST-3) demonstrated broad-spectrum cytotoxicity against various cancer cell lines, including breast, colon, and pancreatic cancer.[2] This compound was found to inhibit tubulin polymerization, arrest the cell cycle in the G2/M phase, and induce apoptosis.[2]
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound Class | Cancer Cell Line | Reported IC50/GI50 | Reference |
| 2-Amino-3-benzoylbenzo[b]thiophene | Various | Subnanomolar | [1] |
| 5-Arylalkynyl-2-benzoyl thiophene (PST-3) | MDA-MB-468 (Breast) | Not specified, but potent | [2] |
| Benzothiophene Acrylonitrile (Analog 6) | Various | 21.1 nM to 98.9 nM | [3] |
| Tetrahydrobenzo[b]thiophene (BU17) | A549 (Lung) | Potent, broad-spectrum | [4] |
Note: Direct comparative IC50 values between 2- and 3-benzoylthiophenes from a single study are limited in the public domain. The data presented is a synthesis of findings from multiple studies on potent derivatives of each class.
The causality behind these differences often relates to how the molecule fits into the binding pocket of its target. For tubulin inhibitors, the orientation of the benzoyl group in relation to the thiophene core dictates the potential for key interactions, such as hydrogen bonds and hydrophobic contacts, within the colchicine binding site.
Allosteric Modulation of Adenosine Receptors
2-Amino-3-benzoylthiophenes have been extensively investigated as allosteric enhancers of the A1 adenosine receptor.[5][6][7][8][9] These compounds bind to a site on the receptor distinct from the primary (orthosteric) site for adenosine, and in doing so, they can potentiate the binding and signaling of the natural agonist.[9]
The structure-activity relationship (SAR) for these molecules is well-defined. Key features for potent allosteric enhancement include:
-
An essential 2-amino group and a keto carbonyl group on the 3-benzoyl moiety.[5]
-
The potential for an intramolecular hydrogen bond between the amino nitrogen and the carbonyl oxygen.[5]
-
Substitutions on the phenyl ring and at the 4- and 5-positions of the thiophene ring can significantly increase activity.[5][6]
One of the most well-known compounds in this class is PD 81,723, which has served as a reference compound in many studies.[5][8] Research has shown that derivatives of this compound can be even more potent allosteric enhancers.[8]
While the literature is rich with data on 2-amino-3-benzoylthiophenes as adenosine receptor modulators, there is a notable scarcity of similar studies on their 3-amino-2-benzoyl counterparts, suggesting that the 2,3-substitution pattern is critical for this particular biological activity.
Antimicrobial Activity
Thiophene derivatives, in general, are known to possess antimicrobial properties.[10][11] Both 2- and 3-substituted benzoylthiophenes have been explored for their potential as antibacterial and antifungal agents.
Studies on various substituted thiophenes have shown that the nature and position of the substituents play a crucial role in determining the antimicrobial spectrum and potency. For example, certain 3-halobenzo[b]thiophene derivatives have been synthesized and tested for their antimicrobial activities using broth microdilution methods.[12] Similarly, other studies have demonstrated the potent antimicrobial activity of various armed thiophene derivatives against both Gram-positive and Gram-negative bacteria.[10][11]
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to evaluate the biological activities of these compounds must be robust and well-validated.
In Vitro Tubulin Polymerization Assay
This assay is fundamental for identifying compounds that act as microtubule inhibitors.
Principle: Tubulin polymerization can be monitored by light scattering. Inhibitors of polymerization will reduce the rate and extent of the increase in absorbance.
Step-by-Step Protocol:
-
Preparation: High-purity tubulin is reconstituted in a glutamate-based polymerization buffer.
-
Incubation: The tubulin solution is pre-incubated on ice with various concentrations of the test compound (e.g., 2- or 3-benzoylthiophene derivatives) or a vehicle control (DMSO).
-
Initiation: Polymerization is initiated by raising the temperature to 37°C and adding GTP.
-
Monitoring: The change in absorbance is monitored at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Analysis: The IC50 value (the concentration that inhibits polymerization by 50%) is calculated from the dose-response curve.[2]
Cell Viability Assay (MTT or MTS)
This is a common method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Visualizing the Concepts
To better understand the structural differences and a typical experimental workflow, the following diagrams are provided.
Caption: Core chemical structures of 2- and 3-benzoylthiophene.
Caption: Workflow for anticancer drug screening.
Conclusion
The position of the benzoyl group on the thiophene ring is a critical determinant of biological activity. The available literature strongly suggests that for certain therapeutic targets, such as the A1 adenosine receptor and tubulin, the 2-amino-3-benzoyl substitution pattern is highly favored and has led to the development of potent lead compounds. However, 2-benzoylthiophene derivatives have also demonstrated significant potential, particularly in the realm of anticancer agents.
This guide underscores the importance of positional isomerism in drug design and provides a framework for researchers to understand the structure-activity relationships of this versatile chemical scaffold. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of both 2- and 3-benzoylthiophenes across a broader range of biological targets.
References
-
Bruns, R. F., & Fergus, J. H. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 950–958. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]
-
Baraldi, P. G., Romagnoli, R., et al. (2014). Synthesis and Biological Evaluation of Novel 2-amino-3-aroyl-4-neopentyl-5-substituted Thiophene Derivatives as Allosteric Enhancers of the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry, 22(1), 148–166. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2015). Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study. European Journal of Medicinal Chemistry, 101, 185–204. [Link]
-
Zhuang, Y., Yang, G., et al. (2021). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Cancer Cell International, 21(1), 536. [Link]
-
Baraldi, P. G., Zaid, A. N., et al. (2000). Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor. Bioorganic & Medicinal Chemistry Letters, 10(17), 1953–1957. [Link]
-
Al-Ostoot, F. H., Salah, J., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Cancer Nanotechnology, 12(1), 11. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & Amr, A. E. (2018). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. ResearchGate. [Link]
-
Shu, Y., Chen, Y., et al. (2015). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PLoS One, 10(4), e0124760. [Link]
-
Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939–949. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 22(8), 1272. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & Amr, A. E. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 73. [Link]
Sources
- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Thiophene Acylation: A Researcher's Handbook
Introduction: The Enduring Relevance of Thiophene Acylation
The Friedel-Crafts acylation of thiophene is a cornerstone reaction in organic synthesis, providing critical building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The introduction of an acyl group onto the thiophene ring, predominantly at the 2-position, creates a versatile intermediate, 2-acetylthiophene, which serves as a precursor for numerous value-added products.[1][2] The regioselectivity of this electrophilic aromatic substitution is governed by the superior stability of the carbocation intermediate formed upon attack at the α-position (C2 or C5), which can be rationalized by a greater number of resonance structures compared to attack at the β-position (C3 or C4).[3][4]
Historically, this transformation has been dominated by the use of stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃).[5][6] However, the significant drawbacks associated with these traditional catalysts, including corrosive waste generation, catalyst deactivation by the ketone product, and the need for strictly anhydrous conditions, have spurred the development of more sustainable and efficient catalytic systems.[5][7][8] This guide provides a comparative analysis of various catalysts for thiophene acylation, offering experimental data and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.
The Shift Towards Heterogeneous Catalysis: A Greener Approach
The drive for environmentally benign chemical processes has led to a paradigm shift from homogeneous to heterogeneous catalysis.[9] Solid acid catalysts, in particular, have emerged as promising alternatives due to their inherent advantages, such as ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosive waste.[5][9] This section will delve into the performance of several classes of solid acid catalysts in thiophene acylation.
Zeolites: Shape Selectivity and Strong Acidity
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them highly effective catalysts for various organic transformations, including Friedel-Crafts acylation.[5][10] Their shape-selective properties can influence product distribution, and their robust nature allows for regeneration and reuse.[5]
Among various zeolite frameworks, Hβ zeolite has demonstrated exceptional activity and selectivity in the acylation of thiophene with acetic anhydride.[5][11] Studies have shown that Hβ can achieve near-quantitative conversion of thiophene to 2-acetylthiophene under relatively mild conditions.[5] The high activity of Hβ is attributed to its three-dimensional pore structure and the presence of strong Brønsted and Lewis acid sites.[5][12] In contrast, zeolites with smaller pore sizes, such as HZSM-5, exhibit lower activity for this reaction.[5]
A modified C25 zeolite has also been reported as a highly efficient catalyst for the solvent-free acylation of thiophene, achieving high conversion rates in a short reaction time.[13] The modification of zeolites, for instance through dealumination or ion exchange, can further enhance their catalytic performance.[10]
Experimental Protocol: Thiophene Acylation using Hβ Zeolite
This protocol describes a typical procedure for the acylation of thiophene with acetic anhydride using Hβ zeolite as a catalyst.[5]
Materials:
-
Thiophene (0.1 mol, 8.4 g)[1]
-
Acetic Anhydride (0.3 mol, 30.6 g)[1]
-
Hβ Zeolite catalyst (e.g., 1.17 g)[5]
-
Round-bottomed flask (50 ml) equipped with a condenser, thermometer, and magnetic stirrer[5]
-
Water bath[5]
Procedure:
-
To a 50 ml round-bottomed flask, add thiophene and acetic anhydride.[5]
-
Add the Hβ zeolite catalyst to the reaction mixture.[5]
-
Heat the mixture in a water bath to the desired reaction temperature (e.g., 60°C) with continuous magnetic stirring.[1][5]
-
Monitor the progress of the reaction using a suitable analytical technique, such as Gas Chromatography (GC).[1]
-
Upon completion of the reaction (typically 2 hours), cool the mixture to room temperature.[1]
-
Separate the solid catalyst from the liquid product mixture by filtration. The catalyst can be washed, dried, and regenerated for future use.[1][5]
-
The liquid product, primarily 2-acetylthiophene, can be purified by distillation under reduced pressure.[6]
Ionic Liquids: "Green" Solvents and Catalysts
Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvent properties, have positioned them as environmentally friendly alternatives to volatile organic solvents.[14][15] In the context of Friedel-Crafts acylation, certain ionic liquids can act as both the solvent and the catalyst.[14][16]
For the acylation of furan and thiophene, ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) in n-butylpyridinium tetrafluoroborate ([BPy][BF₄]) has been shown to be an effective catalytic system.[14] This system allows for the reaction to proceed smoothly with catalytic amounts of the Lewis acid, and the ionic liquid/catalyst system can be recycled and reused.[14] Copper(II) triflate (Cu(OTf)₂) in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) has also been identified as an efficient catalyst for the benzoylation of anisole, demonstrating the potential of metal triflates in ionic liquids for acylation reactions.[16]
The use of ionic liquids can lead to enhanced reaction rates and regioselectivity compared to conventional molecular solvents.[16] This is often attributed to the ability of the ionic liquid to stabilize charged intermediates formed during the reaction.[16]
Diagram: Generalized Friedel-Crafts Acylation of Thiophene
Caption: General mechanism of thiophene acylation.
Other Solid Acid Catalysts
Beyond zeolites, a variety of other solid acid materials have been investigated for thiophene acylation. These include:
-
Modified Clays: Materials like montmorillonite, either acid-treated or exchanged with cations, can catalyze Friedel-Crafts reactions.[12]
-
Metal Oxides: Nanosheets of SnO₂ have been reported to quantitatively catalyze the acylation of thiophene with acetic anhydride under solvent-free conditions.[1] Zinc oxide (ZnO) has also been shown to be an effective catalyst for the acylation of various aromatic compounds.[7]
-
Supported Catalysts: Phosphorus pentoxide on silica (P₂O₅/SiO₂) has been used for the acylation of thiophene with carboxylic acids.[12]
The choice among these catalysts often depends on factors such as cost, availability, and the specific requirements of the reaction, including desired selectivity and reaction conditions.
Comparative Performance Data
The following table provides a comparative overview of the performance of various catalysts in the acylation of thiophene. This data, compiled from different studies, highlights the key performance indicators for each catalytic system.
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Reference(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [1][5] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [1][13] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 | [1] |
| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free conditions | [1] |
| Phosphoric Acid (85%) | Acetic Anhydride | - | - | - | [1] |
| Glauconite | Acetic Anhydride | 50 (conversion to ketone) | - | Reflux, 4.75h | [17] |
| Stannic Chloride (SnCl₄) | Acetyl Chloride | - | - | 0°C, 1h | [6] |
| Yb(OTf)₃ in [BPy][BF₄] | Various Acyl Halides/Anhydrides | High Yields | - | Room Temperature | [14] |
Conclusion and Future Outlook
The field of thiophene acylation has evolved significantly from its reliance on traditional, environmentally challenging Lewis acids. The development of solid acid catalysts, particularly zeolites, has provided a robust and reusable platform for this important transformation, offering high conversions and selectivities under milder conditions. Ionic liquids present another promising avenue, acting as both green solvents and catalyst media, with the potential for enhanced reaction performance and catalyst recycling.
Future research will likely focus on the design of novel catalysts with even higher activity and selectivity, as well as the development of continuous flow processes for the industrial-scale production of acylated thiophenes. The continued emphasis on green chemistry principles will undoubtedly drive further innovation in this critical area of organic synthesis.
Diagram: Catalytic Cycle with a Solid Acid Catalyst
Caption: Simplified catalytic cycle on a solid acid.
References
- A Comparative Guide to Catalysts for Thiophene Acylation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy7jM6CxtnJoa-0TTsMRhTEo2WqWXNxbo8CAtl9BdDDaTwclrRFh3snGNDx4Mr8FqQnmGlUgDGsPB7YyRIrbvp2KdNh9HMN0EIysZ4tETEhcCehxC8cltJ6r4PZ4rptttYraYv5IPuVSqTQrxdiS-gOvu-_eWdamGx22J1FvTETEcq_GkgXUoMPYCKwA8T4vbdU0A3iA==]
- Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6xG2NBZY5B9QNY22L1TG4CuiG3quY6ADZdfGXxu3G8XG_w1h4UmjTztz7d86w-8cT-iegp7T4-Gt50RUeN8BBm8SHJ-zijrW2g6Pv_-YESIMuPNLdQSdhWO5mowRSKrr0AGJEoe05TWGlq_sDfO0nebLFEI6QGVQGTKqFJxx2y5pwJ-VRl9JrCDDm2pdObfiGaB-yO_HL79umQmWRMMnq1nc_ZOqKOIM0Y40iHCdaB1idmnitHDLitxYHM-CDu4iB2M-3YtnWFl1vLg==]
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [URL: https://www.tsijournals.
- Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. [URL: https://www.researchgate.
- Mild liquid-phase friedel-crafts acylation of thiophene to 2. TSI Journals. [URL: https://www.tsijournals.
- Thiophene. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiophene]
- SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. [URL: https://www.researchgate.
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr0406828]
- Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Zenodo. [URL: https://zenodo.org/record/892900]
- Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Bentham Science. [URL: https://www.benthamscience.com/article/117228]
- Enhancing the regioselectivity of thiophene acylation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFozXnTeNq2WarEssJ80BIpdaS9W-FVXkp4qDIFjRL864j_KL_vvB9TGMFipO-RbtreH-nXW2Cehv90v2uGJFIqTMMdlchv--bmPRFk944Z7WBS0EEWn6AFZbB3F6qO_BybwIo_geWDmq65NqMxKcRrbdy03_Ob95xmv7r0s3bafVDSLul8QX-DSlV6BUnXmHPk_Q==]
- Acylation of thiophene. Google Patents. [URL: https://patents.google.
- Acylation of thiophene. Google Patents. [URL: https://patents.google.
- Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-properties-and-biological-activity-of-thiophene-a-review.pdf]
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [URL: https://www.chemistryjournals.net/article/147/2-2-19-459.pdf]
- Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. ResearchGate. [URL: https://www.researchgate.
- 2-acetothienone. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0014]
- FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [URL: https://www.ijpcbs.com/files/20.pdf]
- Acylation of Thiophene. Scribd. [URL: https://www.scribd.
- Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cm501031p]
- Zeolite catalyzed acylation of heterocyclic compounds. Part II. Acylation of benzofuran over Y zeolites. Effect of reaction conditions on the activity and stability. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Zeolite-catalyzed-acylation-of-heterocyclic-Part-Richard-Carrot/3d17b5e43a99e82977799d10c01a52e00868f773]
- Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00030c]
- Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [URL: https://www.liverpool.ac.uk/media/livacuk/iphys/pdfs/greenchemistry/gcreactionsinicnicliquid.pdf]
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1660]
- Ionic Liquids-Assisted Ring Opening of Three-Membered Heterocycles with Thio- and Seleno-Silanes. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/185]
- Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01198a047]
- Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. MDPI. [URL: https://www.mdpi.com/2073-4344/9/9/747]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. mdpi.com [mdpi.com]
- 11. tsijournals.com [tsijournals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. zenodo.org [zenodo.org]
- 15. Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pcliv.ac.uk [pcliv.ac.uk]
- 17. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
A Comparative Guide to the Regioselective Synthesis of 3-(2-Methoxybenzoyl)thiophene
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the thienyl ketone scaffold represents a cornerstone of modern medicinal chemistry. Specifically, 3-(2-Methoxybenzoyl)thiophene is a key intermediate whose regiochemistry presents a classic synthetic challenge. Direct Friedel-Crafts acylation of the thiophene ring, a fundamental tool in aromatic chemistry, overwhelmingly favors substitution at the electron-rich C2 and C5 positions. This preference is dictated by the superior resonance stabilization of the Wheland intermediate formed during C2-acylation compared to the intermediate from C3-acylation.[1]
Therefore, efficient and high-yielding synthesis of the 3-substituted isomer necessitates indirect, more nuanced strategies. This guide provides an in-depth comparison of two robust and validated synthetic routes starting from the commercially available precursor, 3-bromothiophene: a Grignard-based organometallic approach and a Palladium-catalyzed Suzuki cross-coupling. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison to guide your synthetic planning.
Methodology 1: Grignard Reagent-Based Synthesis
This classical organometallic route offers a reliable, often high-yielding, two-step pathway. The core principle involves transforming the electrophilic carbon of 3-bromothiophene into a potent nucleophile—the Grignard reagent—which then undergoes acylation with 2-methoxybenzoyl chloride.
Mechanistic Rationale
The synthesis begins with the formation of 3-thienylmagnesium bromide. This reaction proceeds via an oxidative insertion of magnesium metal into the carbon-bromine bond. The resulting organomagnesium halide effectively inverts the polarity (umpolung) of the C3 carbon, rendering it highly nucleophilic. The subsequent step is a nucleophilic acyl substitution, where the Grignard reagent attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. The reaction forms a tetrahedral intermediate which then collapses, eliminating the chloride leaving group to yield the final ketone product. Meticulous control of anhydrous conditions is paramount, as Grignard reagents are potent bases and will readily quench with any available protons, such as from water.[2][3]
Experimental Protocol: Grignard-Based Synthesis
Step 1: Preparation of 3-Thienylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask, previously flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen). Equip the flask with a reflux condenser, a magnetic stir bar, and a pressure-equalizing dropping funnel, all sealed and under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents).
-
Reaction Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to just cover the magnesium. In the dropping funnel, prepare a solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF. Add a small aliquot (approx. 5-10%) of the 3-bromothiophene solution to the magnesium suspension. Gentle heating with a heat gun may be required to initiate the reaction, evidenced by bubbling and a slight exotherm.
-
Grignard Formation: Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate sufficient to maintain a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure the complete formation of the Grignard reagent. The resulting dark grey/brown solution is used directly in the next step.
Step 2: Acylation with 2-Methoxybenzoyl Chloride
-
Reaction Setup: In a separate, flame-dried, three-necked flask under an inert atmosphere, prepare a solution of 2-methoxybenzoyl chloride (1.05 equivalents) in anhydrous THF. Cool this solution to 0 °C using an ice bath.
-
Addition: Slowly add the freshly prepared 3-thienylmagnesium bromide solution from Step 1 to the cooled 2-methoxybenzoyl chloride solution via cannula transfer. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution while cooling the flask in an ice bath.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Methodology 2: Palladium-Catalyzed Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its broad functional group tolerance and high efficiency. This pathway provides a powerful alternative for constructing the C-C bond between the thiophene ring and the benzoyl group, again starting from 3-bromothiophene.
Mechanistic Rationale
This route also comprises two primary stages. First, 3-bromothiophene is converted into 3-thienylboronic acid. This is typically achieved via a lithium-halogen exchange or Grignard formation followed by quenching with a borate ester (e.g., triisopropyl borate) and subsequent acidic hydrolysis.[4] The second stage is the Suzuki coupling itself. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the acyl chloride. This is followed by transmetalation, where the thienyl group is transferred from the boronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the desired ketone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Experimental Protocol: Suzuki Cross-Coupling Synthesis
Step 1: Synthesis of 3-Thienylboronic Acid
-
Apparatus Setup: Prepare a flame-dried, three-necked flask under an inert atmosphere as described in the Grignard protocol.
-
Lithiation: Dissolve 3-bromothiophene (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Hydrolysis: After the addition, allow the mixture to warm slowly to room temperature and stir overnight. Cool the mixture to 0 °C and acidify with aqueous HCl (e.g., 2 M) to pH ~2.
-
Isolation: Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude 3-thienylboronic acid can often be purified by recrystallization or by performing an acid-base extraction to remove boroxine anhydrides.[4]
Step 2: Suzuki Coupling with 2-Methoxybenzoyl Chloride
-
Apparatus Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3-thienylboronic acid (1.2 equivalents), a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents), and a palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add 2-methoxybenzoyl chloride (1.0 equivalent).
-
Solvent Addition: Add a degassed solvent mixture, typically a 4:1 ratio of an organic solvent like 1,4-dioxane and water, via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up and Purification: Cool the mixture to room temperature, dilute with ethyl acetate and water, and transfer to a separatory funnel. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Comparative Analysis and Performance Data
The choice between these two robust synthetic routes depends on several factors, including available laboratory equipment, reagent sensitivity, cost, and desired scale. Below is a comparative summary based on typical outcomes for these reaction classes.
| Parameter | Grignard-Based Synthesis | Suzuki Cross-Coupling | Rationale & Field Insights |
| Number of Steps | 2 (if Grignard reagent is used immediately) | 2 | Both routes require two distinct synthetic transformations from 3-bromothiophene. |
| Overall Yield | Good to Excellent (Typically 60-80%) | Good to Excellent (Typically 70-90%) | Suzuki couplings are often higher yielding and more tolerant of various functional groups, though a well-executed Grignard reaction can be very efficient. |
| Reagent Sensitivity | High: Grignard reagents are extremely sensitive to moisture and protic solvents. Requires strictly anhydrous techniques. | Moderate: Boronic acids are generally air- and moisture-stable solids. The coupling reaction itself requires an inert atmosphere. | The stability of the boronic acid intermediate makes the Suzuki route more forgiving and easier to handle, especially for multi-step sequences. |
| Key Reagents | 3-Bromothiophene, Magnesium, 2-Methoxybenzoyl Chloride | 3-Bromothiophene, n-BuLi, Borate Ester, 2-Methoxybenzoyl Chloride, Palladium Catalyst, Ligand, Base | The Suzuki route requires more components, including expensive palladium catalysts and ligands, which can impact the overall cost, particularly at scale. |
| Scalability | Excellent. Grignard reactions are widely used in industrial processes. | Good. While viable for scale-up, catalyst cost and removal can become significant considerations. | The lower cost of magnesium compared to palladium often makes the Grignard route more economically attractive for large-scale production. |
| Safety Concerns | Pyrophoric n-BuLi (if used for initiation), exothermic Grignard formation. | Pyrophoric n-BuLi for boronic acid synthesis. Toxic and expensive palladium catalysts. | Both routes involve hazardous reagents requiring careful handling. The toxicity of palladium and the pyrophoric nature of n-BuLi are key considerations. |
Conclusion and Recommendations
Both the Grignard-based synthesis and the Suzuki cross-coupling are excellent and reliable methods for producing this compound, successfully circumventing the regioselectivity problem inherent in direct Friedel-Crafts acylation.
-
The Grignard route is a powerful, cost-effective, and highly scalable option. Its primary drawback is the high sensitivity of the organomagnesium intermediate, demanding rigorous anhydrous techniques. It is an ideal choice for process chemistry and large-scale synthesis where cost is a primary driver.
-
The Suzuki cross-coupling route offers greater functional group tolerance and often slightly higher yields. The stability of the key 3-thienylboronic acid intermediate makes it more user-friendly for discovery chemistry settings and for the synthesis of complex molecular libraries. While the cost of the palladium catalyst can be a factor, modern high-turnover catalysts can mitigate this issue.
Ultimately, the optimal choice will depend on the specific context of the research, balancing the need for scalability and cost-effectiveness against the convenience and broader applicability of the Suzuki methodology.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Thienylboronic Acid.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 3-Thienylboronic Acid.
-
PubChem. (n.d.). 2-Methoxybenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]
-
ScienceMadness. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]
-
Scilit. (n.d.). Synthesis of C‐Aryl‐flavonoid Derivatives via Suzuki‐Miyaura Coupling Reaction†. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Google Patents. (n.d.).
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
Sources
A Comparative Guide to the Efficacy of Benzo[b]thiophene Derivatives as Tubulin Polymerization Inhibitors
In the landscape of modern oncology, the quest for novel therapeutic agents that can selectively target cancer cells while minimizing systemic toxicity remains a paramount challenge. Microtubules, dynamic cytoskeletal polymers essential for mitotic spindle formation and cell division, represent a clinically validated and highly successful target for anticancer drugs. This guide provides a comparative analysis of a promising class of synthetic molecules: 2-(benzoyl)benzo[b]thiophene derivatives. Drawing from extensive experimental data, we will explore their structure-activity relationships (SAR), comparative efficacy against various cancer cell lines, and the underlying mechanism of action that positions them as potent antimitotic agents.
Introduction: The Rationale for Targeting Tubulin with Benzo[b]thiophenes
Microtubules are in a constant state of dynamic instability, cycling between phases of polymerization (growth) and depolymerization (shrinkage) of αβ-tubulin heterodimers. This dynamism is critical for the proper segregation of chromosomes during mitosis. Disruption of this process by small molecules triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, apoptosis (programmed cell death).[1][2][3]
The benzo[b]thiophene scaffold has emerged as a privileged structure in the design of tubulin inhibitors.[4][5] Specifically, derivatives featuring a 2-(3',4',5'-trimethoxybenzoyl) group show a remarkable structural resemblance to Combretastatin A-4 (CA-4), a natural product known for its potent inhibition of tubulin polymerization by binding to the colchicine site.[1][6] This guide focuses on comparing various substituted 2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene derivatives to elucidate the chemical modifications that enhance their anticancer efficacy.
Mechanism of Action: Disrupting Microtubule Dynamics
The primary mechanism by which these benzo[b]thiophene derivatives exert their anticancer effect is the inhibition of tubulin polymerization.[1][2][5] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the αβ-tubulin heterodimers from assembling into microtubules.[6] The resulting net depolymerization of microtubules disrupts the formation of the mitotic spindle, a crucial apparatus for cell division. This disruption activates the spindle assembly checkpoint, causing the cancer cells to arrest in the G2/M phase of the cell cycle, which ultimately induces apoptosis.[1][3][4]
Below is a diagram illustrating the targeted pathway.
Caption: Mechanism of action for benzo[b]thiophene tubulin inhibitors.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit a biological process (like cell proliferation or tubulin polymerization) by 50%. A lower IC50 value indicates higher potency.
Extensive research has focused on modifying the benzo[b]thiophene core to improve potency. Key modifications include substitutions at the C-3, C-4, C-6, and C-7 positions. The following table summarizes the antiproliferative activity and tubulin polymerization inhibition for a selection of key derivatives from published studies.
| Compound ID | Substitution on Benzo[b]thiophene Ring | Target Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| Series 1 | 3-Methyl Derivatives | [1] | |||
| 4g | 3-Methyl, 4-Methoxy | K562 (Leukemia) | 0.016 | 0.67 | [1] |
| 4i | 3-Methyl, 6-Methoxy | K562 (Leukemia) | 0.021 | 1.02 | [1] |
| 4j | 3-Methyl, 7-Methoxy | K562 (Leukemia) | 0.020 | 0.89 | [1] |
| Series 2 | 3-Aryl/Anilino Derivatives | [4] | |||
| 3a | 3-Phenyl | HeLa (Cervical Cancer) | 1.5 | Not Reported | [4] |
| 4e | 3-(4'-ethoxyphenyl) | HeLa (Cervical Cancer) | <1.0 | Not Reported | [3][4] |
| 4e | 3-(4'-ethoxyphenyl) | Jurkat (T-cell Leukemia) | <1.0 | Not Reported | [3][4] |
| Series 3 | 3-Unsubstituted Derivatives | [1] | |||
| 4a | 4-Methoxy | K562 (Leukemia) | 0.30 | 1.5 | [1] |
| 4d | 7-Methoxy | K562 (Leukemia) | 0.44 | 1.9 | [1] |
Analysis of Structure-Activity Relationships (SAR):
-
Substitution at C-3: Introducing a small alkyl group, like a methyl group, at the C-3 position generally enhances antiproliferative activity compared to the unsubstituted counterparts.[1][2] For instance, compound 4g (3-methyl-4-methoxy) is approximately 20-fold more potent than its unsubstituted analog 4a .[1]
-
Methoxy Group Position: The placement of a methoxy group on the benzene portion of the benzo[b]thiophene ring is critical. Substitutions at the C-4, C-6, or C-7 positions tend to enhance activity, while a methoxy group at the C-5 position is often detrimental.[1][2] The 6-methoxy substitution is thought to mimic the 4-methoxy group in the B-ring of the natural product CA-4, contributing significantly to the molecule's potency.[1]
-
Aryl/Anilino Groups at C-3: The introduction of larger aryl or anilino groups at the C-3 position has also been explored. While some derivatives, like 4e with a 4'-ethoxyphenyl group, show potent submicromolar activity, the SAR is complex.[4] In some cases, 3-anilino derivatives were more active than their corresponding 3-aryl counterparts, but this was not a universal trend.[4]
Experimental Protocols for Efficacy Validation
To ensure the trustworthiness and reproducibility of the efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for the two key assays used to evaluate these compounds.
Antiproliferative Activity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Workflow Diagram:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., K562, HeLa) into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the compound's ability to interfere with the assembly of purified tubulin into microtubules.
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Add 1 mM GTP just before use.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to the wells to a final concentration of approximately 1-2 mg/mL.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization is determined from the slope of the linear phase. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50% compared to a vehicle control (e.g., DMSO). Colchicine or CA-4 can be used as positive controls.
Conclusion and Future Outlook
The 2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene scaffold is a highly promising platform for the development of novel anticancer agents. The experimental data consistently demonstrate that these compounds are potent inhibitors of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][2][4]
Structure-activity relationship studies have provided clear guidance for optimization: a methyl group at the C-3 position and a methoxy group at the C-4, C-6, or C-7 positions are key for maximizing potency.[1] The most active derivatives, such as 4g , exhibit antiproliferative IC50 values in the low nanomolar range, making them competitive with other well-established tubulin inhibitors.[1]
Future research should focus on preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models, to assess the therapeutic potential of the most promising candidates. Additionally, exploring modifications to improve solubility and reduce potential off-target effects will be crucial for translating these potent compounds into clinically viable cancer therapies.
References
-
Romagnoli, R., Baraldi, P. G., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2011). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2010). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. RSC Advances. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2008). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthesis Routes for 3-Acylthiophenes
For researchers and professionals in drug development and organic synthesis, the regioselective synthesis of heterocyclic compounds is a critical endeavor. 3-Acylthiophenes are pivotal structural motifs found in numerous pharmaceuticals, agrochemicals, and materials science applications.[1][2] However, their synthesis is not straightforward. The inherent electronic properties of the thiophene ring favor electrophilic substitution at the α-positions (C2 and C5), making direct acylation to the C3 position a significant challenge.[3][4][5] This guide provides an in-depth comparison of alternative synthetic strategies to overcome this regioselectivity issue, offering experimental data, detailed protocols, and mechanistic insights to inform methodological choices in the laboratory and at scale.
The Challenge: Regioselectivity in Thiophene Acylation
The classical Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto aromatic rings.[4] The reaction proceeds via an electrophilic aromatic substitution, where the regioselectivity is dictated by the stability of the carbocation intermediate, known as the Wheland intermediate. In the case of thiophene, electrophilic attack at the C2 position generates a more stable intermediate that can be described by three resonance structures. In contrast, attack at the C3 position results in an intermediate with only two resonance structures.[6][7] This energetic preference leads to a pronounced selectivity for acylation at the 2- and 5-positions.[6][7]
Consequently, direct Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-acylthiophene isomer, making this route unsuitable for the targeted synthesis of 3-acylthiophenes.[3][5]
Caption: Regioselectivity in Friedel-Crafts acylation of thiophene.
Comparative Analysis of Synthetic Strategies
To circumvent the inherent regioselectivity of the thiophene ring, several indirect and modern synthetic methods have been developed. The most common strategies involve using a 3-substituted thiophene as a starting material or employing directing groups in C-H activation reactions. Below is a comparison of prominent methods.
| Method | Starting Material | Key Reagents | Number of Steps | Typical Yield | Key Advantages | Key Disadvantages |
| Grignard Coupling & Oxidation | 3-Bromothiophene | Mg, Ethyl Bromide, Ni Catalyst, KMnO₄ | Two | Good | High regioselectivity for the 3-isomer.[5] Well-established and scalable.[3] | Multi-step process.[5] Grignard reactions require strict anhydrous conditions. |
| Lithiation & Acetylation | 3-Bromothiophene | n-Butyllithium, Acetic Anhydride | One | Variable | Direct introduction of the acetyl group. | Requires cryogenic temperatures (-78°C).[8] Sensitive to moisture and air. |
| Heck Reaction | 3-Bromothiophene | n-Butyl vinyl ether, Pd Catalyst, Ligand | One (plus hydrolysis) | Good (up to 88%)[5] | Good yield and avoids Grignard reagents.[5] | Requires a metal catalyst and ligand system.[3][5] Catalyst deactivation can be an issue.[3] |
| C-H Acylation (Directing Group) | 2-(Pyridin-2-yl)thiophene | Aldehydes, Pd Catalyst, Oxidant | One | Good (up to 92%)[1][9] | High atom economy, selective C-H functionalization.[1] | Requires installation and potential removal of a directing group. |
In-Depth Methodologies and Experimental Protocols
Method 1: Grignard Coupling and Subsequent Oxidation
This robust two-step method is one of the most reliable routes to 3-acylthiophenes, starting from the readily available 3-bromothiophene.[5][8] The first step involves a nickel-catalyzed cross-coupling reaction (Kumada coupling) to form an intermediate 3-alkylthiophene. The subsequent oxidation of the alkyl group furnishes the desired 3-acylthiophene.[8]
Caption: Workflow for 3-acetylthiophene synthesis via the Grignard route.
Experimental Protocol: Synthesis of 3-Acetylthiophene from 3-Bromothiophene [5][8]
Step 1: Synthesis of 3-Ethylthiophene via Kumada Coupling
-
To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), add 3-bromothiophene (1.0 eq) and a nickel catalyst such as bis(diphenylphosphino)propane nickel(II) chloride (NiCl₂(dppp)) (0.01-0.015 eq).[8]
-
Add anhydrous diethyl ether as the solvent.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (1.1 eq) in diethyl ether dropwise.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.[5][8]
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-ethylthiophene by vacuum distillation.[3][8]
Step 2: Oxidation to 3-Acetylthiophene
-
In a flask, dissolve the purified 3-ethylthiophene (1.0 eq) in a magnesium nitrate solution.[8][10]
-
Heat the mixture with stirring and add potassium permanganate (KMnO₄) (1.6 eq) portion-wise.[8]
-
After the addition is complete, continue stirring and heat the reaction mixture to 90°C.[3][8][10]
-
Filter the hot reaction mixture to remove the manganese dioxide precipitate, washing the solid with boiling water.[3][8]
-
Combine the filtrates and cool to allow the 3-acetylthiophene to precipitate.
-
Collect the solid product by filtration and dry under reduced pressure.[3][8]
Method 2: Lithiation and Direct Acetylation
This method offers a more direct, one-step approach to introduce the acetyl group. It involves a halogen-lithium exchange at low temperatures to form a 3-thienyllithium intermediate, which is then quenched with an acetylating agent like acetic anhydride.
Experimental Protocol: Synthesis of 3-Acetylthiophene via Lithiation [8]
-
To a flame-dried, three-necked flask under an inert atmosphere, add 3-bromothiophene (1.0 eq) and anhydrous diethyl ether or THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70°C.
-
Stir the resulting mixture at -78°C for 1 hour to ensure the complete formation of 3-thienyllithium.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the solution at -78°C.
-
After the addition, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-3 hours.
-
Cool the mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography or distillation.
Method 3: Modern C-H Acylation via Directing Groups
To overcome the inherent electronic bias of the thiophene ring, modern synthetic methods utilize directing groups to achieve site-selective C-H functionalization.[4] This strategy has been successfully applied to the C3-acylation of thiophenes. For instance, a pyridinyl or pyrimidyl group at the C2 position can direct a transition metal catalyst, typically palladium, to activate the adjacent C-H bond at the C3 position.[1][9]
This approach allows for the direct coupling of the thiophene core with various acyl sources, such as aldehydes, in a highly regioselective and atom-economical manner.[1] Microwave-assisted conditions have been shown to significantly reduce reaction times and improve yields.[1][9]
Caption: Workflow for C3-acylation via C-H activation.
Conclusion
The synthesis of 3-acylthiophenes requires strategies that circumvent the strong preference for C2-acylation in classical Friedel-Crafts reactions. For laboratory and industrial-scale synthesis, the two-step Grignard coupling and oxidation route starting from 3-bromothiophene offers a reliable, scalable, and high-yielding approach.[3] While direct lithiation and acylation provide a faster, one-pot alternative, it demands more stringent control over reaction conditions, particularly temperature.[8]
Looking forward, transition-metal-catalyzed C-H activation presents the most atom-economical and elegant solution.[1] As catalyst systems become more efficient and the methodologies for installing and removing directing groups are refined, these modern approaches are poised to become the preferred route for accessing these valuable heterocyclic building blocks. The choice of method will ultimately depend on the specific requirements of the target molecule, available resources, and desired scale of production.
References
-
Mishra, R., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved January 12, 2026, from [Link]
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega. Retrieved January 12, 2026, from [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Retrieved January 12, 2026, from [Link]
-
Microwave-assisted Palladium catalysed CH acylation with aldehydes. Synthesis and diversification of 3-acylthiophen. (n.d.). ADDI. Retrieved January 12, 2026, from [Link]
-
Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes. (2021). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antiproliferative Activity of Thiophene Isomers
Introduction: The Thiophene Scaffold in Oncology Drug Discovery
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of FDA-approved drugs and are extensively explored for various therapeutic applications, including oncology.[1] The electron-rich nature and bioisosteric properties of the thiophene ring allow for diverse interactions with biological targets.[1] In the realm of cancer therapy, thiophene-based compounds have been identified as potent inhibitors of key oncogenic pathways, targeting enzymes like kinases and modulating processes such as apoptosis and microtubule assembly.[3][4][5]
A critical aspect of thiophene-based drug design is the influence of isomerism. The specific position of substituents on the thiophene ring—for instance, at the 2- versus the 3-position—can profoundly alter the molecule's spatial arrangement, electronic distribution, and, consequently, its biological activity.[3][6][7] This guide provides a comparative analysis of the antiproliferative activity of thiophene isomers, supported by experimental data, to inform the strategic design of next-generation anticancer agents.
Comparative Analysis of Antiproliferative Activity
The antiproliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for a selection of thiophene derivatives against various human cancer cell lines, illustrating the impact of isomeric and substituent variations.
Table 1: Comparative Antiproliferative Activity (IC50) of Thiophene Derivatives
| Compound ID / Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Thiophene Carboxamide (MB-D2) | A375 (Melanoma) | Potent | 5-FU | 25.58 (at 100µM) | [8] |
| Thienopyrimidine (Compound 8) | MCF-7 (Breast) | 4.132 ± 0.5 | - | - | [9] |
| Thienopyrimidine (Compound 8) | HepG-2 (Liver) | 3.3 ± 0.90 | - | - | [9] |
| Thienopyrimidine (Compound 5) | MCF-7 (Breast) | 7.301 ± 4.5 | - | - | [9] |
| Thienopyrimidine (Compound 5) | HepG-2 (Liver) | 5.3 ± 1.6 | - | - | [9] |
| Amino-thiophene (15b) | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 | [10] |
| Amino-thiophene (15b) | A2780CP (Ovarian) | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 | [10] |
| Thiophenyl Thiazolyl-Pyridine (8e) | A549 (Lung) | 0.302 | Doxorubicin | 0.460 | [11] |
| 2-Amino Thiophene (6CN14) | HeLa (Cervical) | High Inhibition | Doxorubicin | Comparable | [12] |
| 2-Amino Thiophene (7CN09) | PANC-1 (Pancreatic) | High Inhibition | Doxorubicin | Comparable | [12] |
| Thienopyrimidine (Compound 13) | MDA-MB-231 (Breast) | 34.04 | - | - | [13][14] |
| Thienopyrimidine (Compound 13) | HT-29 (Colon) | 45.62 | - | - | [13][14] |
| Thiophene Derivative (1312) | SGC-7901 (Gastric) | 0.340 | 5-FU | >17 | [15] |
| Thiophene Derivative (1312) | HT-29 (Colon) | 0.360 | 5-FU | >14 | [15] |
Note: Direct comparison between isomers from different studies should be approached with caution due to variations in experimental conditions. The data highlights the general potency and cell-line specificity of various thiophene scaffolds.
From the data, it is evident that the substitution pattern on the thiophene ring is a key determinant of antiproliferative activity. For instance, studies on 2-amino thiophene derivatives have demonstrated significant antiproliferative potential against cervical (HeLa) and pancreatic (PANC-1) cancer cell lines, with efficacy comparable to or greater than the standard drug doxorubicin.[12] Furthermore, the fusion of the thiophene ring with other heterocyclic systems, such as pyrimidine, to form thienopyrimidines, has yielded compounds with potent activity against breast, liver, and colon cancer cell lines.[9][13][14]
Mechanistic Insights: Targeting Oncogenic Signaling Pathways
The antiproliferative effects of thiophene derivatives stem from their ability to interfere with various cellular mechanisms crucial for cancer cell growth and survival.[3][5] The nature and position of substituents on the thiophene ring dictate the specific protein targets with which these compounds interact.[6][7]
Key mechanisms of action identified for thiophene-based anticancer agents include:
-
Kinase Inhibition: Many thiophene derivatives are designed to target the ATP-binding pocket of protein kinases, which are often dysregulated in cancer.[9][16] By inhibiting kinases such as VEGFR-2, EGFR, and others involved in pro-survival signaling pathways like PI3K/Akt and MAPK, these compounds can effectively halt cell proliferation.[3][17]
-
Tubulin Polymerization Inhibition: Certain thiophene-containing molecules act as antimitotic agents by interfering with the dynamics of microtubule assembly.[3][4] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4]
-
Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[3][8][18]
-
Topoisomerase Inhibition: Some compounds have been shown to inhibit topoisomerase enzymes, which are critical for DNA replication and repair, leading to DNA damage and cell death.[3]
Below is a representative diagram illustrating how a thiophene-based kinase inhibitor might interrupt a critical cancer signaling pathway.
Caption: Simplified MAPK signaling pathway inhibited by a thiophene derivative.
Experimental Protocol: Assessing Antiproliferative Activity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] The protocol relies on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[21]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., HeLa, MCF-7, A549) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a volume of 100 µL.[21]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the thiophene isomer compounds in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under the same conditions.[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well.[20][22]
-
Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The thiophene scaffold is a remarkably versatile platform for the development of novel antiproliferative agents. The isomeric positioning of substituents on the thiophene ring is a critical parameter that medicinal chemists can modulate to fine-tune the potency and selectivity of these compounds. The data clearly indicates that various substituted thiophenes and their fused heterocyclic derivatives exhibit significant cytotoxic effects against a broad range of cancer cell lines, often through mechanisms like kinase inhibition and apoptosis induction.
Future research should focus on systematic structure-activity relationship (SAR) studies to directly compare 2- and 3-substituted isomers within the same chemical series. A deeper understanding of how isomerism affects target binding, pharmacokinetic properties, and toxicity profiles will be crucial for advancing the most promising thiophene-based candidates into preclinical and clinical development.
References
-
Mishra, R., Kumar, N., Mishra, I., & Sachan, N. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19). Available from: [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). ResearchGate. Available from: [Link]
-
Biris, C. G., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(13), 5109. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 28(11), 4381. Available from: [Link]
-
Mahmoud, M. A. A. (2015). Design and synthesis of new thiophene derivatives together with their antitumor evaluations. European Journal of Chemistry, 6(4), 444-450. Available from: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Center for Biotechnology Information. Available from: [Link]
-
Cai, G., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(1), 192-206. Available from: [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Available from: [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Future Science. Available from: [Link]
-
El-Metwaly, A. M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity, 21(4), e202400313. Available from: [Link]
-
Gomha, S. M., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(15), 5801. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Scientific Reports, 13(1), 1693. Available from: [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). ResearchGate. Available from: [Link]
-
Kumar, R., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 103, 104192. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available from: [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Available from: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available from: [Link]
-
A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. (n.d.). ResearchGate. Available from: [Link]
-
Cytotoxicity (IC50, µg/mL) of different tested compounds against human... (n.d.). ResearchGate. Available from: [Link]
-
de Oliveira, B. G., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 84, 198-206. Available from: [Link]
-
Al-Abdullah, E. S., et al. (2013). Antiproliferative activity of novel thiophene and thienopyrimidine derivatives. Planta Medica, 79(13), 1239-1244. Available from: [Link]
-
Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). National Center for Biotechnology Information. Available from: [Link]
-
Antiproliferative Activity of Novel Thiophene and Thienopyrimidine Derivatives. (2013). ResearchGate. Available from: [Link]
-
Therapeutic importance of synthetic thiophene. (2019). National Center for Biotechnology Information. Available from: [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2021). ACS Omega. Available from: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kthmcollege.ac.in [kthmcollege.ac.in]
- 3. benthamscience.com [benthamscience.com]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents | MDPI [mdpi.com]
- 12. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiproliferative activity of novel thiophene and thienopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. clyte.tech [clyte.tech]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. researchhub.com [researchhub.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 3-(2-Methoxybenzoyl)thiophene for Laboratory Professionals
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 3-(2-Methoxybenzoyl)thiophene. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from the hazard profiles of structurally analogous compounds, including 2-benzoylthiophene and other thiophene derivatives, representing a scientifically grounded and cautious approach.
Hazard Assessment and Waste Identification
Understanding the potential hazards of a compound is the first principle of safe handling and disposal. Based on data from related benzoylthiophenes and thiophenes, this compound should be handled as a hazardous substance.[1] The primary concerns stem from potential irritation and toxicity. The benzoyl and thiophene moieties suggest that the compound may cause skin and eye irritation, may be harmful if swallowed, and could lead to respiratory tract irritation if inhaled.[1][2]
Therefore, all materials that come into contact with this compound must be classified and managed as hazardous chemical waste. This includes:
-
The pure or residual solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., weigh boats, spatulas, pipette tips).
-
Contaminated Personal Protective Equipment (PPE).[3]
Table 1: Extrapolated Hazard Profile and Disposal Recommendations
| Parameter | Guideline & Rationale | Source Analogs |
| Waste Classification | Hazardous Waste . The structural motifs (thiophene, benzoyl group) are common in compounds requiring specialized disposal. | 2-Benzoylthiophene[1], Thiophene |
| Primary Hazards | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | 2-Benzoylthiophene[1], 2-Methoxybenzenethiol[2] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, and a lab coat are mandatory.[4] | General Laboratory Practice[5][6] |
| Recommended Disposal Method | Incineration by a licensed hazardous waste disposal facility.[3][7] | General Chemical Waste Guidelines[8] |
Personal Protective Equipment (PPE) Protocol
Before beginning any procedure involving the handling or disposal of this compound, the correct PPE must be donned. This is a non-negotiable step to prevent personal exposure.
-
Hand Protection : Wear nitrile gloves. If extensive handling is required, consider double-gloving. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[4][6]
-
Eye Protection : Chemical safety goggles with side shields are required to protect against splashes.[4]
-
Body Protection : A long-sleeved lab coat is mandatory to protect the skin. The sleeves should overlap with the cuffs of your gloves.[6]
-
Respiratory Protection : All handling of the solid compound or volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[4]
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[9] Do not mix different waste streams.[9]
Step 1: Prepare Labeled Waste Containers Before starting your experiment, prepare dedicated hazardous waste containers. Containers must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition with a secure, leak-proof lid.[9] Label each container clearly with:
- The words "HAZARDOUS WASTE "[9]
- The full chemical name: "This compound "
- The approximate quantity and concentration.
- The date of generation.
Step 2: Segregate Waste by Physical State
-
Solid Waste :
-
Collect unused or residual solid this compound in a dedicated solid hazardous waste container.
-
Include all contaminated disposables such as weigh boats, spatulas, and paper towels in this same container.[3]
-
-
Liquid Waste :
-
If the compound is in solution, collect the waste in a labeled, leak-proof liquid hazardous waste container.
-
Do not mix with other incompatible waste streams (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic solutions).[9]
-
-
Contaminated PPE :
-
Dispose of used gloves, disposable lab coats, and other contaminated PPE in a separate, clearly marked hazardous waste bag or container.[3]
-
Step 3: Secure Storage Store all sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. Ensure containers are kept closed at all times except when adding waste.[9]
Emergency Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Ensure Ventilation : If not already working in one, ensure the area is well-ventilated, preferably by using a fume hood.[1]
-
Don Appropriate PPE : Wear a lab coat, safety goggles, and double-layered nitrile gloves.[3]
-
Contain the Spill : For solid spills, carefully sweep up the material and place it into the solid hazardous waste container.[10] For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[3]
-
Collect Absorbed Material : Carefully collect the absorbed material and place it into the designated solid hazardous waste container.[3]
-
Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[3]
-
Dispose of Cleaning Materials : All materials used for cleaning the spill are considered hazardous waste and must be collected in the solid waste container.[3]
Final Disposal Pathway
The ultimate disposal of this compound waste must be conducted by professionals.
-
Consult EHS : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Documentation : Complete any required hazardous material pickup forms, accurately listing all constituents and their percentages.[9]
-
Professional Disposal : The waste will typically be transported to an approved waste disposal plant for high-temperature incineration, which is the preferred method for many organic chemical wastes.[3][7] Never discharge this chemical or its containers to sewer systems or the general environment.[7]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper handling and disposal of waste generated from work with this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- BenchChem. (n.d.). Proper Disposal of 3,4-(2,2-Dimethylpropylenedioxy)thiophene: A Guide for Laboratory Professionals.
- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - Thiophene.
- MedchemExpress.com. (2026, January 4). Safety Data Sheet - 2-Benzoylthiophene.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 2-(4-Methoxybenzoyl)thiophene.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Methoxybenzenethiol.
- Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Fisher Scientific. (2024, February 16). SAFETY DATA SHEET - 2-(4-Methoxybenzoyl)thiophene.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Methoxybenzenethiol.
- Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
- ChemicalBook. (2023, May 19). Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate - Safety Data Sheet.
- Hasan, S. M. (n.d.). General Lab. Safety.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Nuffield Department of Clinical Neurosciences. (n.d.). Laboratory Safety.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. ethz.ch [ethz.ch]
- 6. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. fishersci.ie [fishersci.ie]
A Comprehensive Guide to the Safe Handling of 3-(2-Methoxybenzoyl)thiophene
For researchers at the forefront of drug discovery and development, the meticulous handling of novel chemical entities is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 3-(2-Methoxybenzoyl)thiophene, a compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds, including other benzoylthiophenes and aromatic ketones, to establish a robust and cautious framework for its use.
Hazard Assessment: An Evidence-Based Approach
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to coughing and irritation of the nose and throat.[4]
-
Harmful if Swallowed: Ingestion may cause irritation of the digestive tract.[4][5]
The following table summarizes the key hazard information extrapolated from related compounds, forming the basis for the recommended safety protocols.
| Hazard Category | Potential Effects | Source Compounds for Analogy |
| Acute Oral Toxicity | Harmful if swallowed | 2-Benzoylthiophene, 3-Acetylthiophene[4][6] |
| Skin Corrosion/Irritation | Causes skin irritation | 2-Benzoylthiophene, 2-Methoxybenzenethiol[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | 2-Benzoylthiophene, 2-Methoxybenzenethiol[4][5] |
| Respiratory Irritation | May cause respiratory tract irritation | 2-Benzoylthiophene[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.
Step-by-Step PPE Protocol:
-
Hand Protection: Wear double-layered nitrile gloves. Nitrile provides good resistance to a range of chemicals.[7] For extended handling or when working with larger quantities, consider a more robust glove, such as a PVA-coated glove, which offers excellent resistance to ketones and aromatic solvents.[8][9] Always inspect gloves for any signs of degradation or perforation before use.[10]
-
Eye and Face Protection: Chemical splash goggles are essential to protect against accidental splashes.[7] When there is a risk of splashes or aerosol generation, a face shield worn over safety glasses is required.[7]
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing.[7]
-
Respiratory Protection: All handling of solid this compound that may generate dust, and any work with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[11][12] If engineering controls are not sufficient, a respirator may be necessary, and in such cases, a formal respiratory protection program must be in place.[7]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Dissolving
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined above. The weighing area and all necessary equipment (spatula, weigh boat, glassware) should be clean and inside a certified chemical fume hood.
-
Weighing: Carefully transfer the required amount of solid this compound from the stock container to a tared weigh boat or directly into the reaction vessel. Perform this action slowly to minimize dust generation.[6]
-
Dissolution: Add the desired solvent to the vessel containing the weighed compound. If necessary, gently stir the mixture to facilitate dissolution. Keep the vessel covered as much as possible to minimize the release of vapors.[6]
-
Post-Handling: Immediately after use, securely close the stock container. Clean any residual solid from the spatula and weighing area with a solvent-moistened wipe, and dispose of it as solid hazardous waste.
Emergency Procedures: Be Prepared
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Contain: For small spills within a fume hood, contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Clean-up: Carefully collect the absorbed material into a clearly labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[4][5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused compound, contaminated weigh boats, and absorbent materials in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[1]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[1] Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area. Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
References
- BenchChem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem.
- GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
- Polyco Healthline. Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.
- Miami University. Personal Protective Equipment | Safety | Physical Facilities.
- Unknown. Personal Protective Equipment (PPE).
- BenchChem. Essential Safety and Logistical Information for Handling 3,4-(2,2-Dimethylpropylenedioxy)thiophene.
- Derthon Optoelectronic Materials Science Technology Co Ltd.
- Unknown. Chemical Safety: Personal Protective Equipment.
- BenchChem. Technical Support Center: Safe Handling and Disposal of 3-Acetylthiophene.
- MedchemExpress.com.
- Sigma-Aldrich.
- TCI Chemicals.
- Fisher Scientific.
- Fisher Scientific.
- Thermo Fisher Scientific.
- Santa Cruz Biotechnology. Thiophene.
- National Institutes of Health. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC.
- ChemicalBook. Methyl 3-[(methoxycarbonylmethyl)
- J&K Scientific. 2-(4-Methoxybenzoyl)thiophene, 99% | 4160-63-8.
- PubChem. 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- | C10H17NOS | CID.
- Google Patents. CN101671245A - Process for preparing 3-methoxypropiophenone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. One moment, please... [glovesnstuff.com]
- 9. polycohealthline.com [polycohealthline.com]
- 10. fishersci.ie [fishersci.ie]
- 11. derthon.com [derthon.com]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
